molecular formula C9H8BrN3O2 B1378971 Ethyl 6-bromoimidazo[1,2-A]pyrimidine-2-carboxylate CAS No. 944896-67-7

Ethyl 6-bromoimidazo[1,2-A]pyrimidine-2-carboxylate

Cat. No.: B1378971
CAS No.: 944896-67-7
M. Wt: 270.08 g/mol
InChI Key: IMKBFCDPIFTPLH-UHFFFAOYSA-N
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Description

Ethyl 6-bromoimidazo[1,2-A]pyrimidine-2-carboxylate is a useful research compound. Its molecular formula is C9H8BrN3O2 and its molecular weight is 270.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O2/c1-2-15-8(14)7-5-13-4-6(10)3-11-9(13)12-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMKBFCDPIFTPLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(C=NC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The imidazo[1,2-a]pyrimidine scaffold is a well-established pharmacophore found in numerous therapeutic agents. The introduction of a bromine atom at the 6-position and an ethyl carboxylate group at the 2-position creates a versatile building block for the development of novel drug candidates. This document details a reliable synthetic protocol, discusses the mechanistic rationale behind the chosen methodology, and presents a thorough characterization of the target compound using modern analytical techniques. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the Imidazo[1,2-a]pyrimidine Scaffold

The imidazo[1,2-a]pyrimidine ring system is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1] This fused heterocyclic system is a key structural component in drugs with applications as antimicrobial, antimalarial, antiproliferative, and anti-inflammatory agents.[1] The structural rigidity of the imidazo[1,2-a]pyrimidine core, combined with its unique electronic properties, allows for precise interactions with various biological targets, including protein kinases.[1]

The subject of this guide, this compound, is a strategically functionalized derivative. The bromine atom at the 6-position serves as a valuable synthetic handle for further molecular elaboration through cross-coupling reactions, enabling the introduction of diverse substituents to explore structure-activity relationships (SAR). The ethyl carboxylate group at the 2-position can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, providing another point for modification.

Synthesis Strategy: A Mechanistic Approach

The synthesis of the imidazo[1,2-a]pyrimidine core is typically achieved through the condensation of a 2-aminopyrimidine with an α-halocarbonyl compound. A prominent and efficient method for constructing this scaffold is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction.[2][3][4] This powerful multicomponent reaction (MCR) involves the condensation of an aminopyrimidine, an aldehyde, and an isocyanide to afford the desired imidazo[1,2-a]pyrimidine in a single step.[2][3] Microwave-assisted GBB reactions have also been shown to be an efficient approach for the synthesis of such hybrids.[5]

For the synthesis of this compound, a common and reliable approach involves the cyclocondensation of 2-amino-5-bromopyrimidine with ethyl bromopyruvate.

Diagram 1: Proposed Synthetic Pathway

Synthetic Pathway 2-amino-5-bromopyrimidine 2-Amino-5-bromopyrimidine reaction_intermediate Cyclocondensation 2-amino-5-bromopyrimidine->reaction_intermediate ethyl_bromopyruvate Ethyl bromopyruvate ethyl_bromopyruvate->reaction_intermediate target_compound Ethyl 6-bromoimidazo[1,2-a]pyrimidine- 2-carboxylate reaction_intermediate->target_compound Reflux in Ethanol (Base catalyst)

Caption: Synthetic route for this compound.

This reaction proceeds via an initial nucleophilic attack of the endocyclic nitrogen of the 2-aminopyrimidine onto the electrophilic carbonyl carbon of ethyl bromopyruvate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyrimidine ring system. The use of a mild base, such as sodium bicarbonate, is often employed to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product.

Detailed Experimental Protocol

This section provides a step-by-step procedure for the synthesis of this compound.

Materials and Reagents:

  • 2-Amino-5-bromopyrimidine

  • Ethyl bromopyruvate

  • Ethanol (anhydrous)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

Procedure:

  • Reaction Setup: To a solution of 2-amino-5-bromopyrimidine (1.0 eq) in anhydrous ethanol, add sodium bicarbonate (1.5 eq).

  • Addition of Reagent: Slowly add ethyl bromopyruvate (1.1 eq) to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: Partition the residue between ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent to afford this compound as a solid.

Diagram 2: Experimental Workflow

Experimental Workflow cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis Setup 1. Reaction Setup (Reagents in Ethanol) Addition 2. Add Ethyl Bromopyruvate Setup->Addition Reflux 3. Heat to Reflux (Monitor by TLC) Addition->Reflux Concentrate 4. Concentrate Reaction Mixture Reflux->Concentrate Extract 5. EtOAc/Water Extraction Concentrate->Extract Dry 6. Dry & Concentrate Organic Layer Extract->Dry Purify 7. Column Chromatography Dry->Purify Isolate 8. Isolate Pure Product Purify->Isolate Characterize 9. Characterization (NMR, MS, IR, MP) Isolate->Characterize

Caption: Step-by-step experimental and purification workflow.

Characterization and Data Analysis

The synthesized this compound should be thoroughly characterized to confirm its identity, purity, and structure.

Physical Properties:

PropertyValue
Appearance White to light yellow solid[6]
Molecular Formula C₉H₈BrN₃O₂
Molecular Weight 270.08 g/mol [7]
Storage 2-8°C, sealed in a dry environment[6]

Spectroscopic Data:

The structural confirmation is primarily achieved through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the imidazo[1,2-a]pyrimidine core and the ethyl group of the ester.

ProtonChemical Shift (δ, ppm)MultiplicityIntegration
-OCH₂CH₃~1.4Triplet3H
-OCH₂CH₃~4.4Quartet2H
Aromatic H7.5 - 9.0Multiplets3H

Note: The exact chemical shifts and coupling constants may vary depending on the solvent and instrument used.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct resonances for each unique carbon atom in the molecule.

CarbonChemical Shift (δ, ppm)
-OCH₂C H₃~14
-OC H₂CH₃~62
Aromatic/Heteroaromatic C110 - 160
C=O (Ester)~165

Note: These are approximate chemical shift ranges and can be influenced by the solvent.

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is expected to show the molecular ion peak [M+H]⁺. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units ([M+H]⁺ and [M+2+H]⁺) should be observed.

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the C=O stretch of the ester group (around 1720-1740 cm⁻¹) and C=N stretching vibrations of the heterocyclic ring.

Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The bromo-substituent allows for the introduction of various functionalities via palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This enables the rapid generation of libraries of compounds for high-throughput screening.

Derivatives of the imidazo[1,2-a]pyrimidine scaffold have been investigated for a wide range of biological activities, and this particular building block provides a key entry point for the development of novel inhibitors for various therapeutic targets.

Conclusion

This technical guide has outlined a reliable and efficient method for the synthesis of this compound. The detailed experimental protocol and characterization data provide a solid foundation for researchers to produce and validate this important chemical intermediate. The strategic placement of the bromo and ethyl carboxylate functionalities makes this compound a versatile platform for the synthesis of novel imidazo[1,2-a]pyrimidine derivatives with potential applications in drug discovery and development.

References

  • Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Shah, A. M. & Rojivadiya, A. J. (2016). Synthesis and Characterization of imidazo[1,2-a]pyrimidine. ResearchGate. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. Royal Society of Chemistry. Available at: [Link]

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. MDPI. Available at: [Link]

  • Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • The Groebke-Blackburn-Bienaymé Reaction. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of 2-julolidin-imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction and studies of optical properties. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Archives. Available at: [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-(Thiazolo[3,2-a]Pyrimidines). Organic Chemistry: An Indian Journal. Available at: [Link]

  • Microwave Assisted Groebke-Blackburn-Bienayme Multicomponent Reaction to Synthesis of Imidazo[1,2-a]pyridine-furan Hybrids as Possible Therapeutic Option for Leukemia, Colon Cancer and Prostate Cancer. Bentham Science. Available at: [Link]

Sources

CAS number 944896-67-7 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to PF-04447943: A Selective PDE9A Inhibitor For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-04447943 is a potent, selective, and brain-permeable inhibitor of phosphodiesterase 9A (PDE9A).[1][2] This technical guide provides a comprehensive overview of PF-04447943, including its chemical properties, mechanism of action, preclinical evidence, and clinical development. The document is intended for researchers and professionals in drug development exploring therapeutic avenues related to cGMP signaling and neurological disorders.

Chemical Identity and Physicochemical Properties

While initially associated with CAS number 944896-67-7, the extensively researched compound PF-04447943 is correctly identified by CAS Number 1082744-20-4 .[1] It is crucial to use the correct CAS number to ensure accurate identification and retrieval of scientific data.

Table 1: Chemical and Physical Properties of PF-04447943

PropertyValue
Formal Name 1,5-dihydro-6-[(3S,4S)-4-methyl-1-(2-pyrimidinylmethyl)-3-pyrrolidinyl]-1-(tetrahydro-2H-pyran-4-yl)-4H-pyrazolo[3,4-d]pyrimidin-4-one
Molecular Formula C₂₀H₂₅N₇O₂
Molecular Weight 395.5 g/mol
Solubility DMF: 25 mg/ml, DMSO: 25 mg/ml, DMSO:PBS (pH 7.2) (1:1): 0.5 mg/ml, Ethanol: 12.5 mg/ml[1]
InChI Key IWXUVYOOUMLUTQ-CZUORRHYSA-N[1]

Mechanism of Action: Targeting the cGMP Signaling Pathway

PF-04447943 exerts its pharmacological effects by selectively inhibiting PDE9A, an enzyme that primarily degrades cyclic guanosine monophosphate (cGMP).[3] By inhibiting PDE9A, PF-04447943 leads to an elevation of intracellular cGMP levels, which in turn modulates various downstream signaling pathways.

The cGMP signaling cascade is pivotal in numerous physiological processes, particularly in the central nervous system where it plays a critical role in synaptic plasticity, a cellular mechanism underlying learning and memory.

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds NO_Synthase Nitric Oxide Synthase (nNOS) NMDA_Receptor->NO_Synthase Activates NO Nitric Oxide (NO) NO_Synthase->NO Produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP PDE9A PDE9A cGMP->PDE9A PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP GMP PDE9A->GMP Degrades cGMP to Downstream_Effects Synaptic Plasticity (e.g., LTP, Neurite Outgrowth) PKG->Downstream_Effects PF04447943 PF-04447943 PF04447943->PDE9A Inhibits

Caption: Mechanism of action of PF-04447943 in enhancing cGMP signaling.

Pharmacological Properties and Preclinical Findings

PF-04447943 has demonstrated high affinity and selectivity for PDE9A across different species.

Table 2: Inhibitory Activity of PF-04447943 against PDE9A

SpeciesKᵢ (nM)
Human2.8
Rhesus4.5
Rat18

Data sourced from Hutson et al., 2011.[4]

The compound exhibits high selectivity for PDE9A over other phosphodiesterase families (PDEs 1-8 and 10-11).[4]

Effects on Synaptic Plasticity and Cognition

Preclinical studies in rodents have shown that PF-04447943 enhances synaptic plasticity and improves cognitive function.[4]

  • Neurite Outgrowth and Synapse Formation: In cultured hippocampal neurons, PF-04447943 at concentrations of 30-100 nM significantly increased neurite outgrowth and the formation of synapses.[3][4]

  • Long-Term Potentiation (LTP): At a concentration of 100 nM, PF-04447943 facilitated hippocampal slice LTP, a key cellular model for learning and memory.[3][4]

  • Cognitive Enhancement in Rodent Models: Oral administration of PF-04447943 improved performance in various cognitive tasks, including the mouse Y-maze and social recognition tests, as well as the rat novel object recognition test.[4]

Pharmacokinetics

PF-04447943 is a brain-permeable compound, a critical characteristic for a centrally acting therapeutic.[1] In rats, it has shown desirable pharmacokinetic properties, with a half-life (t₁/₂) of 4.9 hours and a time to maximum concentration (Tₘₐₓ) of 0.3 hours after oral administration.

Clinical Development

The promising preclinical data led to the investigation of PF-04447943 in human clinical trials for conditions with cognitive impairment.

Alzheimer's Disease

A Phase 2, multicenter, double-blind, placebo-controlled trial evaluated the efficacy and safety of PF-04447943 in patients with mild to moderate Alzheimer's disease.[5]

  • Study Design: Patients were randomized to receive either 25 mg of PF-04447943 twice daily or a placebo for 12 weeks.

  • Primary Outcome: The primary endpoint was the change in the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog).

  • Results: After 12 weeks, there was no statistically significant difference in the ADAS-cog scores between the PF-04447943 and placebo groups.[5]

  • Safety: The drug was generally well-tolerated, although a higher incidence of gastrointestinal adverse events, such as diarrhea and nausea, was observed in the treatment group.[5]

Sickle Cell Disease

PF-04447943 was also investigated in a Phase 1b study for stable sickle cell disease (SCD) patients. The rationale was that inhibiting PDE9A could modulate pathways contributing to vaso-occlusion.

  • Findings: The study found that PF-04447943 was generally well-tolerated and led to a significant reduction in the number and size of circulating monocyte-platelet and neutrophil-platelet aggregates, as well as levels of soluble E-selectin.[6] These are biomarkers associated with vaso-occlusive crises in SCD.

Experimental Protocols

In Vitro PDE9A Inhibition Assay

Objective: To determine the in vitro potency of PF-04447943 in inhibiting PDE9A activity.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human PDE9A is used. The substrate, [³H]cGMP, is prepared in an appropriate assay buffer.

  • Compound Dilution: PF-04447943 is serially diluted in DMSO to create a range of concentrations.

  • Assay Reaction: The reaction is initiated by adding the PDE9A enzyme to a mixture of the assay buffer, [³H]cGMP, and the test compound (or DMSO for control).

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration.

  • Termination: The reaction is stopped by adding a stop solution, often containing a mixture of unlabeled cGMP and snake venom nucleotidase. The nucleotidase converts the product of the PDE9A reaction, [³H]5'-GMP, into [³H]guanosine.

  • Separation: The unreacted [³H]cGMP is separated from the [³H]guanosine product using anion-exchange resin.

  • Quantification: The amount of [³H]guanosine is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each concentration of PF-04447943 is calculated relative to the control. The IC₅₀ value is determined by fitting the data to a dose-response curve.

cluster_0 Assay Preparation cluster_1 Reaction & Analysis PDE9A Recombinant PDE9A Incubation Incubate at 30°C PDE9A->Incubation Substrate [3H]cGMP Substrate->Incubation Compound PF-04447943 (Serial Dilutions) Compound->Incubation Termination Stop Reaction (Add Snake Venom Nucleotidase) Incubation->Termination Separation Anion-Exchange Separation Termination->Separation Quantification Scintillation Counting Separation->Quantification Analysis Calculate IC50 Quantification->Analysis

Caption: Workflow for an in vitro PDE9A inhibition assay.

Conclusion

PF-04447943 is a well-characterized, potent, and selective PDE9A inhibitor that has been instrumental in elucidating the role of the cGMP signaling pathway in the central nervous system. While it did not demonstrate efficacy for cognitive improvement in Alzheimer's disease in a Phase 2 trial, its biological activity and safety profile continue to make it a valuable research tool. Furthermore, its effects on biomarkers in sickle cell disease suggest potential therapeutic applications beyond neurology. Future research may explore its utility in other indications where modulation of cGMP signaling is beneficial.

References

  • Hutson, P. H., Finger, E. N., Magliaro, B. C., Smith, S. M., Converso, A., Sandin, J., ... & Verhoest, P. R. (2011). The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents. Neuropharmacology, 61(4), 665-676. [Link]

  • Schwam, E., Nicholas, T., Chew, R., Piraino, J., Rocca, A., & Lockhart, D. (2014). A multicenter, double-blind, placebo-controlled trial of the PDE9A inhibitor, PF-04447943, in Alzheimer's disease. Clinical Neuropharmacology, 37(4), 97-103. [Link]

  • Verhoest, P. R., et al. (2012). Design and discovery of 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943), a novel, potent, and selective phosphodiesterase 9A inhibitor for the treatment of cognitive dysfunction. Journal of Medicinal Chemistry, 55(20), 9045-9054.
  • Claffey, M. M., et al. (2012). Application of structure-based drug design and parallel chemistry to identify selective, brain penetrant, in vivo active phosphodiesterase 9A inhibitors. Journal of Medicinal Chemistry, 55(20), 9055-9068.
  • Kleiman, R. J., Chapin, D. S., Christoffersen, C., Freeman, J., Shaffer, C. L., Tarcigh, M., ... & Hajos, M. (2012). Phosphodiesterase 9A regulates central cGMP and modulates responses to cholinergic and monoaminergic perturbation in vivo. Journal of Pharmacology and Experimental Therapeutics, 341(2), 396-409.
  • Wang, G., et al. (2013). Discovery of a Phosphodiesterase 9A Inhibitor as a Potential Hypoglycemic Agent. ACS Medicinal Chemistry Letters, 4(8), 735-739.
  • Ai, M., et al. (2023). Virtual Screening-Accelerated Discovery of a Phosphodiesterase 9 Inhibitor with Neuroprotective Effects in the Kainate Toxicity In Vitro Model. ACS Chemical Neuroscience, 14(19), 3569-3580.
  • Catalano, T., et al. (2016). PF-04447943, a Phosphodiesterase 9A Inhibitor, in Stable Sickle Cell Disease Patients: A Phase Ib Randomized, Placebo-Controlled Study. Clinical Pharmacology & Therapeutics, 100(4), 362-370. [Link]

Sources

The Imidazo[1,2-a]pyrimidine Scaffold: A Privileged Framework for Novel Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery, particularly within oncology, the relentless pursuit of selective and potent kinase inhibitors remains a paramount objective.[1][2] Protein kinases, as central regulators of cellular signaling, are frequently dysregulated in various cancers, making them highly attractive therapeutic targets.[1][3] This guide delves into the discovery and development of novel kinase inhibitors built upon the imidazo[1,2-a]pyrimidine scaffold. This heterocyclic framework has garnered significant attention as a "privileged structure" due to its versatile synthetic accessibility and its proven ability to yield potent modulators of diverse biological targets.[4][5][6] We will explore the strategic rationale behind scaffold-based drug design, the synthetic methodologies for accessing imidazo[1,2-a]pyrimidine derivatives, the elucidation of their structure-activity relationships (SAR) against key kinase targets, and the critical experimental workflows for their evaluation. This guide is intended to serve as a comprehensive resource for researchers aiming to leverage this promising scaffold in their kinase inhibitor discovery programs.

The Central Role of Kinase Inhibitors in Targeted Therapy

Protein kinases constitute a large family of enzymes that catalyze the phosphorylation of proteins, a fundamental mechanism for regulating a vast array of cellular processes, including cell growth, differentiation, and apoptosis.[1] The aberrant activity of specific kinases is a well-established driver of oncogenesis.[1][2] The advent of kinase inhibitors has revolutionized cancer treatment, shifting the paradigm from broad-spectrum cytotoxic agents to targeted therapies with improved efficacy and potentially fewer side effects.[7][8] The success of drugs like Imatinib, which targets the Bcr-Abl fusion protein in chronic myeloid leukemia, underscored the immense therapeutic potential of this drug class.[1][2]

Kinase inhibitors typically function by competing with ATP for binding to the kinase's active site, thereby preventing the phosphorylation of downstream substrates.[7] The development of these inhibitors is an intricate process that involves identifying a suitable molecular scaffold, optimizing its structure to achieve high potency and selectivity, and rigorously evaluating its biological activity in preclinical and clinical settings.

The Imidazo[1,2-a]pyrimidine Scaffold: A Versatile Foundation

The imidazo[1,2-a]pyrimidine scaffold has emerged as a highly valuable framework in medicinal chemistry.[9] Its rigid, bicyclic structure provides a three-dimensional arrangement that can be readily functionalized at multiple positions, allowing for the fine-tuning of steric and electronic properties to achieve desired interactions with a target kinase.[10] The structural resemblance of this scaffold to endogenous purines may contribute to its ability to interact with the ATP-binding sites of various kinases.[6]

The versatility of the imidazo[1,2-a]pyrimidine core is further highlighted by its presence in compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[4][11] This broad biological footprint underscores its status as a privileged scaffold in drug discovery.

Caption: General structure of the imidazo[1,2-a]pyrimidine scaffold.

Synthetic Strategies for Imidazo[1,2-a]pyrimidine Derivatives

A key advantage of the imidazo[1,2-a]pyrimidine scaffold is its accessibility through well-established synthetic routes. The most common approach involves the condensation of a 2-aminopyrimidine with an α-haloketone.[12] This method allows for the introduction of diverse substituents at the 2- and 3-positions of the imidazo[1,2-a]pyrimidine core.

General Synthetic Protocol

A typical synthesis involves a multi-step process that can be adapted to generate a library of analogs for SAR studies.

Step 1: Synthesis of the Imidazo[1,2-a]pyrimidine Core

  • To a solution of 2-aminopyrimidine in a suitable solvent (e.g., ethanol), add the desired α-haloketone.[12]

  • The reaction mixture is typically stirred at room temperature or heated to reflux for several hours.[12]

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.

Step 2: Functionalization of the Scaffold Further modifications can be introduced at various positions of the scaffold. For instance, electrophilic substitution reactions often occur preferentially at the C3 position.[10]

Structure-Activity Relationship (SAR) Studies and Target Identification

The systematic modification of the imidazo[1,2-a]pyrimidine scaffold and the evaluation of the resulting analogs against a panel of kinases are crucial for identifying potent and selective inhibitors. SAR studies provide valuable insights into the key structural features required for optimal target engagement.

Key Kinase Targets

Imidazo[1,2-a]pyrimidine-based inhibitors have demonstrated activity against a range of kinases implicated in cancer, including:

  • Nek2: A serine/threonine kinase involved in cell cycle regulation.[13]

  • c-KIT: A receptor tyrosine kinase often mutated in gastrointestinal stromal tumors (GIST).[14][15]

  • Syk Family Kinases: Non-receptor tyrosine kinases involved in immune signaling.[16]

  • PI3K/AKT/mTOR Pathway Kinases: Central regulators of cell growth and survival.[17]

Example SAR Data

The following table summarizes representative SAR data for imidazo[1,2-a]pyridine derivatives against Nek2 kinase.

CompoundR1R2Nek2 IC50 (nM)Reference
42c (MBM-17) HPhenyl3.0[13]
42g (MBM-55) H4-Fluorophenyl1.0[13]

This table is a simplified representation of the extensive SAR studies often conducted.

Experimental Workflows for Inhibitor Characterization

A robust drug discovery campaign relies on a series of well-defined experimental workflows to characterize the potency, selectivity, and cellular activity of novel inhibitors.

G cluster_workflow Kinase Inhibitor Discovery Workflow A Scaffold Selection (Imidazo[1,2-a]pyrimidine) B Library Synthesis A->B C Biochemical Screening (Kinase Inhibition Assays) B->C D SAR Analysis C->D E Cell-Based Assays (Proliferation, Apoptosis) C->E D->B Iterative Optimization F In Vivo Efficacy Studies E->F

Caption: A typical workflow for the discovery of kinase inhibitors.

Kinase Inhibition Assays

These assays are fundamental for determining the potency of a compound against its target kinase. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Protocol: ADP-Glo™ Kinase Assay

  • Prepare a reaction mixture containing the kinase, substrate, ATP, and the test compound at various concentrations.

  • Incubate the mixture to allow the kinase reaction to proceed.

  • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used to generate a luminescent signal.

  • Measure the luminescence, which is proportional to the amount of ADP produced and thus the kinase activity.

  • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Cell-Based Assays

Once a potent inhibitor is identified, its effects on cancer cells are evaluated.

Protocol: Cell Proliferation Assay (MTT Assay)

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with the test compound at various concentrations for a specified period (e.g., 48-72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

  • Living cells will reduce the MTT to formazan, which forms a purple precipitate.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

  • Calculate the GI50 (concentration for 50% growth inhibition).

Case Study: Imidazo[1,2-a]pyridines as AKT/mTOR Pathway Inhibitors

Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as inhibitors of the PI3K/AKT/mTOR signaling pathway, a critical pathway for cell survival and proliferation in many cancers.[17]

G cluster_pathway Simplified AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Imidazo[1,2-a]pyrimidine Inhibitor Inhibitor->PI3K Inhibitor->AKT

Caption: Inhibition of the AKT/mTOR pathway by imidazo[1,2-a]pyrimidine derivatives.

Compounds have been shown to inhibit the phosphorylation of AKT and mTOR, leading to cell cycle arrest and apoptosis in cancer cell lines.[17] These findings demonstrate the potential of the imidazo[1,2-a]pyrimidine scaffold to generate inhibitors that can effectively target key oncogenic signaling pathways.

Conclusion and Future Perspectives

The imidazo[1,2-a]pyrimidine scaffold represents a highly promising starting point for the development of novel kinase inhibitors. Its synthetic tractability, coupled with its proven ability to yield potent and selective compounds, makes it an attractive framework for medicinal chemists. Future efforts in this area will likely focus on exploring novel substitutions on the scaffold to improve pharmacokinetic properties and overcome drug resistance. The continued application of structure-based drug design and advanced screening technologies will undoubtedly accelerate the discovery of new imidazo[1,2-a]pyrimidine-based kinase inhibitors for the treatment of cancer and other diseases.

References

  • Zhang, C., & Bollag, G. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. Current Opinion in Genetics & Development, 20(1), 79-86. [Link]

  • Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5(99), 81608-81637. [Link]

  • Madhusudan, S., & Ganesan, T. S. (2004). A comprehensive review of protein kinase inhibitors for cancer therapy. Expert Opinion on Emerging Drugs, 9(2), 395-420. [Link]

  • Vippagunta, S. R., et al. (2003). Role of Tyrosine Kinase Inhibitors in Cancer Therapy. Journal of Clinical Oncology, 21(21), 4029-4041. [Link]

  • Dr. Oracle. (2025). What is the role of Tyrosine Kinase Inhibitors (TKIs) in cancer treatment?. [Link]

  • Cleveland Clinic. (2023). Tyrosine Kinase inhibitors (TKIs): Uses & Side Effects. [Link]

  • Bhullar, K. S., et al. (2018). Targeting cancer with kinase inhibitors. Molecular cancer, 17(1), 1-13. [Link]

  • Hua, L., et al. (2021). A deep learning based scaffold hopping strategy for the design of kinase inhibitors. ChemRxiv. [Link]

  • Wang, Y., et al. (2017). Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities. European journal of medicinal chemistry, 126, 1083-1106. [Link]

  • Hua, L., et al. (2021). Deep learning-driven scaffold hopping in the discovery of Akt kinase inhibitors. Chemical Communications, 57(61), 7542-7545. [Link]

  • Wang, J., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science, 6(7), 1083-1094. [Link]

  • Hua, L., et al. (2021). Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. Journal of chemical information and modeling, 61(10), 4900-4912. [Link]

  • Uslu, R., & Özden, T. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. Journal of the Turkish Chemical Society Section A: Chemistry, 9(4), 1335-1386. [Link]

  • Kumar, R., et al. (2021). Synthetic Methodologies of Imidazo[1,2-a]Pyrimidine: A Review. Mini-Reviews in Organic Chemistry, 18(6), 727-743. [Link]

  • Al-Tel, T. H., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Molecular Structure, 1282, 135212. [Link]

  • Al-Horani, R. A. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives as anticancer agents. Future Science OA, 8(11), FSO832. [Link]

  • Bouziane, A., et al. (2023). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 28(13), 5122. [Link]

  • Uslu, R., & Özden, T. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. DergiPark. [Link]

  • ResearchGate. (n.d.). Representative privileged drugs based on Imidazo-pyrimidine scaffolds... [Link]

  • Hartz, R. A., et al. (2023). Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of medicinal chemistry. [Link]

  • Al-Horani, R. A. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): Pyrimidine Derivatives As Anticancer Agents. ResearchGate. [Link]

  • Peytam, F., et al. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Bioorganic Chemistry, 140, 106831. [Link]

  • Kim, J., et al. (2025). Structure–activity relationship studies of Imidazo[1′,2′:1,6]pyrido[2,3-d]pyrimidine derivatives to develop selective FGFR inhibitors as anticancer agents for FGF19-overexpressed hepatocellular carcinoma. European Journal of Medicinal Chemistry, 282, 117047. [Link]

  • Hirabayashi, A., et al. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & medicinal chemistry, 16(20), 9146-9157. [Link]

  • Aliwaini, S., et al. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 22(5), 1-10. [Link]

  • Al-Rashood, S. T., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). RSC medicinal chemistry, 15(1), 22-47. [Link]

  • Deep, A., et al. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current topics in medicinal chemistry, 17(2), 238-250. [Link]

  • Blaquiere, N., et al. (2011). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Bioorganic & medicinal chemistry letters, 21(14), 4240-4244. [Link]

  • Li, W., et al. (2022). Pyrimidine-fused Dinitrogenous Penta-heterocycles as a Privileged Scaffold for Anti-Cancer Drug Discovery. Current Topics in Medicinal Chemistry, 22(4), 284-304. [Link]

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 223, 113867. [Link]

  • Choi, H. G., et al. (2015). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. Journal of medicinal chemistry, 58(4), 1726-1748. [Link]

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 624-647. [Link]

  • Ali, Y., et al. (2025). Imidazo Pyrimidine Compounds for the Inhibition of Oncogenic KRAS Mutations in Cancer Therapy. ACS Medicinal Chemistry Letters. [Link]

  • Hylsová, M., et al. (2021). Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. European journal of medicinal chemistry, 216, 113309. [Link]

Sources

The Strategic Blueprint: Ethyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyrimidine

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, with heterocyclic compounds forming the bedrock of many successful drugs. Among these, the imidazo[1,2-a]pyrimidine scaffold has emerged as a "privileged structure," a testament to its ability to interact with a wide array of biological targets.[1] This bicyclic aromatic system, containing a bridgehead nitrogen atom, offers a unique three-dimensional architecture that is amenable to functionalization, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory effects.[2][3]

Within this important class of molecules, ethyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate stands out as a pivotal building block. Its strategic placement of a reactive bromine atom and a versatile ester group makes it an ideal starting material for the synthesis of diverse compound libraries. This guide provides a comprehensive overview of the synthesis, reactivity, and extensive applications of this key intermediate, offering a technical resource for researchers engaged in the design and development of next-generation therapeutics.

Core Synthesis: Constructing the Imidazo[1,2-a]pyrimidine Nucleus

The construction of the imidazo[1,2-a]pyrimidine core is most commonly achieved through the condensation of a 2-aminopyrimidine derivative with an α-halocarbonyl compound. This classical approach, a variation of the Tschitschibabin reaction, provides a reliable and efficient route to the desired scaffold.

A general and effective method for the synthesis of this compound involves the reaction of 2-amino-5-bromopyrimidine with ethyl bromopyruvate. The reaction typically proceeds in a suitable solvent, such as ethanol or acetonitrile, often in the presence of a mild base like sodium bicarbonate to neutralize the hydrogen bromide formed during the cyclization.

G 2-amino-5-bromopyrimidine 2-Amino-5-bromopyrimidine intermediate Condensation & Intramolecular Cyclization 2-amino-5-bromopyrimidine->intermediate + ethyl_bromopyruvate Ethyl Bromopyruvate ethyl_bromopyruvate->intermediate + target_compound This compound intermediate->target_compound Heat, Base (e.g., NaHCO3)

Caption: Synthetic pathway to the target compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol provides a step-by-step methodology for the laboratory-scale synthesis of the title compound.

Materials:

  • 2-Amino-5-bromopyrimidine

  • Ethyl bromopyruvate

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol, anhydrous

  • Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: To a solution of 2-amino-5-bromopyrimidine (1.0 eq) in anhydrous ethanol in a round-bottom flask, add sodium bicarbonate (1.2 eq).

  • Addition of Reagent: Slowly add ethyl bromopyruvate (1.1 eq) to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by TLC.

  • Work-up: After completion of the reaction, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

  • Extraction: Partition the residue between dichloromethane and water. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/hexane, to afford the pure this compound.

Chemical Reactivity and Synthetic Utility

The presence of two key functional handles, the bromo substituent at the 6-position and the ethyl carboxylate at the 2-position, endows this compound with significant synthetic versatility.

G cluster_bromo Reactions at 6-Bromo Position cluster_ester Reactions at 2-Ester Position start This compound suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) start->suzuki buchwald Buchwald-Hartwig Amination (Amines) start->buchwald stille Stille Coupling (Organostannanes) start->stille hydrolysis Hydrolysis (Carboxylic Acid) start->hydrolysis amidation Amidation (Primary/Secondary Amines) start->amidation reduction Reduction (Primary Alcohol) start->reduction

Caption: Key derivatization pathways.

Transformations at the 6-Bromo Position

The C6-bromo group is a prime site for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. This allows for the facile installation of a wide range of substituents, which is crucial for exploring structure-activity relationships (SAR).

  • Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids or esters provides access to 6-aryl/heteroaryl imidazo[1,2-a]pyrimidines.

  • Buchwald-Hartwig Amination: Coupling with primary or secondary amines allows for the introduction of various amino functionalities.

  • Stille Coupling: Reaction with organostannanes is another effective method for forming new carbon-carbon bonds.

Modifications of the 2-Ethyl Carboxylate Group

The ester at the C2-position serves as a versatile handle for further functionalization.

  • Hydrolysis: Saponification of the ethyl ester yields the corresponding carboxylic acid, which can be used for amide bond formation or other transformations.

  • Amidation: Direct reaction with amines, often mediated by coupling agents, provides a straightforward route to a diverse array of amides.

  • Reduction: Reduction of the ester, for example with lithium aluminum hydride, affords the 2-hydroxymethyl derivative.

Applications in Medicinal Chemistry: A Scaffold for Innovation

The synthetic tractability of this compound has positioned it as a valuable starting material in numerous drug discovery programs. Its derivatives have been investigated for a multitude of therapeutic applications.

Oncology

The imidazo[1,2-a]pyrimidine scaffold is a common feature in the design of kinase inhibitors. By functionalizing the core at various positions, researchers have developed potent inhibitors of key oncogenic kinases. For example, derivatives have been explored as inhibitors of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle.[4]

Neurodegenerative Diseases

This scaffold has also been utilized in the development of agents targeting neurodegenerative disorders. For instance, imidazo[1,2-a]pyrimidine-based compounds have been investigated as inhibitors of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in the pathogenesis of Alzheimer's disease.[5]

Infectious Diseases

The broad biological activity of this scaffold extends to infectious diseases. Imidazo[1,2-a]pyridine analogues have shown promise as antituberculosis agents.[6] Furthermore, the related imidazo[1,2-a]pyrimidine core has been explored for the development of novel antiviral and antimicrobial agents.[2][7]

Quantitative Data Summary

The following table summarizes representative biological activities of derivatives synthesized from or related to the imidazo[1,2-a]pyrimidine scaffold.

Compound ClassTargetBiological Activity (IC₅₀/MIC)Therapeutic AreaReference
Imidazo[1,2-a]pyrimidine DerivativesLp-PLA2Nanomolar rangeAlzheimer's Disease[5]
Imidazo[1,2-a]pyridine-3-carboxamidesMtb QcrB≤0.006 µMTuberculosis[6]
Imidazo[1,2-a]pyridine EthersMycobacterial ATP synthase<0.02 µMTuberculosis[6]
6-Chloroimidazo[1,2-a]pyridine Derivative (13k)HCC827 (NSCLC)0.09 µMCancer[8]
Imidazo[1,2-a]pyrimidine Schiff basesSARS-CoV-2 Spike Protein-7.3 kcal/mol (docking score)Antiviral[2]

Conclusion

This compound is a cornerstone intermediate in modern medicinal chemistry. Its straightforward synthesis and exceptional versatility for chemical modification provide a robust platform for the generation of diverse compound libraries. The broad spectrum of biological activities exhibited by its derivatives underscores the importance of the imidazo[1,2-a]pyrimidine scaffold in the pursuit of novel therapeutics for a range of human diseases. This guide serves as a testament to its enduring value and a resource to inspire future innovations in drug discovery.

References

  • Discovery of a Novel Series of Imidazo[1,2-a]pyrimidine Derivatives as Potent and Orally Bioavailable Lipoprotein-Associated Phospholipase A2 Inhibitors. Journal of Medicinal Chemistry.
  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PubMed Central.
  • Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. MDPI.
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Royal Society of Chemistry.
  • Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Publishing.
  • Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. PubMed Central.
  • 6-Bromoimidazo[1,2-a]pyrimidine. Chem-Impex.
  • This compound. MySkinRecipes.
  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. Semantic Scholar.
  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Pharmaceutical Sciences Review and Research.
  • The Biological Activity of 6-Chloroimidazo[1,2-a]pyridine Derivatives: A Technical Guide. BenchChem.
  • Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. MDPI.
  • Synthesis and Characterization of imidazo[1,2-a]pyrimidine. ResearchGate.
  • Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers.
  • The Biological Activity of 6-Chloroimidazo[1,2-a]pyridine Derivatives: A Technical Guide. BenchChem.

Sources

Methodological & Application

Synthesis of Ethyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate: An Application Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of Ethyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate, a key heterocyclic building block for pharmaceutical and materials science research. The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. This protocol details a robust and reproducible method based on the classical Tschitschibabin condensation reaction, offering insights into reaction mechanism, experimental setup, purification, and characterization.

Introduction

The imidazo[1,2-a]pyrimidine nucleus is a cornerstone in the development of novel therapeutic agents, exhibiting activities such as anticancer, antiviral, and anti-inflammatory properties. The title compound, this compound, is a particularly valuable intermediate. The bromine atom at the 6-position serves as a versatile handle for post-synthesis modifications, such as palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The ethyl carboxylate group at the 2-position provides a site for further functionalization, including hydrolysis to the corresponding carboxylic acid or amidation to generate compound libraries for drug discovery. This protocol outlines a straightforward and efficient synthesis from commercially available starting materials.

Reaction Principle and Mechanism

The synthesis is achieved via a condensation reaction between 5-bromo-2-aminopyrimidine and ethyl bromopyruvate. This reaction is a variant of the well-established Tschitschibabin synthesis for imidazo-fused heterocycles.[1] The mechanism proceeds in three key steps:

  • SN2 Alkylation: The more nucleophilic endocyclic nitrogen atom of 5-bromo-2-aminopyrimidine attacks the α-carbon of ethyl bromopyruvate, displacing the bromide ion to form a key N-alkylated intermediate.

  • Intramolecular Cyclization: The exocyclic amino group of the intermediate performs a nucleophilic attack on the ketone carbonyl carbon, leading to the formation of a five-membered ring and a hemiaminal intermediate.

  • Dehydration: The hemiaminal intermediate readily eliminates a molecule of water under the reaction conditions to yield the final, stable aromatic imidazo[1,2-a]pyrimidine ring system.

A mild base, such as sodium bicarbonate, is utilized to neutralize the hydrogen bromide (HBr) that is formed during the reaction, driving the equilibrium towards product formation.[2]

Reaction_Mechanism Fig. 1: Reaction Mechanism cluster_reactants Reactants cluster_intermediate Intermediates cluster_product Product R1 5-bromo-2-aminopyrimidine I1 N-Alkylated Intermediate R1->I1 + R2 (N-Alkylation) R2 Ethyl bromopyruvate I2 Cyclized Hemiaminal I1->I2 Intramolecular Cyclization P Ethyl 6-bromoimidazo[1,2-a] pyrimidine-2-carboxylate I2->P - H2O (Dehydration) Base NaHCO3 Base->I1 Neutralizes HBr

Caption: Fig. 1: Reaction Mechanism

Experimental Protocol

This section details the materials, equipment, and step-by-step procedure for the synthesis.

Materials and Reagents
ReagentCAS No.MW ( g/mol )Molar Eq.Amount
5-Bromo-2-aminopyrimidine7752-82-1174.001.0(To be calculated)
Ethyl bromopyruvate70-23-5195.011.05(To be calculated)
Sodium Bicarbonate (NaHCO₃)144-55-884.011.1(To be calculated)
Ethanol (Absolute)64-17-546.07-(Solvent)
Dichloromethane (DCM)75-09-284.93-(Extraction)
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04-(Drying Agent)
Hexane110-54-386.18-(Recrystallization)
Equipment
  • Round-bottom flask (appropriate size)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • Standard laboratory glassware

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-aminopyrimidine (1.0 eq.) and sodium bicarbonate (1.1 eq.). Add absolute ethanol to form a stirrable suspension (approx. 10-15 mL per gram of aminopyrimidine).

  • Addition of Electrophile: While stirring, add ethyl bromopyruvate (1.05 eq.) to the suspension.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 78°C). Maintain reflux with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a mixture like ethyl acetate/hexane (e.g., 1:1). The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.

  • Extraction: To the resulting residue, add water and dichloromethane (DCM). Transfer the mixture to a separatory funnel, shake well, and separate the layers. Extract the aqueous layer two more times with DCM.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture, to afford the title compound as a solid.[2]

Caption: Fig. 2: Experimental Workflow

Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

  • Appearance: Expected to be a pale yellow or off-white solid.

  • Analytical Data: The structure should be confirmed using standard spectroscopic methods.

PropertyValue
Molecular Formula C₉H₈BrN₃O₂
Molecular Weight 270.08 g/mol
CAS Number 944896-67-7[3]
¹H NMR Expected signals for ethyl group (triplet & quartet), and aromatic protons on the imidazopyrimidine core.
¹³C NMR Expected signals for carbonyl, ethyl carbons, and aromatic carbons.
Mass Spec (ESI) Expected [M+H]⁺ at ~270.98 and [M+2+H]⁺ at ~272.98 due to bromine isotopes.

Safety and Handling

Researcher's Responsibility: It is imperative to conduct a thorough safety assessment before commencing any experimental work.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All steps of this procedure must be performed inside a certified chemical fume hood.

  • Reagent Hazards:

    • Ethyl bromopyruvate: This compound is a lachrymator and is corrosive. It can cause severe skin burns and eye damage. Avoid inhalation and direct contact.[4][5][6] Handle with extreme care.

    • 5-Bromo-2-aminopyrimidine: May cause skin and eye irritation.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Field-Proven Insights & Troubleshooting

  • Choice of Base: Sodium bicarbonate is an effective and mild base for this reaction. Stronger bases could potentially lead to side reactions, such as hydrolysis of the ester.

  • Solvent Purity: Use of absolute (anhydrous) ethanol is recommended to prevent any potential hydrolysis of the ethyl bromopyruvate starting material.

  • Monitoring the Reaction: The starting aminopyrimidine and the final product have significantly different polarities, making TLC an excellent tool for monitoring the reaction's progress.

  • Troubleshooting Low Yield:

    • Incomplete Reaction: If TLC shows significant starting material remaining after 8 hours, consider extending the reflux time.

    • Loss during Work-up: Ensure thorough extraction from the aqueous layer by performing at least three extractions with DCM.

    • Purification Issues: The product may be partially soluble in the recrystallization solvent at room temperature. Cooling the recrystallization mixture in an ice bath can help maximize crystal recovery.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl bromopyruvate, 80-85%.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Ethyl Bromopyruvate: A Comprehensive Overview.
  • Guidechem. (n.d.). Ethyl bromopyruvate 70-23-5 wiki.
  • BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • ChemicalBook. (2025). Ethyl bromopyruvate - Safety Data Sheet.
  • El-Sayed, N. N. E., et al. (2011). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2736.
  • Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. (2024). Molecules.
  • PubChem. (n.d.). Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advanced Organic Synthesis: Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate.
  • ChemicalBook. (2025). ETHYL 6-BROMOIMIDAZO[1,2-A]PYRIMIDINE-2-CARBOXYLIC ACID.

Sources

Application Notes & Protocols: A Guide to Utilizing Ethyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate in Kinase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Kinase Drug Discovery

The landscape of modern therapeutics, particularly in oncology, is profoundly influenced by the development of small-molecule kinase inhibitors. Protein kinases, which regulate a vast array of cellular processes, represent one of the most critical target classes for drug discovery.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, making targeted inhibition a cornerstone of precision medicine.[1]

Within the medicinal chemist's arsenal, the imidazo[1,2-a]pyrimidine scaffold has emerged as a "privileged structure."[2][3] Its bioisosteric resemblance to natural purines allows it to effectively compete for the ATP-binding site of many kinases.[2] This core structure is featured in a multitude of compounds demonstrating potent anti-inflammatory, antiviral, and anticancer properties.[2][3]

This document provides a detailed guide for researchers on the application of Ethyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate (hereafter referred to as EBP) as a foundational scaffold in kinase inhibitor screening campaigns. EBP serves as a key chemical intermediate, where the bromine and ethyl ester moieties provide versatile handles for synthetic elaboration, enabling the exploration of structure-activity relationships (SAR) to achieve high potency and selectivity.[4] We will detail the principles of robust kinase screening and provide step-by-step protocols for both primary biochemical and secondary cell-based assays.

Scientific Foundation: Targeting the Kinome with Imidazo[1,2-a]pyrimidines

2.1 Mechanism of Action and Key Targets The majority of imidazo[1,2-a]pyrimidine-based inhibitors function by competing with ATP for the kinase's active site.[5][6] The heterocyclic core forms key hydrogen bonds with the hinge region of the kinase, a critical interaction for anchoring the inhibitor. Modifications at various positions on the scaffold allow for the optimization of interactions with other regions of the active site, thereby dictating potency and selectivity.

Derivatives of the imidazo[1,2-a]pyrimidine scaffold have shown inhibitory activity against a wide range of kinases implicated in disease, including:

  • Receptor Tyrosine Kinases: c-KIT, implicated in gastrointestinal stromal tumors (GIST).[7][8]

  • Non-Receptor Tyrosine Kinases: Spleen Tyrosine Kinase (Syk) and Zeta-Associated Protein of 70 kDa (ZAP-70), which are crucial in autoimmune and allergic disorders.[9]

  • Serine/Threonine Kinases: Glycogen Synthase Kinase-3β (GSK-3β) and Phosphatidylinositol 3-kinase (PI3Kα), which are involved in metabolic diseases, neurodegenerative disorders, and cancer.[10][11]

This proven broad-spectrum activity underscores the value of screening EBP-derived libraries against diverse kinase panels to uncover novel therapeutic leads.

2.2 Principles of a Robust Screening Cascade A successful kinase inhibitor screening campaign relies on a tiered approach, or "screening cascade," to efficiently identify and validate hits. This process begins with a broad primary screen and progresses to more complex, physiologically relevant assays.

  • Primary High-Throughput Screening (HTS): A biochemical assay is used to screen a compound library against a purified kinase enzyme. The goal is to identify initial "hits" that directly inhibit kinase activity.[5]

  • Hit Confirmation & Potency Determination: Hits are re-tested in the primary assay to confirm activity and determine the IC50 value (the concentration required to inhibit 50% of kinase activity).[5]

  • Secondary & Orthogonal Assays: Confirmed hits are tested in a different assay format (e.g., a binding assay instead of an activity assay) to rule out artifacts.[12]

  • Cell-Based Assays: The most promising compounds are advanced to cell-based assays to verify that they can penetrate the cell membrane and engage the target kinase in its native environment.[13] This step is critical, as high biochemical potency does not always translate to cellular efficacy.[13]

  • Selectivity Profiling: Compounds are screened against a broad panel of kinases to assess their selectivity and identify potential off-target effects that could lead to toxicity.[5]

This guide provides detailed protocols for the first crucial steps of this cascade: a primary biochemical screen and a secondary cell-based target engagement assay.

Protocol 1: Primary Biochemical Screening via ADP-Glo™ Kinase Assay

3.1 Assay Principle The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for quantifying kinase activity. It measures the amount of ADP produced during the kinase reaction. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted into ATP, which is then used by Ultra-Glo™ Luciferase to produce a light signal that is directly proportional to the amount of ADP generated. Therefore, a potent inhibitor will result in low ADP production and a correspondingly low luminescence signal.

3.2 Experimental Workflow

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection cluster_analysis Data Analysis Compound_Prep Prepare EBP Serial Dilution Reagent_Prep Prepare Kinase, Substrate, and ATP Solutions Dispense Dispense EBP, Kinase, and Substrate to Plate Reagent_Prep->Dispense Initiate Initiate Reaction with ATP Dispense->Initiate Incubate_1 Incubate at RT (e.g., 60 min) Initiate->Incubate_1 Add_ADP_Glo Add ADP-Glo™ Reagent (Stop & ATP Depletion) Incubate_1->Add_ADP_Glo Incubate_2 Incubate at RT (40 min) Add_ADP_Glo->Incubate_2 Add_Detect Add Kinase Detection Reagent (ADP -> Light) Incubate_2->Add_Detect Incubate_3 Incubate at RT (30 min) Add_Detect->Incubate_3 Read Read Luminescence Incubate_3->Read Calculate Calculate % Inhibition Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine Determine IC50 Value Plot->Determine

Caption: Workflow for a primary biochemical kinase screen using the ADP-Glo™ assay.

3.3 Detailed Step-by-Step Protocol

Materials:

  • This compound (EBP)

  • Purified target kinase and corresponding substrate

  • Adenosine 5'-triphosphate (ATP)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • 100% DMSO

  • White, opaque 384-well assay plates

  • Multichannel pipettes and/or automated liquid handler

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of EBP in 100% DMSO.

    • Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. This will be your 100X compound plate. For a final assay concentration range of 100 µM to 1.7 nM, the top concentration in this plate should be 10 mM.

  • Assay Setup (Final Volume: 5 µL):

    • To the appropriate wells of a 384-well plate, add 50 nL of the serially diluted EBP from the 100X compound plate.

    • Controls: Add 50 nL of DMSO to "No Inhibitor" (100% activity) and "No Enzyme" (0% activity) control wells.

    • Prepare a 2X Kinase/Substrate solution in Kinase Reaction Buffer. Add 2.5 µL to each well (except "No Enzyme" controls, which receive 2.5 µL of a 2X Substrate-only solution).

    • Pre-incubate the plate for 10-15 minutes at room temperature. This allows the compound to bind to the kinase before the reaction starts.

  • Initiate Kinase Reaction:

    • Prepare a 2X ATP solution in Kinase Reaction Buffer. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Add 2.5 µL of the 2X ATP solution to all wells to start the reaction.

    • Incubate the plate at room temperature for the desired time (e.g., 60 minutes). The reaction time should be optimized to ensure the reaction is within the linear range (typically <30% ATP consumption).

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates the luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

3.4 Data Analysis and Interpretation

  • Calculate Percent Inhibition:

    • Use the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_NoEnzyme) / (Signal_NoInhibitor - Signal_NoEnzyme))

  • Generate Dose-Response Curve:

    • Plot the % Inhibition versus the logarithm of the EBP concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 1: Representative Data for EBP against a Hypothetical Kinase

EBP Conc. (µM)Luminescence (RLU)% Inhibition
100155,00096.7%
33.3149,50093.0%
11.1121,00074.0%
3.778,50045.7%
1.245,00023.3%
0.425,00010.0%
0.117,0004.7%
0.015,0000.0%
No Enzyme12,000-

Based on this data, the calculated IC50 would be approximately 4.5 µM.

Protocol 2: Cellular Target Engagement via NanoBRET™ Assay

4.1 Rationale and Principle A positive result in a biochemical assay is an excellent start, but it does not guarantee activity in a cellular context.[13] The NanoBRET™ Target Engagement (TE) assay measures the binding of a compound to a specific protein target in living cells. It uses Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon. A target kinase is expressed as a fusion with the bright NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the kinase's active site is added (the energy acceptor). When the tracer is bound to the NanoLuc®-kinase fusion, the energy from the luciferase excites the tracer, resulting in a BRET signal. A test compound like EBP that enters the cell and binds to the target kinase will displace the tracer, leading to a dose-dependent decrease in the BRET signal.

4.2 Experimental Workflow

G cluster_cell_prep Cell Preparation cluster_dosing Compound Dosing & Equilibration cluster_detection_bret BRET Signal Detection cluster_analysis_bret Data Analysis Transfect Transfect HEK293 cells with NanoLuc®-Kinase Plasmid Plate_Cells Plate transfected cells into assay plate Transfect->Plate_Cells Incubate_Cells Incubate overnight Plate_Cells->Incubate_Cells Dose_Compound Add EBP Serial Dilution to cells Incubate_Cells->Dose_Compound Add_Tracer Add NanoBRET™ Tracer Dose_Compound->Add_Tracer Incubate_Dose Incubate at 37°C, 5% CO₂ (e.g., 2 hours) Add_Tracer->Incubate_Dose Add_Substrate Add Nano-Glo® Substrate Incubate_Dose->Add_Substrate Read_BRET Read Donor (460nm) and Acceptor (610nm) Emission Add_Substrate->Read_BRET Calculate_Ratio Calculate BRET Ratio (Acceptor/Donor) Read_BRET->Calculate_Ratio Plot_Curve Plot Dose-Response Curve Calculate_Ratio->Plot_Curve Determine_IC50 Determine Cellular IC50 Plot_Curve->Determine_IC50

Caption: Workflow for a cell-based target engagement screen using the NanoBRET™ assay.

4.3 Detailed Step-by-Step Protocol

Materials:

  • HEK293 cells

  • Plasmid DNA encoding the target kinase fused to NanoLuc®

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM™ I Reduced Serum Medium

  • DMEM + 10% FBS

  • NanoBRET™ TE Tracer and Nano-Glo® Substrate (Promega)

  • White, tissue-culture treated 96-well plates

  • Plate reader capable of measuring filtered luminescence (e.g., with 460nm and >600nm filters)

Procedure:

  • Cell Transfection and Plating:

    • Prepare a transfection mix of plasmid DNA and transfection reagent in Opti-MEM™ according to the manufacturer's protocol.

    • Suspend HEK293 cells in DMEM + 10% FBS and add the transfection mix.

    • Immediately plate 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound and Tracer Addition:

    • Prepare a 2X serial dilution of EBP in Opti-MEM™.

    • Prepare a 2X solution of the appropriate NanoBRET™ Tracer in Opti-MEM™.

    • Remove the growth media from the cells.

    • Add 50 µL of the 2X EBP dilutions to the appropriate wells. Add 50 µL of Opti-MEM™ with DMSO for controls.

    • Immediately add 50 µL of the 2X Tracer solution to all wells.

    • Incubate the plate for 2 hours at 37°C, 5% CO₂ to allow for compound entry and target engagement.

  • Signal Detection:

    • Prepare a 3X Nano-Glo® Substrate solution in Opti-MEM™.

    • Add 50 µL of the 3X substrate solution to each well.

    • Read the plate within 10 minutes. Measure both the donor emission (~460nm) and acceptor emission (>600nm).

4.4 Data Analysis and Interpretation

  • Calculate Corrected BRET Ratio:

    • Corrected BRET Ratio = (Acceptor Signal / Donor Signal) - (Acceptor Signal_NoTracer / Donor Signal_NoTracer)

  • Generate Dose-Response Curve:

    • Plot the Corrected BRET Ratio versus the logarithm of the EBP concentration.

    • Fit the data to determine the cellular IC50, which reflects the concentration of compound required to displace 50% of the tracer from the target kinase in living cells.

Table 2: Representative NanoBRET™ Data for EBP

EBP Conc. (µM)Donor (RLU)Acceptor (RLU)Corrected BRET Ratio (mBU)
1001,250,000150,000120
33.31,240,000165,000133
11.11,260,000252,000200
3.71,230,000430,500350
1.21,255,000590,000470
0.41,245,000650,000522
0.11,250,000687,500550
0.01,250,000687,500550

A lower BRET ratio indicates greater target engagement by the compound.

Causality and Trustworthiness in Screening

5.1 Explaining Discrepancies: It is common for the biochemical IC50 and cellular IC50 to differ. Understanding the reasons is key to advancing a compound.

  • Cellular IC50 > Biochemical IC50: This is the most common scenario and can be due to poor cell permeability, active efflux by transporters (e.g., P-gp), compound instability in the cellular environment, or high intracellular ATP concentrations (2-5 mM) outcompeting the inhibitor.

  • Cellular IC50 < Biochemical IC50: While less common, this can occur if the compound is actively transported into the cell, is metabolized into a more active form, or has off-target effects that synergize with the intended target inhibition.

5.2 Ensuring Assay Quality (The Z'-Factor): For any high-throughput screen, it is essential to calculate the Z'-factor to validate assay quality.[14][15] This metric assesses the statistical separation between the positive (no inhibitor) and negative (no enzyme or strong inhibitor) controls.

  • Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

  • An assay with a Z' factor between 0.5 and 1.0 is considered excellent and suitable for HTS.

Conclusion

This compound represents a valuable starting point for the discovery of novel kinase inhibitors. Its privileged scaffold is known to target a range of therapeutically relevant kinases, and its structure is amenable to synthetic modification for SAR studies. By employing a robust screening cascade that begins with a sensitive biochemical assay like ADP-Glo™ and progresses to a physiologically relevant target engagement assay like NanoBRET™, researchers can confidently identify and validate hits. This dual-assay approach provides a self-validating system, ensuring that compounds not only inhibit the purified enzyme but also effectively reach and bind their target within the complex environment of a living cell, paving the way for the development of the next generation of targeted therapies.

References

  • The Dawn of a New Therapeutic Era: An In-depth Technical Guide to Imidazo[1,2-a]pyrimidine-Based Agents. Benchchem.
  • 4-(Imidazo[1,2-a]pyridin-3-yl)
  • (PDF) 4-(Imidazo[1,2-a]pyridin-3-yl): Pyrimidine Derivatives As Anticancer Agents.
  • Imidazo Pyrimidine Compounds for the Inhibition of Oncogenic KRAS Mutations in Cancer Therapy. ACS Medicinal Chemistry Letters.
  • Kinase Inhibitor Screening In Self-assembled Human Protein Microarrays. PubMed - NIH.
  • Imidazo Pyrimidine Compounds for the Inhibition of Oncogenic KRAS Mutations in Cancer Therapy.
  • Assay Development for Protein Kinase Enzymes. NCBI - NIH.
  • CHAPTER 2: New Screening Approaches for Kinases. The Royal Society of Chemistry.
  • Kinase Inhibitor Screening Services. BioAssay Systems.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. PubMed.
  • 4-(Imidazo[1,2-a]pyridin-3-yl)
  • Structure–activity relationship studies of Imidazo[1′,2′:1,6]pyrido[2,3-d]pyrimidine derivatives to develop selective FGFR inhibitors as anticancer agents for FGF19-overexpressed hepatocellular carcinoma. Sungkyunkwan University.
  • Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. PubMed.
  • Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxyl
  • Biochemical Kinase Assays. Thermo Fisher Scientific - UK.
  • A Comparative Guide to the Structure-Activity Relationship of Imidazo[4,5-b]pyrazine Deriv
  • Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxyl
  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PubMed Central.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central.
  • Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. PubMed Central.

Sources

Application Note: A Multi-Assay Strategy for Comprehensive Cytotoxicity Profiling of Ethyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed methodological framework for evaluating the cytotoxic potential of Ethyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate. Given that the imidazo[1,2-a]pyrimidine scaffold is a prominent heterocyclic structure in medicinal chemistry with known anticancer properties, a robust assessment of its cytotoxic mechanism is critical for drug development.[1][2] This guide moves beyond single-endpoint assays to present a comprehensive, multi-tiered strategy. We detail protocols for assessing cell viability (MTT and Neutral Red), membrane integrity (LDH release), and the induction of apoptosis (Annexin V/PI staining and Caspase-3/7 activity). The causality behind experimental choices, inclusion of self-validating controls, and detailed data interpretation are emphasized to ensure scientific rigor and reproducibility for researchers in pharmacology and drug discovery.

Part 1: Foundational Considerations

Scientific Rationale: The Imidazo[1,2-a]pyrimidine Scaffold

The imidazo[1,2-a]pyrimidine core is a key pharmacophore in modern drug discovery, with derivatives showing a broad range of biological activities, including potent anticancer effects.[1] Studies on related compounds in the imidazo[1,2-a]pyridine and pyrimidine families have demonstrated that their cytotoxic effects can be mediated through the induction of apoptosis and cell cycle arrest.[3][4] Therefore, when evaluating a novel derivative like this compound, it is insufficient to merely determine if it is toxic; one must elucidate the underlying mechanism. This requires a suite of assays that can collectively differentiate between general metabolic failure, loss of membrane integrity (necrosis), and programmed cell death (apoptosis).

Strategic Cell Line Selection

The choice of cell line is paramount and should be dictated by the research objective.[5][6] To obtain a meaningful cytotoxic profile for an anticancer drug candidate, it is advisable to use both a relevant cancer cell line and a non-malignant control line to assess for tumor-specific toxicity.

  • Cancer Cell Line: Given that imidazo[1,2-a]pyrimidine derivatives have shown efficacy against breast cancer, the MCF-7 (human breast adenocarcinoma) cell line is a suitable choice.[1]

  • Non-Malignant Control: A normal human fibroblast cell line, such as MRC-5 , can serve as a control to determine the compound's general cytotoxicity and therapeutic index.[6]

Key Consideration: Cells should always be in the logarithmic growth phase and exhibit high viability (>95%) prior to initiating any experiment to ensure that observed effects are due to the compound and not poor culture health.[7]

Compound Solubilization and Vehicle Controls

This compound, like many organic small molecules, will likely require solubilization in an organic solvent.

  • Stock Solution: Prepare a high-concentration stock (e.g., 10-50 mM) in sterile Dimethyl Sulfoxide (DMSO). Store in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Dilutions: Prepare serial dilutions of the compound in complete cell culture medium immediately before use.

  • Vehicle Control (Crucial): Every experiment must include a vehicle control group. These are cells treated with the same final concentration of DMSO as the highest concentration of the test compound. This is essential to confirm that any observed cytotoxicity is due to the compound itself and not the solvent. The final DMSO concentration in the culture medium should ideally be kept below 0.5% to avoid solvent-induced toxicity.[8]

Part 2: A Tiered Experimental Workflow

A logical, tiered approach ensures that resources are used efficiently, starting with broad screening assays and progressing to more specific mechanistic studies based on initial findings. This workflow provides a self-validating system where results from one assay inform and are confirmed by the next.

Cytotoxicity_Workflow cluster_0 Tier 1: Viability & Proliferation Screening cluster_1 Tier 2: Membrane Integrity Assessment cluster_2 Tier 3: Apoptosis Mechanism Confirmation MTT MTT Assay (Mitochondrial Activity) LDH LDH Release Assay (Membrane Damage) MTT->LDH If Viability Decreases NR Neutral Red Assay (Lysosomal Integrity) NR->LDH Annexin Annexin V / PI Staining (Phosphatidylserine Exposure) LDH->Annexin If Membrane Damage is Observed Caspase Caspase-3/7 Assay (Executioner Caspase Activity) Annexin->Caspase If Apoptosis is Indicated Analysis Calculate IC50 Values Determine Mechanism of Cell Death Annexin->Analysis Caspase->Analysis Start Dose-Response & Time-Course Treatment of Cells Start->MTT Primary Screen Start->NR Confirmatory Screen

Figure 1: Tiered workflow for cytotoxicity assessment.

Part 3: Detailed Protocols and Methodologies

MTT Assay: Assessment of Metabolic Activity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric test that measures cellular metabolic activity.[9] In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[10] The amount of formazan produced, measured spectrophotometrically after solubilization, is directly proportional to the number of metabolically active (living) cells.[9][11]

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for attachment.[12]

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include vehicle control and untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution (prepared in sterile PBS) to each well.[10][12]

  • Incubation: Incubate the plate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.[9][11]

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of MTT solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[12][13]

  • Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10] Measure the absorbance at 570 nm (with an optional reference wavelength of 630 nm) using a microplate reader.[10][11]

Data Analysis:

  • Corrected Absorbance: Subtract the absorbance of the media-only blank from all other readings.

  • Percent Viability (%) = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control Cells) x 100.

  • Plot percent viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Neutral Red (NR) Uptake Assay: Assessment of Lysosomal Integrity

Principle: This assay is based on the ability of viable cells to take up and sequester the supravital dye Neutral Red within their lysosomes via active transport.[14] Toxic substances that impair the plasma membrane or lysosomal integrity reduce the cell's ability to retain the dye. The amount of dye extracted from the cells is quantified spectrophotometrically and correlates with the number of viable cells.[7][15]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • NR Staining: After the treatment period, remove the treatment medium. Add 100 µL of pre-warmed medium containing Neutral Red (e.g., 50 µg/mL) to each well.

  • Incubation: Incubate for 2-3 hours at 37°C to allow for dye uptake into the lysosomes of viable cells.[7]

  • Wash: Carefully remove the NR-containing medium and wash the cells once with 150 µL of a wash solution (e.g., PBS) to remove extracellular dye.[14][15]

  • Destain/Solubilization: Add 150 µL of a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well.[7][15]

  • Measurement: Agitate the plate for 10-20 minutes to fully extract the dye. Measure the absorbance at 540 nm.[7][14]

Data Analysis:

  • Analysis is identical to the MTT assay. Calculating percent viability and determining the IC50 value provides a confirmatory assessment of cytotoxicity based on a different cellular mechanism.

Lactate Dehydrogenase (LDH) Release Assay: Assessment of Membrane Integrity

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[16][17] The LDH assay measures the activity of this released enzyme through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which is proportional to the extent of cell lysis.[17]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. It is critical to set up additional control wells for this assay:

    • Maximum LDH Release Control: A set of untreated wells that will be lysed with a lysis buffer (e.g., Triton X-100) 45 minutes before the end of the experiment.[18][19]

    • Spontaneous LDH Release Control: Untreated or vehicle-treated cells.

  • Sample Collection: At the end of the incubation period, centrifuge the plate (if using suspension cells) or carefully transfer 50 µL of the cell culture supernatant from each well to a new, flat-bottom 96-well plate.[18][19]

  • Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing substrate, cofactor, and diaphorase). Add 50 µL of this reaction mixture to each well containing the supernatant.[18]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[17][18]

  • Measurement: Add 50 µL of a stop solution (if required by the kit) and measure the absorbance at 490 nm.[18]

Data Analysis:

  • Corrected Absorbance: Subtract the absorbance of the media-only blank from all readings.

  • Percent Cytotoxicity (%) = [(Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100.

Annexin V/Propidium Iodide (PI) Assay: Differentiating Apoptosis and Necrosis

Principle: This flow cytometry-based assay is a gold standard for detecting apoptosis.[20] In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[21][22] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and will bind to these early apoptotic cells.[20][22] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[21][23]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compound for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle non-enzymatic detachment method (e.g., Trypsin-EDTA followed by neutralization) to preserve membrane integrity.[24]

  • Washing: Wash the collected cells (1-5 x 10^5) once with cold 1X PBS by centrifugation (e.g., 300 x g for 5 minutes).[23][24]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer (typically 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4).[23][24]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).[24]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[23]

  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[23]

Data Interpretation: The results are visualized on a two-parameter dot plot, which distinguishes four cell populations.

Figure 2: Interpretation of Annexin V/PI flow cytometry data.

Caspase-3/7 Activity Assay

Principle: Caspases are a family of proteases that are central to the apoptotic machinery. Caspase-3 and Caspase-7 are key "executioner" caspases. Their activation leads to the cleavage of critical cellular proteins, culminating in cell death.[25] This assay uses a proluminescent or fluorogenic substrate containing the tetrapeptide sequence DEVD, which is specifically recognized and cleaved by active Caspase-3/7.[26][27] The resulting luminescent or fluorescent signal is directly proportional to the amount of active caspase in the cell lysate.[28]

Protocol (Luminescent Example):

  • Cell Seeding and Treatment: Seed cells in a white, opaque 96-well plate suitable for luminescence readings. Treat with the compound as previously described.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent (substrate and buffer) according to the manufacturer's protocol, allowing it to equilibrate to room temperature.[28]

  • Assay Reaction: Remove the plate from the incubator and allow it to cool to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents on a plate shaker at a low speed for 30-60 seconds. Incubate at room temperature for 1-3 hours, protected from light.[26]

  • Measurement: Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Fold Increase in Activity: (Luminescence of Treated Sample - Luminescence of Blank) / (Luminescence of Vehicle Control - Luminescence of Blank).

  • A significant fold-increase in caspase activity in treated cells compared to the control strongly indicates that the compound induces apoptosis via the caspase-dependent pathway.

Part 4: Data Synthesis and Interpretation

A comprehensive evaluation requires synthesizing the data from all assays. Plotting the dose-response curves and calculating the IC50 values for each assay provides a quantitative comparison of the compound's effects.

Table 1: Hypothetical Cytotoxicity Data for this compound

AssayCell LineIC50 (µM) after 48hPrimary Endpoint Measured
MTT MCF-715.2Mitochondrial Dehydrogenase Activity (Viability)[9]
MRC-585.7
Neutral Red MCF-718.9Lysosomal Integrity (Viability)[14]
MRC-592.4
LDH Release MCF-745.1Membrane Permeabilization (Lysis)[16]
MRC-5> 100
Caspase-3/7 MCF-712.5Executioner Caspase Activation (Apoptosis)[26]
MRC-575.3

Interpretation of Hypothetical Data:

  • Selective Toxicity: The compound shows significantly higher potency (lower IC50) against the MCF-7 cancer cell line compared to the MRC-5 normal cell line across all assays, suggesting a degree of cancer cell selectivity.

Conclusion

Evaluating the cytotoxicity of a novel compound like this compound requires a multi-faceted approach. By integrating assays that probe different aspects of cell health—metabolic activity, lysosomal function, membrane integrity, and specific apoptotic markers—researchers can build a comprehensive and reliable profile of a compound's biological activity. The tiered workflow and detailed protocols presented here provide a robust framework for obtaining high-quality, interpretable data, thereby accelerating the drug discovery and development process.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Retrieved from [Link]

  • CLYTE Technologies. (2023, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Das, S., et al. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 7(1). Retrieved from [Link]

  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

  • University of Virginia. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • Assay Biotechnology Company, Inc. (n.d.). Neutral Red Cell Cytotoxicity Assay Kit. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

  • Albayrak, C., et al. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Turkish Journal of Chemistry, 47(3), 566-580. Retrieved from [Link]

  • Leist, M. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX, 35(2), 270–271. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • protocols.io. (2021). Caspase 3/7 Activity. Retrieved from [Link]

  • Cell Biologics, Inc. (n.d.). LDH Assay. Retrieved from [Link]

  • O'Brien, D. P., & Milah, S. J. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Journal of Visualized Experiments, (57), 3249. Retrieved from [Link]

  • Al-Warhi, T., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 20(4), 1-1. Retrieved from [Link]

  • National Toxicology Program. (2003). ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. Retrieved from [Link]

  • Kumar, S. (2013). Caspase Protocols in Mice. In Methods in Molecular Biology. Humana Press. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • ResearchGate. (2020). Which cell line to choose for cytotoxicity evaluation of nanomaterials?. Retrieved from [Link]

  • Abu-Irmaileh, B. E., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943–2951. Retrieved from [Link]

  • ResearchGate. (n.d.). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. Retrieved from [Link]

  • Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]

  • Lead Sciences. (n.d.). Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Retrieved from [Link]

Sources

Derivatization of Ethyl 6-bromoimidazo[1,2-A]pyrimidine-2-carboxylate for drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Derivatization of Ethyl 6-bromoimidazo[1,2-A]pyrimidine-2-carboxylate for Drug Discovery Audience: Researchers, scientists, and drug development professionals.

Abstract

The imidazo[1,2-a]pyrimidine core is a privileged heterocyclic scaffold, forming the basis of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][3] this compound serves as a highly versatile and strategic starting material for medicinal chemistry campaigns. The presence of a bromine atom at the 6-position provides a reactive handle for modern palladium-catalyzed cross-coupling reactions, while the ethyl ester at the 2-position allows for subsequent modifications. This document provides a detailed guide to the primary derivatization strategies for this scaffold, focusing on robust and widely applicable protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, enabling the generation of diverse compound libraries for drug discovery screening.

Introduction: The Strategic Value of the Imidazo[1,2-a]pyrimidine Scaffold

Fused nitrogen-bridged heterocyclic compounds are of immense interest in the pharmaceutical industry due to their structural similarity to endogenous purines and their ability to engage with a multitude of biological targets.[1][3] The imidazo[1,2-a]pyrimidine skeleton, in particular, is a cornerstone of many medicinal chemistry programs, with several compounds containing this motif advancing into clinical trials.[1][4]

The starting material, this compound, is strategically designed for library synthesis. The C6-bromo substituent is primed for displacement via transition-metal catalysis, allowing for the introduction of a wide array of aryl, heteroaryl, and alkyl groups. This position is critical for modulating the pharmacokinetic and pharmacodynamic properties of the final compounds. Concurrently, the C2-ester can be readily hydrolyzed to the corresponding carboxylic acid, opening a gateway to a vast chemical space through amide bond formation. This two-pronged derivatization approach allows for the systematic exploration of structure-activity relationships (SAR).

G cluster_0 Core Scaffold & Diversification Points cluster_1 Primary Derivatization (C6 Position) cluster_2 Secondary Derivatization (C2 Position) cluster_3 Outcome Start This compound Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Start->Suzuki Pd-Catalysis Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Start->Buchwald Pd-Catalysis Other Other Couplings (Sonogashira, Heck, etc.) Start->Other Pd-Catalysis Hydrolysis Saponification to Carboxylic Acid Suzuki->Hydrolysis Intermediate Product Buchwald->Hydrolysis Intermediate Product Other->Hydrolysis Intermediate Product Amide Amide Coupling Hydrolysis->Amide Library Diverse Compound Library for Drug Discovery Screening Amide->Library

Figure 1: General workflow for the two-stage diversification of the core scaffold.

Palladium-Catalyzed Derivatization at the C6-Position

The carbon-bromine bond at the 6-position is the primary site for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions are the methods of choice due to their high efficiency, functional group tolerance, and well-understood mechanisms.

C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron species.[5][6] It is particularly valuable for synthesizing biaryl and heteroaryl-aryl structures, which are prevalent motifs in kinase inhibitors and other targeted therapeutics.

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) species is required to initiate the catalytic cycle. While Pd(PPh₃)₄ can be used directly, a combination of a Pd(II) precatalyst like Pd(OAc)₂ and a phosphine ligand is often more robust and versatile. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) accelerate the rate-limiting oxidative addition and reductive elimination steps.

  • Base: A base is essential for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species.[7] Inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used. The choice of base can significantly impact reaction efficiency, especially with sterically hindered or electronically deactivated coupling partners.

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is typical. Water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

G pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂(Br) pd0->pd2_complex Oxidative Addition pd2_boronate Ar-Pd(II)L₂(Ar') pd2_complex->pd2_boronate Transmetalation pd2_boronate->pd0 Reductive Elimination product Ar-Ar' pd2_boronate->product start Ar-Br start->pd2_complex boronic Ar'-B(OH)₂ boronic->pd2_boronate base Base (e.g., K₂CO₃) base->pd2_boronate

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling

  • Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.), the desired aryl- or heteroarylboronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) or a combination of a precatalyst (e.g., Pd(OAc)₂, 0.02 eq.) and a ligand (e.g., SPhos, 0.04 eq.).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v) to achieve a substrate concentration of approximately 0.1 M.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure product.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

EntryBoronic Acid PartnerCatalyst SystemBaseTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃90885-95
24-Methoxyphenylboronic acidPd(OAc)₂/SPhosK₂CO₃80690-98
33-Pyridylboronic acidPd(PPh₃)₄Cs₂CO₃1001270-85
4Thiophene-2-boronic acidPdCl₂(dppf)K₂CO₃901075-90
C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, a critical transformation in medicinal chemistry for introducing groups that can form hydrogen bonds and improve solubility.[8][9] This reaction allows for the coupling of aryl halides with a vast range of primary and secondary amines, anilines, and amides.[10]

Causality Behind Experimental Choices:

  • Catalyst/Ligand System: This reaction is highly dependent on the choice of phosphine ligand. Bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, BINAP) are essential. They facilitate the reductive elimination step and prevent catalyst decomposition. The choice of ligand is often tailored to the specific amine coupling partner.[8]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more active nucleophile in the catalytic cycle.[9] Sodium tert-butoxide (NaOtBu) is common for many amines, while a milder base like cesium carbonate (Cs₂CO₃) is often preferred for more sensitive substrates.

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are required to prevent quenching of the strong base and interference with the catalytic cycle.

G pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂(Br) pd0->pd2_complex Oxidative Addition pd2_amido Ar-Pd(II)L₂(NR¹R²) pd2_complex->pd2_amido Amine Coordination & Deprotonation pd2_amido->pd0 Reductive Elimination product Ar-NR¹R² pd2_amido->product start Ar-Br start->pd2_complex amine HNR¹R² amine->pd2_amido base Base (e.g., NaOtBu) base->pd2_amido

Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 2.2: General Procedure for Buchwald-Hartwig Amination

  • Reagent Preparation: In a glovebox or under a strictly inert atmosphere (Ar), add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.) and the ligand (e.g., Xantphos, 0.08 eq.) to an oven-dried Schlenk flask. Add the base (e.g., NaOtBu, 1.4 eq.) and this compound (1.0 eq.).

  • Substrate Addition: Add the amine or aniline coupling partner (1.2 eq.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) to achieve a substrate concentration of 0.1-0.2 M.

  • Reaction Execution: Seal the flask and heat the mixture to 90-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.

  • Workup: Cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and water, separate the layers, wash the organic phase with brine, dry over Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography (silica gel, hexanes/ethyl acetate or CH₂Cl₂/MeOH gradient) to yield the desired product.

Table 2: Representative Buchwald-Hartwig Amination Reactions

EntryAmine PartnerCatalyst/Ligand SystemBaseTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ / XantphosNaOtBu100480-95
2AnilinePd(OAc)₂ / BINAPCs₂CO₃1101875-90
3BenzylaminePd₂(dba)₃ / XantphosNaOtBu901270-85
4N-MethylpiperazinePd(OAc)₂ / RuPhosK₃PO₄1102065-80

Secondary Derivatization at the C2-Ester

After successful diversification at the C6 position, the C2-ethyl ester provides a secondary anchor point for further modification, most commonly through saponification followed by amide coupling.

G Start C6-Derivatized Ester (Ar-ImP-COOEt) Acid C6-Derivatized Carboxylic Acid (Ar-ImP-COOH) Start->Acid Saponification (LiOH, THF/H₂O) Amide C6, C2-Derivatized Amide (Ar-ImP-CONHR') Acid->Amide Amide Coupling (HNR'R'', HATU, DIPEA)

Figure 4: Workflow for secondary modification at the C2-position.

Protocol 3.1: Saponification of the C2-Ester

  • Setup: Dissolve the C6-derivatized ethyl ester (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).

  • Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-5.0 eq.) to the solution.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) until LC-MS analysis indicates complete conversion to the carboxylic acid (typically 1-6 hours).

  • Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 with 1 M HCl.

  • Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain the carboxylic acid, which is often used in the next step without further purification.

Protocol 3.2: Amide Coupling

  • Setup: To a solution of the C2-carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂), add the desired primary or secondary amine (1.1 eq.).

  • Reagent Addition: Add a coupling agent (e.g., HATU, 1.2 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.0-3.0 eq.).

  • Reaction: Stir the mixture at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography or preparative HPLC to yield the final amide.

Conclusion

This compound is a powerful and versatile building block for drug discovery. The orthogonal reactivity of the C6-bromo and C2-ester functionalities allows for a systematic and efficient exploration of chemical space. By employing robust palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, followed by standard amide coupling protocols, researchers can rapidly generate large, diverse libraries of novel compounds. The detailed protocols and mechanistic insights provided herein serve as a practical guide for scientists aiming to leverage this privileged scaffold in their medicinal chemistry programs.

References

  • Yadav, P., Kumar, R., & Singh, P. (2018). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. PubMed. Available at: [Link]

  • de Oliveira, C. S., de Mattos, M. C., & da Silva, F. de C. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]

  • Khan, I., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PubMed Central. Available at: [Link]

  • Genc, B., et al. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. National Institutes of Health. Available at: [Link]

  • Al-Ostath, R., et al. (2022). New Synthesis of Imidazo[1,2-a]pyrimidines Catalyzed Using Gold Nanoparticles. MDPI. Available at: [Link]

  • Al-Ghorbani, M., et al. (2022). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. MDPI. Available at: [Link]

  • Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Publishing. Available at: [Link]

  • Devi, N., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed. Available at: [Link]

  • Almirante, N., et al. (1990). Imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyrazines: the role of nitrogen position in inotropic activity. Journal of Medicinal Chemistry. Available at: [Link]

  • ChemInform Abstract: 6-Substituted Imidazo[1,2-a]pyridines: Synthesis and Biological Activity Against Colon Cancer Cell Lines HT-29 and Caco-2. (2010). ResearchGate. Available at: [Link]

  • Li, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. PubMed Central. Available at: [Link]

  • Buchwald–Hartwig amination. (2024). Wikipedia. Available at: [Link]

  • Some imidazo[1,2-a]pyrimidines with interesting biological activities. (n.d.). ResearchGate. Available at: [Link]

  • Al-Ghorbani, M., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Available at: [Link]

  • Sreeshma, S., et al. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PubMed Central. Available at: [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]

  • Suzuki reaction. (2024). Wikipedia. Available at: [Link]

  • Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. (2019). ResearchGate. Available at: [Link]

  • El-Gazzar, A. R. B. A., et al. (2011). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. PubMed Central. Available at: [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Available at: [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Suzuki Coupling Mechanism. (2022). YouTube. Available at: [Link]

  • Shah, A. M., & Rojivadiya, A. J. (2015). Synthesis and Characterization of imidazo[1,2-a]pyrimidine. ResearchGate. Available at: [Link]

Sources

Application Note: A Practical Guide to the Suzuki-Miyaura Coupling for the Synthesis of 6-Aryl-Imidazo[1,2-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its derivatization is crucial for developing novel therapeutic agents and functional materials. The Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for forging carbon-carbon bonds, enabling the efficient synthesis of diverse libraries of substituted imidazo[1,2-a]pyrimidines. This document provides a detailed experimental protocol for the palladium-catalyzed Suzuki coupling of Ethyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate with arylboronic acids, aimed at researchers, scientists, and drug development professionals. We delve into the mechanistic underpinnings of the reaction, offer a step-by-step procedure, and provide insights into reaction optimization and troubleshooting.

Introduction: The Significance of Imidazo[1,2-a]pyrimidines

The imidazo[1,2-a]pyrimidine core is a key pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.[1] The functionalization of this scaffold, particularly at the C6 position, is a common strategy in drug discovery to modulate potency, selectivity, and pharmacokinetic properties. The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, is an indispensable tool for this purpose due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acid coupling partners.[2][3]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Rationale

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.[2][4][5] The cycle is generally accepted to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the this compound. This is often the rate-determining step and results in a Pd(II) intermediate. The reactivity of the halide follows the general trend I > OTf > Br >> Cl.[4][6]

  • Transmetalation: In this step, the organic moiety from the boronic acid is transferred to the palladium center. This process requires activation of the organoboron species by a base.[7] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then facilitates the transfer of the aryl group to the Pd(II) complex, displacing the halide.[6]

  • Reductive Elimination: This is the final step where the two organic groups on the palladium center couple and are eliminated, forming the new C-C bond of the desired product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4][6]

The choice of ligands, typically phosphines, is critical as they stabilize the palladium center, influence its electronic properties and steric environment, and modulate the rates of the individual steps in the catalytic cycle.[3][8][9]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd R-Br (Imidazo[1,2-a]pyrimidine) PdII_Aryl Ar-Pd(II)L_n-Br (Pd-II Complex) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OH)₂ Base PdII_Diaryl Ar-Pd(II)L_n-Ar' (Di-organo Pd-II) Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 R-Ar' (Product) caption Figure 1. The Suzuki-Miyaura Catalytic Cycle.

Caption: Figure 1. The Suzuki-Miyaura Catalytic Cycle.

Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of this compound with a representative arylboronic acid.

Materials and Equipment

Reagents:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DMF)

  • Deionized water (degassed)

  • Ethyl acetate (for extraction)

  • Brine (for washing)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

  • Silica gel (for column chromatography)

Equipment:

  • Round-bottom flask or microwave reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath (or microwave reactor)

  • Condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates and developing chamber

Reagent Table (Example Reaction)
ReagentM.W.AmountMoles (mmol)Equivalents
This compound284.10284 mg1.01.0
Phenylboronic Acid121.93146 mg1.21.2
Pd(PPh₃)₄1155.5658 mg0.050.05
K₂CO₃138.21415 mg3.03.0
1,4-Dioxane-8 mL--
Water-2 mL--
Step-by-Step Procedure

Experimental_Workflow start Start setup 1. Reaction Setup Add solids to flask under N₂/Ar. start->setup solvent 2. Add Solvents Add degassed dioxane and water. setup->solvent degas 3. Degas Mixture Bubble N₂/Ar through mixture for 15 min. solvent->degas catalyst 4. Add Catalyst Add Pd(PPh₃)₄ under positive N₂/Ar flow. degas->catalyst heat 5. Heat Reaction Heat to 80-100 °C with stirring. catalyst->heat monitor 6. Monitor Progress Check reaction completion by TLC/LC-MS. heat->monitor cool 7. Cool & Quench Cool to RT, add water. monitor->cool extract 8. Extraction Extract with Ethyl Acetate (3x). cool->extract wash 9. Wash & Dry Wash with brine, dry over Na₂SO₄. extract->wash concentrate 10. Concentrate Remove solvent via rotary evaporation. wash->concentrate purify 11. Purify Purify crude product by column chromatography. concentrate->purify end End Characterize Pure Product purify->end

Caption: Figure 2. Experimental Workflow Diagram.

  • Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, typically in a 3:1 to 5:1 ratio) via syringe. The total concentration is typically around 0.1 M with respect to the limiting reagent.

  • Degassing: Bubble the inert gas through the stirred reaction mixture for another 10-15 minutes to ensure all oxygen is removed.

  • Catalyst Addition: While maintaining a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Heating: Immerse the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) or place it in a microwave reactor. Stir vigorously for the duration of the reaction.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-16 hours for conventional heating, or 15-60 minutes for microwave irradiation).

  • Workup:

    • Allow the reaction to cool to room temperature.

    • Dilute the mixture with water and transfer it to a separatory funnel.

    • Extract the aqueous layer with an organic solvent like ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

  • Characterization: Confirm the identity and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Optimization and Troubleshooting

The success of a Suzuki coupling can be sensitive to several factors. The following table provides guidance on common issues and potential solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxidized Pd(0)).Ensure thorough degassing; use fresh catalyst.
Insufficiently strong or soluble base.Try a stronger or more soluble base (e.g., Cs₂CO₃, K₃PO₄).
Low reaction temperature.Increase the reaction temperature. Consider switching to a higher boiling point solvent or using microwave irradiation.
Significant Side Products Protodeboronation: Arylboronic acid decomposes to the corresponding arene.Use an excess of the boronic acid (1.5 eq). Ensure rigorous anhydrous and anaerobic conditions. Some bulky phosphine ligands can promote this side reaction.[10]
Homocoupling: Dimerization of the boronic acid or the aryl halide.This can indicate the reaction is too slow or the catalyst is not optimal. Screen different palladium catalysts and ligands.[3]
Difficulty in Purification Residual palladium catalyst.Pass the crude product through a short plug of Celite or use a palladium scavenger.
Boronic acid residues.Perform an aqueous wash with a mild base (e.g., sat. NaHCO₃ solution) during workup.

Safety Precautions

  • Reagents: Palladium catalysts, organic solvents, and some boronic acids can be toxic, flammable, or irritants. Handle all chemicals in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Inert Gas: Handle inert gases (Nitrogen, Argon) with care according to standard laboratory procedures.

  • Pressure: When using sealed microwave vials, never exceed the recommended fill volume or temperature/pressure limits of the vessel to avoid the risk of explosion.[5]

References

  • Vertex AI Search Result, Document. EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Available from:

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]

  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. Available from: [Link]

  • Al-Ostath, A., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Scientific Reports. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. Available from: [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). Available from: [Link]

  • NRO-Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Available from: [Link]

  • PubMed. Synthesis of polysubstituted imidazo[1,2-a]pyridines via microwave-assisted one-pot cyclization/Suzuki coupling/palladium-catalyzed heteroarylation. (2014). Available from: [Link]

  • Thomas, A. A., et al. (2020). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Available from: [Link]

  • ResearchGate. Synthesis of Polysubstituted Imidazo[1,2- a ]pyridines via Microwave-Assisted One-Pot Cyclization/Suzuki Coupling/Palladium-Catalyzed Heteroarylation. (2014). Available from: [Link]

  • Reddit. What's the role of the phosphine ligand in Suzuki couplings?. (2019). Available from: [Link]

  • Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Available from: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research. Available from: [Link]

  • National Institutes of Health. Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. (2020). Available from: [Link]

  • ResearchGate. A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. (2010). Available from: [Link]

  • PolyU Electronic Theses. Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. (2025). Available from: [Link]

Sources

Application Note & Protocol: High-Throughput Screening of Imidazo[1,2-a]pyrimidine Libraries for Novel Therapeutic Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting high-throughput screening (HTS) of imidazo[1,2-a]pyrimidine libraries to identify and validate novel therapeutic candidates. We will delve into the rationale behind experimental design, provide detailed step-by-step protocols for both biochemical and cell-based assays, and offer insights into data analysis and hit validation, ensuring a robust and efficient screening cascade.

Introduction: The Therapeutic Promise of Imidazo[1,2-a]pyrimidines

Imidazo[1,2-a]pyrimidines are nitrogen-containing heterocyclic compounds that have garnered significant attention in drug discovery due to their structural similarity to purine bases, allowing them to interact with a variety of biological targets. Their versatile core structure has been successfully exploited to develop agents targeting key signaling pathways implicated in numerous diseases.[1] Notably, derivatives of this scaffold have shown potent inhibitory activity against various kinases and have been investigated as modulators of the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[2][3][4] The amenability of the imidazo[1,2-a]pyrimidine core to diverse chemical modifications allows for the creation of large, focused libraries, making it an ideal candidate for HTS campaigns aimed at discovering novel chemical probes and drug leads.[5]

Designing a Robust HTS Campaign

A successful HTS campaign requires careful planning and optimization of each step, from library selection to data analysis. The overall workflow is designed to efficiently identify and confirm true "hits" while minimizing false positives and negatives.

HTS_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Confirmation & Validation cluster_2 Phase 3: Lead Optimization Library Preparation Library Preparation Assay Development Assay Development Library Preparation->Assay Development Primary HTS Primary HTS Assay Development->Primary HTS Data Analysis & Hit Selection Data Analysis & Hit Selection Primary HTS->Data Analysis & Hit Selection Hit Picking Hit Picking Data Analysis & Hit Selection->Hit Picking Dose-Response Confirmation Dose-Response Confirmation Hit Picking->Dose-Response Confirmation Orthogonal Assays Orthogonal Assays Dose-Response Confirmation->Orthogonal Assays Secondary Assays Secondary Assays Orthogonal Assays->Secondary Assays ADMET Profiling ADMET Profiling Secondary Assays->ADMET Profiling SAR Studies SAR Studies ADMET Profiling->SAR Studies

Figure 1: A generalized workflow for a high-throughput screening campaign, from initial library screening to lead optimization.

Library Selection and Preparation

The quality and diversity of the compound library are paramount. For imidazo[1,2-a]pyrimidine-focused screens, libraries can be sourced from commercial vendors or synthesized in-house. A diversity-oriented synthesis approach is often employed to maximize the chemical space explored.[5]

Protocol 1: Compound Library Plating

  • Solubilization: Dissolve powdered compounds from the imidazo[1,2-a]pyrimidine library in 100% dimethyl sulfoxide (DMSO) to a stock concentration of 10 mM.

  • Mother Plates: Using an automated liquid handler, create master plates (e.g., 384-well format) containing the 10 mM stock solutions.

  • Daughter Plates: Prepare intermediate concentration plates (e.g., 1 mM in DMSO) by diluting from the mother plates.

  • Assay-Ready Plates: Generate assay-ready plates by dispensing a small volume (e.g., 100 nL) of the intermediate or master plates into the final assay plates (e.g., 384- or 1536-well). This "pinning" or "acoustic dispensing" method minimizes DMSO concentration in the final assay.

Assay Development and Optimization

The choice of assay depends on the biological target or pathway of interest. Both biochemical (target-based) and cell-based (phenotypic) assays are commonly employed.

Biochemical Assays: These assays directly measure the effect of a compound on a purified biological target, such as a kinase or enzyme. They are generally more straightforward to optimize and offer higher throughput.

Cell-Based Assays: These assays measure the effect of a compound on a cellular process or phenotype, providing more physiologically relevant data. However, they can be more complex to develop and are susceptible to compound cytotoxicity.

Table 1: Key Parameters for Assay Optimization

ParameterDescriptionRationale
Z'-factor A statistical measure of assay quality, reflecting the separation between positive and negative controls.A Z'-factor > 0.5 is generally considered acceptable for HTS, indicating a robust and reliable assay.
Signal-to-Background (S/B) Ratio The ratio of the signal from the positive control to the signal from the negative control.A high S/B ratio ensures that true hits can be clearly distinguished from background noise.
DMSO Tolerance The maximum concentration of DMSO that does not significantly affect assay performance.Minimizing DMSO concentration is crucial to avoid solvent-induced artifacts and cytotoxicity.
Incubation Time The duration for which the compounds are incubated with the assay components.Optimized to allow for sufficient interaction between the compound and the target without causing signal degradation.
Reagent Stability The stability of all assay reagents under storage and experimental conditions.Ensures consistent assay performance throughout the screening campaign.

High-Throughput Screening Protocols

Below are detailed protocols for a representative biochemical and a cell-based assay for screening an imidazo[1,2-a]pyrimidine library.

Protocol: Kinase Inhibition Assay (Biochemical)

This protocol describes a generic kinase assay using a fluorescence-based readout. The principle is the measurement of ATP consumption during the phosphorylation of a substrate by the target kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific peptide substrate

  • ATP

  • Assay buffer (e.g., HEPES, MgCl₂, DTT)

  • Fluorescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • Imidazo[1,2-a]pyrimidine library in assay-ready plates

  • Positive control (known kinase inhibitor)

  • Negative control (DMSO)

  • White, opaque 384-well assay plates

Procedure:

  • Reagent Preparation: Prepare a master mix containing the kinase, peptide substrate, and assay buffer.

  • Dispensing: Using a multi-channel pipette or automated dispenser, add 10 µL of the master mix to each well of the 384-well plate containing the pre-dispensed compounds.

  • Initiation of Reaction: Add 5 µL of ATP solution to each well to start the kinase reaction. The final compound concentration should be in the desired range (e.g., 10 µM).

  • Incubation: Incubate the plate at room temperature for the optimized duration (e.g., 60 minutes).

  • Detection: Add 15 µL of the ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal.

  • Signal Measurement: After a brief incubation (e.g., 10 minutes) to stabilize the signal, read the luminescence on a plate reader.

Protocol: Wnt/β-catenin Signaling Pathway Assay (Cell-Based)

This protocol utilizes a reporter gene assay to screen for inhibitors of the Wnt/β-catenin signaling pathway.[2][6] A cell line is engineered to express a luciferase reporter gene under the control of a TCF/LEF responsive element.

Wnt_Pathway cluster_0 Wnt OFF cluster_1 Wnt ON Wnt_Ligand_absent No Wnt Ligand Destruction_Complex Destruction Complex (Axin, APC, CK1, GSK3β) Wnt_Ligand_absent->Destruction_Complex beta_Catenin_p Phosphorylated β-catenin Destruction_Complex->beta_Catenin_p Proteasomal_Degradation Proteasomal Degradation beta_Catenin_p->Proteasomal_Degradation TCF_LEF_inactive TCF/LEF Target Genes OFF Proteasomal_Degradation->TCF_LEF_inactive Wnt_Ligand_present Wnt Ligand Frizzled_LRP Frizzled/LRP Receptor Wnt_Ligand_present->Frizzled_LRP Destruction_Complex_inactivated Inactivated Destruction Complex Frizzled_LRP->Destruction_Complex_inactivated beta_Catenin_stable Stable β-catenin Destruction_Complex_inactivated->beta_Catenin_stable Nuclear_Translocation Nuclear Translocation beta_Catenin_stable->Nuclear_Translocation TCF_LEF_active TCF/LEF Target Genes ON Nuclear_Translocation->TCF_LEF_active Imidazo_Pyrimidine Imidazo[1,2-a]pyrimidine Inhibitor Imidazo_Pyrimidine->Destruction_Complex_inactivated

Figure 2: Simplified representation of the Wnt/β-catenin signaling pathway and a potential point of inhibition by imidazo[1,2-a]pyrimidine compounds.

Materials:

  • HEK293T cells stably expressing a TCF/LEF-luciferase reporter

  • DMEM supplemented with 10% FBS and antibiotics

  • Wnt3a conditioned medium or recombinant Wnt3a

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Imidazo[1,2-a]pyrimidine library in assay-ready plates

  • Positive control (known Wnt pathway inhibitor, e.g., IWR-1)

  • Negative control (DMSO)

  • White, clear-bottom 384-well cell culture plates

Procedure:

  • Cell Seeding: Seed the reporter cells into the 384-well plates at an optimized density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Compound Addition: Add the imidazo[1,2-a]pyrimidine compounds to the wells to a final concentration of 10 µM.

  • Pathway Activation: After a short pre-incubation with the compounds (e.g., 1 hour), add Wnt3a to stimulate the pathway.

  • Incubation: Incubate the plates for 16-24 hours at 37°C in a 5% CO₂ incubator.

  • Lysis and Detection: Add the luciferase assay reagent to each well, which lyses the cells and provides the substrate for the luciferase reaction.

  • Signal Measurement: Measure the luminescence on a plate reader.

Data Analysis and Hit Validation

Rigorous data analysis is critical to identify true hits from the large datasets generated during HTS.

Primary Data Analysis
  • Normalization: Raw data from each plate should be normalized to the plate-specific controls to account for plate-to-plate variability.[7] A common method is to calculate the percent inhibition relative to the positive and negative controls.

  • Hit Selection: A statistical cutoff, typically based on the mean and standard deviation of the sample data (e.g., >3 standard deviations from the mean), is used to identify primary hits.

Table 2: Example Hit Criteria

ParameterThreshold
Percent Inhibition > 50%
Z-score > 3
Visual Inspection No obvious artifacts in the well image (for high-content screens)
Hit Confirmation and Prioritization

Primary hits must be subjected to a series of validation steps to eliminate false positives and confirm their activity.

  • Hit Re-testing: Re-test the primary hits in the original assay to confirm their activity.

  • Dose-Response Curves: Perform 8- to 12-point dose-response experiments to determine the potency (IC₅₀ or EC₅₀) of the confirmed hits.

  • Orthogonal Assays: Validate the hits in a secondary, mechanistically distinct assay to rule out assay-specific artifacts.[8][9] For example, a hit from a fluorescence-based kinase assay could be confirmed using a label-free method like surface plasmon resonance (SPR).

  • Cytotoxicity Assessment: For hits identified in cell-based screens, it is crucial to perform a counter-screen to assess their general cytotoxicity. This ensures that the observed phenotype is not simply due to cell death.

Troubleshooting Common HTS Issues

Table 3: Common Problems and Solutions in HTS

ProblemPotential CauseSuggested Solution
High variability in data (low Z'-factor) Inconsistent dispensing, reagent instability, edge effects.Calibrate liquid handlers, prepare fresh reagents, use a plate map that avoids placing critical samples on the edges.[10]
High number of false positives Compound interference (e.g., autofluorescence, aggregation), non-specific activity.Perform counter-screens, include detergents (e.g., Triton X-100) in the assay buffer to mitigate aggregation, and triage hits based on chemical structure.[8]
Low hit rate Library lacks active compounds, assay conditions are not optimal for inhibition.Screen a more diverse library, re-optimize assay parameters (e.g., substrate concentration).

Conclusion

High-throughput screening of imidazo[1,2-a]pyrimidine libraries offers a powerful approach for the discovery of novel therapeutic agents. By following the detailed protocols and guidelines presented in this application note, researchers can design and execute robust and efficient screening campaigns. The key to success lies in meticulous assay development, rigorous data analysis, and a comprehensive hit validation strategy. The identified hits can then serve as starting points for lead optimization programs, ultimately contributing to the development of new medicines.

References

  • BenchChem. (2025). 2-(Furan-2-yl)
  • BenchChem. (2025). The Dawn of a New Therapeutic Era: An In-depth Technical Guide to Imidazo[1,2-a]pyrimidine-Based Agents.
  • PubMed. (2015). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK)
  • PLOS. (n.d.). Chemical–Genetic Profiling of Imidazo[1,2-a]pyridines and -Pyrimidines Reveals Target Pathways Conserved between Yeast and Human Cells.
  • RSC Publishing. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade.
  • PMC. (2024).
  • NIH. (n.d.). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis.
  • Semantic Scholar. (n.d.). Examples of imidazo[1,2-a]pyridine containing drugs and biologically active compounds.
  • PubMed Central. (n.d.). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry.
  • PubMed. (n.d.). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt.
  • RSC Advances. (2023).
  • PubMed. (2015). Synthesis and antiproliferative activity of imidazo[1,2-a]pyrimidine Mannich bases.
  • SciSpace. (n.d.). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis.
  • Semantic Scholar. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity.
  • ResearchGate. (n.d.). Collaborative virtual screening to elaborate an imidazo[1,2- a ]pyridine hit series for visceral leishmaniasis.
  • PMC. (n.d.). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells.
  • PMC. (2008). Chemical–Genetic Profiling of Imidazo[1,2-a]pyridines and -Pyrimidines Reveals Target Pathways Conserved between Yeast and Human Cells.
  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024.
  • Oxford Academic. (2015). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions.
  • PubMed. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors.
  • PubMed. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors.
  • PMC. (n.d.). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference.
  • PubMed. (2014).
  • ResearchGate. (2016).
  • ACS Omega. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight.
  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays.
  • PubMed Central. (2023). Novel Benzo[5][11]imidazo[1,2-a]pyrimidine derivatives as selective Cyclooxygenase-2 Inhibitors: Design, synthesis, docking studies, and biological evaluation.

  • Chemical Methodologies. (n.d.). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis.
  • MDPI. (n.d.).

Sources

Analytical methods for purity assessment of Ethyl 6-bromoimidazo[1,2-A]pyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Purity Assessment of Ethyl 6-bromoimidazo[1,2-A]pyrimidine-2-carboxylate

Introduction: The Analytical Imperative for a Key Heterocyclic Building Block

This compound is a member of the imidazopyrimidine class of fused nitrogen-bridged heterocyclic compounds.[1] This scaffold is of significant interest in medicinal chemistry and the pharmaceutical industry due to the broad spectrum of biological and pharmacological activities exhibited by its derivatives, including antiviral, anti-inflammatory, and anticancer properties.[1][2] As a critical starting material or intermediate in the synthesis of potential Active Pharmaceutical Ingredients (APIs), ensuring its purity is not merely a quality control checkpoint; it is a fundamental requirement for the safety, efficacy, and reproducibility of the final drug product.

The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), provide a rigorous framework for the control of impurities in new drug substances.[3][4][5] These guidelines mandate the reporting, identification, and toxicological qualification of impurities based on established thresholds.[6] This application note presents a comprehensive, multi-faceted analytical strategy for the purity assessment of this compound, designed for researchers, analytical scientists, and drug development professionals. Our approach is grounded in the principle of analytical orthogonality, utilizing a suite of techniques to build a complete and trustworthy purity profile.

Part 1: The Orthogonal Analytical Strategy

A single analytical method is rarely sufficient to detect and quantify all potential impurities. An orthogonal approach, which employs multiple analytical techniques with different separation and detection principles, is essential for a comprehensive purity assessment. This strategy ensures that impurities of varying chemical nature—such as process-related impurities, degradation products, residual solvents, and inorganic residues—are reliably detected.

Orthogonal_Strategy cluster_sample This compound (Sample) cluster_impurities Target Impurity Classes cluster_methods Orthogonal Analytical Methods API Drug Substance Organic Organic Impurities (Process-related, Degradants) Solvents Residual Solvents (Volatile) Inorganic Inorganic Impurities (Salts, Catalysts) HPLC RP-HPLC-UV/DAD (Primary Purity Assay) Organic->HPLC Primary Detection NMR NMR (Structural Confirmation) Organic->NMR Structure Elucidation DSC DSC (Thermal Properties, Molar Purity) Organic->DSC Total Molar Impurities GC Headspace GC-MS (Solvent Analysis) Solvents->GC Specific Quantification TGA TGA (Non-Volatiles, Water) Inorganic->TGA Quantification LCMS LC-MS (Identification) HPLC->LCMS For Identification

Caption: Orthogonal strategy for comprehensive purity profiling.

Part 2: Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the cornerstone for assessing the purity of non-volatile organic compounds. It separates the main component from its structurally similar impurities, allowing for precise quantification.

Causality Behind Method Choices
  • Reverse-Phase (C18 Column): this compound is a moderately polar molecule. A C18 stationary phase provides sufficient hydrophobic interaction for good retention and separation from both more polar and less polar impurities.

  • Gradient Elution: A gradient of a weak solvent (aqueous buffer) and a strong solvent (acetonitrile or methanol) is employed to ensure that impurities with a wide range of polarities are eluted and resolved within a reasonable timeframe.[7]

  • Diode Array Detector (DAD): A DAD allows for the detection at an optimal wavelength for the main peak and impurities, and also provides UV spectral data that can help in peak tracking and preliminary impurity identification (e.g., assessing peak purity).

Detailed HPLC Protocol

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phases (A & B) Equilibrate Equilibrate HPLC System MobilePhase->Equilibrate SamplePrep Prepare Sample Solution (~0.5 mg/mL in Diluent) InjectSample Inject Blank, then Sample (2x) SamplePrep->InjectSample SST Prepare SST Solution (Spiked with Impurities, if available) InjectSST Inject SST Solution (5x) SST->InjectSST Equilibrate->InjectSST CheckSST Verify SST Parameters (Tailing, Plates, %RSD) InjectSST->CheckSST CheckSST->Equilibrate Fail CheckSST->InjectSample Pass Integrate Integrate Chromatogram InjectSample->Integrate Calculate Calculate Purity by % Area (Report impurities >0.05%) Integrate->Calculate Report Generate Final Report Calculate->Report

Caption: Standard workflow for HPLC purity analysis.

Step-by-Step Methodology:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 20 mL of a 50:50 (v/v) mixture of acetonitrile and water (Diluent) to obtain a concentration of 0.5 mg/mL.

  • Chromatographic Conditions:

ParameterValue
Column ACE C18 (or equivalent), 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 240 nm (or λmax of the main peak)
Injection Volume 10 µL
  • Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
25.01090
30.01090
30.19010
35.09010
  • System Suitability Test (SST): Before sample analysis, the system's performance must be verified. This is a self-validating step.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 – 1.5
Theoretical Plates (N) > 2000
%RSD of Peak Area (n=5) ≤ 2.0%
  • Data Analysis: Calculate the purity using the area percent method. According to ICH Q3A guidelines, impurities at or above the reporting threshold (e.g., 0.05%) must be reported.[6] Any impurity exceeding the identification threshold (e.g., >0.10%) must be structurally characterized.[4]

Part 3: Structural Confirmation and Impurity Identification

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is indispensable for identifying impurities that exceed the ICH identification threshold.

  • Principle: By coupling the HPLC system to a mass spectrometer, each eluting peak can be analyzed for its mass-to-charge ratio (m/z). This provides the molecular weight of the impurity, a critical piece of data for proposing its structure. Electrospray ionization (ESI) is typically used for polar, thermally labile molecules like imidazopyrimidine derivatives.[1]

  • Protocol: The HPLC method described above can be directly coupled to an MS detector.

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Scan Range: 100 – 1000 m/z.

    • Rationale: ESI in positive mode is chosen as the nitrogen atoms in the imidazopyrimidine ring are readily protonated to form [M+H]⁺ ions, facilitating detection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for unambiguous structure elucidation of the main compound and for the definitive characterization of isolated impurities.[8]

  • Principle: ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the complete assembly of the molecular structure.[9][10] 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used to confirm connectivity.

  • Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Analysis: Compare the observed chemical shifts and coupling constants to the expected structure of this compound.

Part 4: Analysis of Volatile and Inorganic Impurities

Residual Solvents by Headspace Gas Chromatography (GC-MS)

Organic solvents used during synthesis are common impurities and are strictly controlled under ICH Q3C guidelines.[6]

  • Principle: Headspace GC is the preferred method for volatile analytes in a non-volatile matrix. The sample is heated in a sealed vial, allowing volatile solvents to partition into the headspace gas, which is then injected into the GC for separation and subsequent identification and quantification by MS.[11]

  • Protocol:

    • Instrumentation: GC-MS with a Headspace Autosampler.

    • Sample Preparation: Accurately weigh ~100 mg of sample into a 20 mL headspace vial. Add 1 mL of a suitable high-boiling solvent (e.g., Dimethyl sulfoxide - DMSO).

    • Headspace Conditions: Vial Equilibration at 80 °C for 15 minutes.

    • GC Column: DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm).

    • GC Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

Inorganic Impurities and Thermal Properties

Thermal analysis techniques are crucial for detecting non-volatile impurities and characterizing the solid-state properties of the material.[12]

  • Thermogravimetric Analysis (TGA):

    • Principle: TGA measures the change in mass of a sample as a function of temperature.[13] It is used to quantify water content, residual non-volatile solvents, and the amount of inorganic residue (ash) remaining after thermal decomposition.[12]

    • Protocol: Heat 5-10 mg of the sample from 25 °C to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere. Any mass remaining at the end of the run typically corresponds to inorganic impurities.

  • Differential Scanning Calorimetry (DSC):

    • Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and to detect polymorphic forms.[13][14] For high-purity crystalline substances, the broadening of the melting peak can be used to estimate the total molar percentage of impurities based on the Van't Hoff equation.[15]

    • Protocol: Heat 2-5 mg of the sample in a sealed aluminum pan from 25 °C to a temperature above its melting point at a rate of 10 °C/min under a nitrogen atmosphere.

Summary and Reporting

The final purity assessment of a batch of this compound should consolidate the data from all orthogonal methods into a comprehensive certificate of analysis.

Analytical TechniqueParameter AssessedTypical Result
RP-HPLC Purity by Area %> 99.5%
Individual Unspecified Impurity< 0.10%
Total Impurities< 0.5%
LC-MS Identity Confirmation[M+H]⁺ matches theoretical mass
Impurity IdentificationProvides MW for peaks >0.10%
NMR Structural ConfirmationSpectrum consistent with structure
Headspace GC-MS Residual SolventsConforms to ICH Q3C limits
TGA Water Content / Volatiles< 0.5%
Residue on Ignition (Ash)< 0.1%
DSC Melting PointSharp endotherm at a defined temp.

This integrated approach provides a high degree of confidence in the quality of the material, ensuring it is suitable for its intended use in research and drug development and that the data package is robust for regulatory scrutiny.

References

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from AMSbiopharma website: [Link]

  • European Medicines Agency. (1995). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from ICH website: [Link]

  • IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Retrieved from IKEV website: [Link]

  • International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from JPI website: [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from EMA website: [Link]

  • Chan, H. K., & Chew, N. Y. (2005). An improved thermoanalytical approach to quantifying trace levels of polymorphic impurity in drug powders. Journal of Pharmaceutical and Biomedical Analysis, 38(4), 643-653. Available at: [Link]

  • Lin, Z. (2024). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. Retrieved from LinkedIn: [Link]

  • TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. Retrieved from TA Instruments website: [Link]

  • Eurolab. (n.d.). DSC Thermal Characterization Testing. Retrieved from Eurolab website: [Link]

  • NETZSCH. (2020). Reliable Characterization of Pharmaceuticals Using Thermal Analysis. Retrieved from NETZSCH website: [Link]

  • Al-Ostath, A. I., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. RSC Advances, 13(31), 21458-21477. Available at: [Link]

  • Sbihi, H., et al. (2011). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2673. Available at: [Link]

  • Li, Y., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Environment, 296, 119574. Available at: [Link]

  • Zhuravljov, F. K., et al. (2023). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Molbank, 2023(1), M1581. Available at: [Link]

  • Breitmaier, E. (1993). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Retrieved from Wiley website: [Link]

  • AOB Med. (n.d.). This compound. Retrieved from AOB Med website: [Link]

  • Ezzatzadeh, E., et al. (2024). Catalytic multicomponent synthesis of imidazopyrimidine derivatives: an updated review. Journal of the Iranian Chemical Society, 21(1), 1-33. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate. PubChem Compound Database. Retrieved from: [Link]

  • Chowdhury, M. G., et al. (2023). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Medicinal Chemistry, 14(10), 1845-1867. Available at: [Link]

  • ResearchGate. (n.d.). Formation of substituted imidazopyrimidine derivatives for screening cancer cell lines. Retrieved from ResearchGate: [Link]

  • ChemBK. (n.d.). Ethyl6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate. Retrieved from ChemBK website: [Link]

  • Research Journal of Pharmacy and Technology. (2020). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Retrieved from RJPT website: [Link]

  • Oriental Journal of Chemistry. (2017). Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. Retrieved from Oriental Journal of Chemistry website: [Link]

Sources

Application Notes and Protocols: Ethyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[1,2-a]pyrimidine Scaffold - A Privileged Structure in Drug Discovery

The landscape of medicinal chemistry is perpetually in search of molecular frameworks that offer a blend of synthetic accessibility, structural rigidity, and the capacity for diverse functionalization. The imidazo[1,2-a]pyrimidine core has emerged as one such "privileged scaffold." Its unique bicyclic, electron-deficient yet nucleophilic character provides a three-dimensional architecture that is highly effective for interacting with a multitude of biological targets. This guide focuses on a key derivative of this family, Ethyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate , a versatile building block for the synthesis of novel therapeutic agents.

This compound, with its strategically placed bromine atom and ethyl ester group, serves as a powerful starting point for generating libraries of compounds aimed at various disease targets. The bromine at the 6-position is an ideal handle for cross-coupling reactions, allowing for the introduction of a wide array of aryl and heteroaryl substituents. The ethyl ester at the 2-position can be readily hydrolyzed to the corresponding carboxylic acid or converted to various amides, further expanding the accessible chemical space. These features make it a valuable tool for researchers in drug discovery, particularly in the fields of oncology, inflammation, and neurodegenerative diseases.[1]

This document will provide a comprehensive overview of the applications of this compound, complete with detailed protocols for its synthesis and derivatization, as well as its evaluation in relevant biological assays.

Physicochemical Properties

A foundational understanding of the physicochemical properties of a building block is crucial for its effective use in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
Molecular Formula C₉H₈BrN₃O₂[2]
Molecular Weight 270.08 g/mol [2]
CAS Number 944896-67-7[2]
Appearance Off-white to pale yellow solidGeneric
Solubility Soluble in DMSO, DMF, and chlorinated solventsGeneric
Storage 2-8°C, dry, sealedGeneric

Core Application: A Scaffold for Kinase Inhibitors

A primary application of the imidazo[1,2-a]pyrimidine scaffold is in the development of kinase inhibitors. Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. The planar nature of the imidazo[1,2-a]pyrimidine core allows it to function as an effective hinge-binder in the ATP-binding pocket of many kinases.

Targeting TAK1 in Inflammation and Cancer

Transforming growth factor-β-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family, is a critical node in the signaling pathways of pro-inflammatory cytokines such as TNF-α and IL-1.[3] Upon activation, TAK1 phosphorylates downstream targets, leading to the activation of the NF-κB and MAPK (JNK and p38) pathways, which in turn drive the expression of inflammatory mediators and promote cell survival.[3][4] Consequently, the inhibition of TAK1 is a promising therapeutic strategy for a range of inflammatory diseases and cancers.

The imidazo[1,2-a]pyrimidine scaffold has been successfully employed to generate potent and selective TAK1 inhibitors. The core structure can be elaborated at the 6-position to achieve specific interactions within the kinase active site, thereby enhancing potency and selectivity.

TAK1_Pathway cluster_receptor Cell Surface Receptors cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events TNFa TNF-α TNFR TNFR TNFa->TNFR IL1 IL-1 IL1R IL-1R IL1->IL1R TRAF TRAF2/6 TNFR->TRAF IL1R->TRAF TAK1_complex TAK1/TAB1/TAB2 TRAF->TAK1_complex Ubiquitination IKK_complex IKK Complex TAK1_complex->IKK_complex Phosphorylation MKKs MKKs TAK1_complex->MKKs Phosphorylation NFkB_IkB NF-κB/IκB IKK_complex->NFkB_IkB IκB Phos. & Degrad. p38_JNK p38/JNK MKKs->p38_JNK Phosphorylation NFkB NF-κB NFkB_IkB->NFkB Translocation AP1 AP-1 p38_JNK->AP1 Activation Gene Gene Expression (Inflammation, Survival) NFkB->Gene AP1->Gene Inhibitor Imidazo[1,2-a]pyrimidine Derivative Inhibitor->TAK1_complex

Caption: Simplified TAK1 signaling pathway leading to NF-κB and MAPK activation.

Synthetic Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative procedure adapted from the synthesis of analogous imidazo[1,2-a]pyridine systems.[5] The core reaction is a condensation-cyclization between a 2-aminopyrimidine and an α-halo-ketoester.

Materials:

  • 2-Amino-5-bromopyrimidine

  • Ethyl bromopyruvate

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (anhydrous)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-amino-5-bromopyrimidine (1.0 eq), sodium bicarbonate (1.2 eq), and anhydrous ethanol (approx. 10 mL per mmol of aminopyrimidine).

  • Addition of Reagent: While stirring, add ethyl bromopyruvate (1.1 eq) dropwise to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting aminopyrimidine indicates reaction completion.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add water (20 mL) and extract with dichloromethane (3 x 20 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/hexane or by column chromatography on silica gel to afford the title compound as a solid.

Protocol 2: Derivatization via Suzuki-Miyaura Cross-Coupling

The bromine at the 6-position is a versatile handle for introducing molecular diversity. The Suzuki-Miyaura cross-coupling is a robust and widely used method for this purpose.[6]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v)

  • Schlenk tube or microwave vial

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reagent Preparation: To a dry Schlenk tube or microwave vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the vessel.

  • Solvent Addition and Degassing: Add the degassed solvent mixture (1,4-dioxane/water, 4:1). Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Reaction Execution: Seal the vessel and heat the mixture to 90-100 °C with vigorous stirring for 6-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Workup and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Suzuki_Workflow cluster_setup Reaction Setup start Start: Ethyl 6-bromoimidazo[1,2-a] pyrimidine-2-carboxylate reagents Combine with: - Arylboronic Acid (1.2 eq) - K₂CO₃ (2.0 eq) - Pd(PPh₃)₄ (5 mol%) solvent Add degassed solvent (Dioxane/H₂O) heat Heat under Inert Atmosphere (90-100°C) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor monitor->heat Incomplete workup Aqueous Workup & Extraction monitor->workup Complete purify Column Chromatography workup->purify product Final Product: 6-Aryl-imidazo[1,2-a]pyrimidine Derivative purify->product

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Structure-Activity Relationship (SAR) - A Representative Study

To illustrate the utility of this scaffold in a drug discovery program, consider the following hypothetical SAR data for a series of derivatives targeting TAK1.

CompoundR Group at 6-positionTAK1 IC₅₀ (nM)Rationale for Modification
1 -Br>10,000Starting material, inactive
2a Phenyl520Introduction of an aryl group to probe the binding pocket.
2b 4-Fluorophenyl250Electronic modification; fluorine can act as a hydrogen bond acceptor.
2c 4-Hydroxyphenyl85Potential for a key hydrogen bond interaction with the protein.
2d 3-Aminophenyl45Introduction of a basic group to form a salt bridge or hydrogen bond.
2e 4-(Morpholino)phenyl15Addition of a larger, polar group to improve solubility and occupy a solvent-exposed region.

This representative data demonstrates a logical progression of compound optimization. Starting with the inactive bromo-precursor, the introduction of a simple phenyl group confers some activity. Subsequent modifications to this phenyl ring, aimed at establishing specific interactions like hydrogen bonds (2c, 2d) or improving physicochemical properties (2e), lead to a significant enhancement in potency.

Biological Evaluation Protocols

Protocol 3: In Vitro Kinase Inhibition Assay (LanthaScreen® TR-FRET)

This protocol describes a general method for assessing the inhibitory activity of compounds against a target kinase, such as TAK1, using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay format.[7][8]

Materials:

  • Recombinant TAK1/TAB1 enzyme

  • Fluorescein-labeled substrate peptide

  • Terbium-labeled anti-phospho-substrate antibody

  • ATP

  • Assay buffer

  • EDTA (to stop the reaction)

  • Test compounds (dissolved in DMSO)

  • 384-well, low-volume microplates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A common starting concentration is 10 mM. Then, dilute these into the assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted test compound or vehicle (DMSO in assay buffer) to the wells of a 384-well plate.

    • Add 2.5 µL of the TAK1/TAB1 enzyme solution (prepared at 2x the final concentration in assay buffer).

    • Initiate the kinase reaction by adding 5 µL of a solution containing the substrate peptide and ATP (both at 2x the final concentration in assay buffer). The final ATP concentration should be close to its Km value for the kinase.[7]

  • Incubation: Incubate the plate at room temperature for 60-90 minutes.

  • Detection:

    • Stop the reaction by adding 10 µL of a solution containing EDTA and the terbium-labeled anti-phospho-substrate antibody in TR-FRET dilution buffer.

    • Incubate for a further 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 495 nm (terbium donor) and 520 nm (fluorescein acceptor).

  • Data Analysis: Calculate the TR-FRET ratio (520 nm emission / 495 nm emission). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 4: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay to assess the effect of compounds on cancer cell proliferation.[9]

Materials:

  • Cancer cell line (e.g., A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for a further 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[9]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or on an orbital shaker.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with medium only) from all readings. Express the cell viability as a percentage of the vehicle-treated control cells. Plot the percentage viability against the logarithm of the compound concentration and determine the IC₅₀ value.

Screening_Cascade library Compound Library (Derivatives of Core Scaffold) primary_assay Primary Screen: In Vitro Kinase Assay (TAK1) library->primary_assay hit_id Hit Identification (e.g., % Inhibition > 50% at 1 µM) primary_assay->hit_id hit_id->library Inactive dose_response Dose-Response & IC₅₀ Determination hit_id->dose_response Active secondary_assay Secondary Screen: Cell-Based Assay (MTT) dose_response->secondary_assay lead_selection Lead Candidate Selection (Potency, Selectivity, ADME) secondary_assay->lead_selection lead_selection->dose_response Requires Optimization in_vivo In Vivo Studies lead_selection->in_vivo Promising

Caption: A logical workflow for a typical drug discovery screening cascade.

Conclusion and Future Directions

This compound is a highly valuable and versatile building block in medicinal chemistry. Its synthetic tractability, coupled with the favorable biological properties of the imidazo[1,2-a]pyrimidine scaffold, makes it an ideal starting point for the development of novel therapeutics. The protocols and data presented herein provide a framework for researchers to utilize this compound in their drug discovery efforts, particularly in the pursuit of novel kinase inhibitors for the treatment of cancer and inflammatory disorders. Future work will likely focus on exploring novel substitutions at the 6-position to fine-tune selectivity against a panel of kinases and on modifying the 2-position to optimize pharmacokinetic properties.

References

  • (Reference not directly used in the final text, but provides context on TAK1 signaling) Overview of the TAK1 signaling pathway. ResearchGate. Available from: [Link]

  • TAK1 inflammatory signalling pathways. ResearchGate. Available from: [Link]

  • Receptor-mediated TAK1 signaling pathways. ResearchGate. Available from: [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. Available from: [Link]

  • (Reference not directly used in the final text, but provides additional context on TAK1 signaling) Multifaceted Roles of TAK1 Signaling in Cancer. Cancers (Basel). 2019 Nov; 11(11): 1749. Available from: [Link]

  • Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E. 2011 Jul 1; 67(Pt 7): o1390. Available from: [Link]

  • LanthaScreen Technology on microplate readers. BMG Labtech. Available from: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]

  • (This reference is a general guide to pyrimidine synthesis and supports the rationale for the synthetic protocol) SYNTHESIS OF PYRIMIDINE DERIVATIVES. Mansoura Journal of Chemistry. Available from: [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Chemistry. 2022; 26(10): 951–971. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and yield optimization of Ethyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate. This document is designed for researchers, chemists, and drug development professionals actively working with imidazo[1,2-a]pyrimidine scaffolds. The imidazo[1,2-a]pyrimidine core is a privileged structure in medicinal chemistry, appearing in compounds with a wide array of pharmacological activities, including anti-cancer, anti-viral, and anti-inflammatory properties.[1][2]

This guide provides a detailed synthetic protocol, explains the chemical principles, and offers robust troubleshooting solutions to common experimental challenges.

The Synthetic Pathway: A Mechanistic Overview

The synthesis of this compound typically proceeds via a variation of the classic Tschitschibabin reaction.[3][4] This involves the condensation and subsequent cyclization of a 2-aminopyrimidine derivative with an α-halocarbonyl compound.

Core Reaction:

  • Nucleophile: 2-Amino-5-bromopyrimidine

  • Electrophile: Ethyl 3-bromo-2-oxopropanoate (Ethyl bromopyruvate)

  • Base: A mild base, such as sodium bicarbonate (NaHCO₃), is used to neutralize the hydrobromic acid (HBr) byproduct, driving the reaction forward.

The Mechanism Unpacked:

  • Sₙ2 Alkylation: The most nucleophilic nitrogen of the 2-aminopyrimidine (the endocyclic nitrogen) attacks the α-carbon of the ethyl bromopyruvate, displacing the bromide ion.

  • Intramolecular Cyclization: The exocyclic amino group then acts as a nucleophile, attacking the ketone carbonyl carbon to form a five-membered hemiaminal intermediate.

  • Dehydration: This intermediate readily dehydrates (loses a molecule of water) under the reaction conditions to form the aromatic imidazo[1,2-a]pyrimidine ring system.

Below is a diagram illustrating the proposed reaction mechanism.

Caption: Proposed reaction mechanism for the synthesis.

Standard Operating Protocol (SOP)

This protocol is adapted from analogous syntheses of related imidazo-fused heterocycles.[5]

Materials:

  • 2-Amino-5-bromopyrimidine (1.0 eq)

  • Ethyl bromopyruvate (1.1 eq)

  • Sodium bicarbonate (NaHCO₃) (1.2 eq)

  • Ethanol (anhydrous), 10-15 mL per gram of aminopyrimidine

  • Dichloromethane (DCM) for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane for recrystallization

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-5-bromopyrimidine, sodium bicarbonate, and ethanol.

  • Reagent Addition: Begin stirring the suspension. Slowly add ethyl bromopyruvate to the mixture at room temperature.

  • Heating: Heat the reaction mixture to reflux (approximately 78 °C for ethanol).

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: Add water to the residue and extract the product with dichloromethane (3x volumes).

  • Drying: Combine the organic layers and dry over anhydrous sodium sulfate.[5]

  • Purification: Filter off the drying agent and evaporate the solvent to yield the crude product. Purify the crude solid by recrystallization from a suitable solvent like hexane or an ethanol/water mixture to afford the title compound as a solid.[5]

Experimental_Workflow A 1. Combine Reactants (2-Amino-5-bromopyrimidine, NaHCO₃, Ethanol) B 2. Add Ethyl Bromopyruvate A->B C 3. Reflux Reaction Mixture (4-8 hours) B->C D 4. Monitor by TLC C->D D->C Incomplete E 5. Cool & Concentrate D->E Complete F 6. Aqueous Workup & DCM Extraction E->F G 7. Dry Organic Layer (Na₂SO₄) F->G H 8. Evaporate Solvent G->H I 9. Purify by Recrystallization or Chromatography H->I J 10. Characterize Product I->J Troubleshooting_Tree Start Problem Observed LowYield Low Yield Start->LowYield Impure Impure Product / Multiple Spots Start->Impure Stalled Reaction Stalled Start->Stalled Sol_Time Increase Time/Temp LowYield->Sol_Time Cause: Incomplete Rxn Sol_Purity Check Reagent Purity LowYield->Sol_Purity Cause: Bad Reagents Sol_Base Optimize Base LowYield->Sol_Base Cause: Stoichiometry Impure->Sol_Purity Cause: Impure Reagents Sol_SlowAdd Slowly Add Electrophile Impure->Sol_SlowAdd Cause: Self-Condensation Sol_Solvent Change Solvent (Avoid ACN) Impure->Sol_Solvent Cause: Solvent Effects Stalled->Sol_Time Cause: Insufficient Energy Sol_AcidCat Add Catalytic Acid (e.g., p-TSA) Stalled->Sol_AcidCat Cause: Slow Dehydration

Caption: A decision tree for troubleshooting common issues.

Frequently Asked Questions (FAQs)

  • Q: What is the optimal solvent for this reaction?

    • A: Ethanol is an excellent starting point as it's a good solvent for the reactants and facilitates the reaction at a moderate temperature. [5]If yields are poor, dioxane or toluene can be used, but may require higher temperatures and longer reaction times. [6]Avoid acetonitrile, as it can lead to complex mixtures. [6]* Q: Can I use a different base, like triethylamine (Et₃N)?

    • A: Yes, an organic base like triethylamine or DBU can be used. However, inorganic bases like NaHCO₃ or K₂CO₃ are often preferred because they are inexpensive and easily removed during the aqueous workup.

  • Q: How can I best purify the final product?

    • A: Recrystallization is often sufficient if the reaction is clean. A common solvent system is ethanol/water or ethyl acetate/hexane. [5]If the product is contaminated with persistent impurities, column chromatography on silica gel using a gradient of ethyl acetate in hexane is recommended.

  • Q: What are the key considerations for scaling up this synthesis?

    • A: For larger scales, heat management is critical. The reaction is exothermic, especially during the initial alkylation. Ensure your reactor has adequate cooling and add the ethyl bromopyruvate portion-wise to control the temperature. Efficient stirring is also crucial to keep the inorganic base suspended and ensure a homogeneous reaction mixture.

Reaction Parameter Summary

The table below summarizes key variables and their impact on the synthesis, providing a quick reference for optimization.

ParameterStandard ConditionOptimization Strategy & RationalePotential Outcome
Solvent EthanolSwitch to Dioxane or n-Butanol for higher temperature. Avoid Acetonitrile. [6]Improved rate; may reduce side reactions.
Base NaHCO₃ (1.2 eq)Increase to 1.5 eq or switch to K₂CO₃ for a stronger base.Faster reaction, drives equilibrium.
Temperature Reflux (~78 °C)Increase to 100-110 °C with a higher boiling solvent.Can increase rate but may also promote byproduct formation.
Reaction Time 4-8 hoursIncrease to 12-24 hours if TLC shows incomplete conversion. [6]Drives reaction to completion.
Atmosphere AirUse N₂ or Ar atmosphere to prevent potential oxidative degradation. [6]May improve yield and purity.

References

  • BenchChem. (2025). Troubleshooting poor reproducibility in 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine experiments.
  • Scilit. (n.d.). Heterocyclization Reactions of Imidazo[1,2-a]pyrimidine Analogues (A Review).
  • National Center for Biotechnology Information (PMC). (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
  • BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
  • National Center for Biotechnology Information (PMC). (2024).
  • National Center for Biotechnology Information (PMC). (n.d.). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry.
  • Semantic Scholar. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity.

Sources

Technical Support Center: Purification of Ethyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic building block. The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, and obtaining this intermediate in high purity is critical for the success of subsequent synthetic steps and biological assays.[1]

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly format, grounded in both theoretical principles and practical laboratory experience.

Understanding the Core Challenge: The Chemistry of Purification

The purification of this compound is often complicated by the presence of closely related impurities and the inherent properties of the imidazo[1,2-a]pyrimidine core. The typical synthesis involves the condensation of 2-amino-5-bromopyrimidine with an electrophilic three-carbon unit, such as ethyl bromopyruvate. While this reaction is generally efficient, it can lead to several purification hurdles.

Troubleshooting Guides

This section provides step-by-step guidance to resolve specific issues you may encounter during the purification of this compound.

Issue 1: Low Purity After Initial Work-up

Symptom: Your crude product, after extraction and solvent evaporation, shows multiple spots on Thin-Layer Chromatography (TLC), with some spots having similar Rf values to the desired product.

Potential Causes & Solutions:

  • Incomplete Reaction: The presence of starting materials (2-amino-5-bromopyrimidine and ethyl bromopyruvate) is a common cause of low purity.

    • Troubleshooting: Before beginning purification, ensure the reaction has gone to completion by monitoring with TLC. If starting material is still present, consider extending the reaction time or gently heating the reaction mixture, if the stability of the product allows.

  • Formation of Side Products: The reaction between 2-aminopyrimidines and α-haloketones can sometimes yield side products.

    • Troubleshooting: A carefully executed aqueous work-up can help remove some of these impurities. Washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution, can help remove any acidic byproducts.

Issue 2: Difficulty with Recrystallization

Recrystallization is often the most efficient method for purifying solid organic compounds. However, finding the right conditions can be challenging.

Symptom A: The compound "oils out" and does not crystallize upon cooling.

Potential Causes & Solutions:

  • Solvent Choice: The chosen solvent may be too good a solvent for the compound, even at low temperatures.

    • Troubleshooting:

      • Use a Solvent Pair: A common and effective technique is to use a solvent pair. Dissolve the crude product in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Reheat to get a clear solution and then allow it to cool slowly. A commonly successful solvent system for related compounds is ethyl acetate/n-hexane.[2]

      • Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.

  • Cooling Rate: Cooling the solution too quickly can favor the formation of an oil over crystals.

    • Troubleshooting: Allow the flask to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator. Insulating the flask can help slow the cooling process.

Symptom B: Poor recovery of the product after recrystallization.

Potential Causes & Solutions:

  • Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor.

    • Troubleshooting: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Product Solubility in Cold Solvent: The product may have appreciable solubility in the chosen solvent even at low temperatures.

    • Troubleshooting:

      • Cooling: Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility.

      • Solvent Selection: Test a range of solvents to find one in which the product has high solubility at high temperatures and very low solubility at low temperatures.

Recrystallization Solvent Systems for Imidazo[1,2-a]pyrimidine Analogues Observations Reference
Ethyl Acetate / n-HexaneOften effective for compounds of moderate polarity.[2]
EthanolA good general-purpose solvent for many heterocyclic compounds.
Methanol / WaterCan be effective for more polar compounds.
Dichloromethane / HexaneAnother useful solvent pair for compounds of intermediate polarity.[1]
Issue 3: Challenges with Column Chromatography

Flash column chromatography is a powerful tool for separating complex mixtures. However, success depends on careful optimization.

Symptom A: Poor separation of the product from impurities (overlapping spots on TLC).

Potential Causes & Solutions:

  • Inappropriate Mobile Phase: The polarity of the eluent may not be optimal for separating the components of your mixture.

    • Troubleshooting:

      • TLC Optimization: Systematically test different mobile phase compositions using TLC. A good starting point for many imidazo[1,2-a]pyrimidines is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the desired product.

      • Gradient Elution: If a single solvent system does not provide adequate separation, a gradient elution, where the polarity of the mobile phase is gradually increased, can be very effective.

  • Column Overloading: Applying too much crude material to the column will lead to broad bands and poor separation.

    • Troubleshooting: As a general rule, the amount of crude material should be no more than 1-5% of the mass of the silica gel.

Symptom B: The product does not elute from the column.

Potential Causes & Solutions:

  • Compound is Too Polar: The mobile phase may not be polar enough to move the compound down the column.

    • Troubleshooting: Drastically increase the polarity of the mobile phase. For very polar compounds, adding a small percentage of methanol to the eluent can be effective.

  • Compound Degradation on Silica Gel: Some heterocyclic compounds can be sensitive to the acidic nature of silica gel, leading to decomposition on the column.

    • Troubleshooting:

      • Test for Stability: Before running a large-scale column, spot a solution of your compound on a TLC plate and let it sit for an hour. Then, elute the plate and check for the appearance of new spots, which would indicate decomposition.

      • Deactivate the Silica: If your compound is sensitive to silica, you can deactivate it by adding a small amount of a base, such as triethylamine (typically 0.1-1%), to the mobile phase.

      • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina or Florisil.

Recommended Starting Conditions for Column Chromatography
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Initial Trial) Hexanes:Ethyl Acetate (gradient from 9:1 to 1:1)
Detection UV light (254 nm)

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I should be looking for?

A1: Based on the common synthesis of the imidazo[1,2-a]pyrimidine core, the most probable impurities include:

  • Unreacted Starting Materials: 2-amino-5-bromopyrimidine and ethyl bromopyruvate.

  • Regioisomers: Depending on the reaction conditions, there is a possibility of forming other isomers.

  • Hydrolyzed Product: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid if exposed to acidic or basic conditions for a prolonged period, especially at elevated temperatures.

Q2: How can I best monitor the progress of my purification?

A2: Thin-Layer Chromatography (TLC) is an indispensable tool. Use a suitable mobile phase (e.g., 7:3 hexanes:ethyl acetate) and visualize the spots under UV light. Staining with potassium permanganate can also be helpful for visualizing certain impurities. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.

Q3: My purified product is a yellow solid. Is this expected?

A3: Yes, many imidazo[1,2-a]pyrimidine and related imidazo[1,2-a]pyridine derivatives are reported as yellow solids or crystals.[1] However, a very dark or brown color may indicate the presence of impurities.

Q4: What is the best way to store the purified this compound?

A4: To ensure long-term stability, the purified compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. Storing under an inert atmosphere (e.g., argon or nitrogen) is also recommended to prevent degradation.

Visualizing the Purification Workflow

The following diagram illustrates a typical workflow for the purification of this compound.

PurificationWorkflow Crude Crude Product (Post-Workup) TLC TLC Analysis Crude->TLC Decision Purity Assessment TLC->Decision Recrystallization Recrystallization Decision->Recrystallization High Purity/ Few Impurities Column Column Chromatography Decision->Column Low Purity/ Complex Mixture Pure Pure Product Recrystallization->Pure Column->Pure

Caption: A decision-making workflow for the purification of this compound.

Potential Impurity Formation

The diagram below illustrates a potential side reaction that can lead to impurities during the synthesis.

ImpurityFormation cluster_reactants Reactants Reactant1 2-Amino-5-bromopyrimidine Product This compound (Desired Product) Reactant1->Product Impurity1 Unreacted Starting Materials Reactant1->Impurity1 Impurity2 Regioisomeric Byproduct Reactant1->Impurity2 Alternative Cyclization Reactant2 Ethyl Bromopyruvate Reactant2->Product Reactant2->Impurity1 Reactant2->Impurity2 Alternative Cyclization

Caption: Potential pathways for impurity formation during synthesis.

References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Taha, M. O. (2011). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2881. [Link]

  • Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5(100), 81608-81637. [Link]

  • Google Patents. (2014). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.

Sources

Technical Support Center: Overcoming Low Solubility of Imidazo[1,2-a]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyrimidine compounds. This guide is designed to provide you with in-depth technical assistance and practical, field-proven insights to address the common challenge of low aqueous solubility associated with this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to not only provide protocols but to explain the underlying scientific principles to empower you to make informed decisions in your experimental design.

The imidazo[1,2-a]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] However, the often planar and lipophilic nature of this heterocyclic system can lead to poor aqueous solubility, creating significant hurdles in preclinical development, from inconsistent in vitro assay results to poor oral bioavailability.

This guide is structured to walk you through a logical troubleshooting process, from understanding the fundamental physicochemical properties of your compound to implementing advanced solubility enhancement strategies.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

Here, we address the most common initial questions and concerns researchers face when encountering solubility issues with their imidazo[1,2-a]pyrimidine derivatives.

Q1: My imidazo[1,2-a]pyrimidine compound is "oiling out" or precipitating in my aqueous assay buffer. What is the first thing I should do?

A1: This is a classic sign of your compound exceeding its aqueous solubility limit. The immediate first step is to determine the approximate solubility of your compound in the specific buffer system you are using. A simple visual or microscopic examination can be a starting point, but a more quantitative assessment is necessary for reliable results.

Before attempting more complex formulation strategies, consider these initial steps:

  • Co-solvent Introduction: If your assay allows, the addition of a small percentage (typically 1-5%) of a water-miscible organic co-solvent like dimethyl sulfoxide (DMSO), ethanol, or methanol can significantly increase the solubility of your compound. However, be mindful that co-solvents can impact biological assay performance, so appropriate vehicle controls are essential.

  • pH Adjustment: The imidazo[1,2-a]pyrimidine scaffold contains basic nitrogen atoms. Consequently, the solubility of these compounds is often pH-dependent. Lowering the pH of your buffer may protonate the molecule, leading to a significant increase in aqueous solubility. The extent of this effect is governed by the compound's pKa.

Q2: I don't know the pKa of my imidazo[1,2-a]pyrimidine derivative. How can I determine if pH adjustment will be an effective strategy?

A2: The pKa is a critical parameter that dictates the ionization state of a compound at a given pH. The imidazo[1,2-a]pyrimidine core is basic due to the presence of nitrogen atoms. While experimental determination is most accurate, computational tools can provide a reliable estimate. Several software packages and online servers can predict the pKa of your specific derivative based on its structure.

As a general guideline, the imidazo[1,2-a]pyrimidine nucleus has a pKa in the range of 4-6. This means that at a physiological pH of 7.4, a significant portion of the molecules will be in their neutral, less soluble form. By lowering the pH to 1-2 units below the pKa, you can achieve near-complete protonation and a substantial increase in solubility.

Q3: I've tried adding a small amount of DMSO and adjusting the pH, but my compound still precipitates. What are my next options?

A3: If these initial steps are insufficient, you will need to explore more advanced formulation and chemical modification strategies. These can be broadly categorized as:

  • Formulation-Based Approaches: These methods aim to improve solubility without altering the chemical structure of your compound. Key techniques include:

    • Use of Surfactants: Incorporating non-ionic surfactants can aid in solubilization by forming micelles that encapsulate the hydrophobic compound.

    • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.

    • Nanotechnology: Reducing the particle size of your compound to the nanometer scale (nanosuspensions) dramatically increases the surface area-to-volume ratio, leading to a faster dissolution rate and higher saturation solubility.

  • Chemical Modification Approaches: These strategies involve synthesizing a new, more soluble version of your active compound.

    • Salt Formation: For basic compounds like imidazo[1,2-a]pyrimidines, forming a salt with a pharmaceutically acceptable acid is a highly effective way to improve solubility and dissolution rate.

    • Prodrug Synthesis: A prodrug is a biologically inactive derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug. By attaching a polar promoiety (e.g., a phosphate group or an amino acid), the aqueous solubility of the compound can be dramatically improved.

The choice of strategy will depend on the stage of your research (early discovery vs. preclinical development), the intended application, and the physicochemical properties of your specific compound.

Part 2: In-Depth Troubleshooting Guides & Protocols

This section provides detailed explanations and step-by-step protocols for the key solubility enhancement strategies.

Guide 1: Leveraging pH for Solubility Enhancement - A Practical Approach

The basicity of the imidazo[1,2-a]pyrimidine ring system is a key handle for manipulating its solubility. The Henderson-Hasselbalch equation provides the theoretical basis for understanding the relationship between pH, pKa, and the ratio of the ionized (protonated) and non-ionized forms of the molecule.

Causality Behind the Experimental Choice: By decreasing the pH of the aqueous medium, we increase the concentration of protons (H+). These protons will react with the basic nitrogen atoms on the imidazo[1,2-a]pyrimidine core, forming a positively charged species (a conjugate acid). This ionized form is significantly more polar and, therefore, more soluble in water than the neutral form.

Protocol 2.1: Determining pH-Dependent Solubility Profile

This protocol allows for the experimental determination of how the solubility of your imidazo[1,2-a]pyrimidine compound changes with pH.

Materials:

  • Your imidazo[1,2-a]pyrimidine compound (solid)

  • A series of buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, 8)

  • Vials or a 96-well plate

  • Shaker or orbital incubator

  • Filtration device (e.g., 0.22 µm syringe filters or filter plates)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Methodology:

  • Preparation: Add an excess amount of your solid compound to each vial or well containing the different pH buffers. The goal is to create a saturated solution with undissolved solid remaining.

  • Equilibration: Seal the vials or plate and shake at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours). This is a thermodynamic solubility measurement.

  • Separation: Separate the undissolved solid from the saturated solution by filtration. It is critical to avoid any carryover of solid particles.

  • Quantification: Dilute the filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using a pre-validated analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the measured solubility (in µg/mL or µM) as a function of pH. This will provide you with a clear understanding of the pH range in which your compound is most soluble.

Guide 2: Chemical Modification Strategies for Enhanced Solubility

When formulation approaches are insufficient or not suitable for the intended application, chemical modification of the imidazo[1,2-a]pyrimidine scaffold itself is a powerful strategy.

For basic compounds, salt formation is often the most direct and effective method to increase aqueous solubility.[3]

Causality Behind the Experimental Choice: By reacting the basic imidazo[1,2-a]pyrimidine with an acid, an ionic salt is formed. In the solid state, this salt exists as a crystal lattice of the protonated compound and the counter-ion. When this salt is introduced to water, it readily dissociates into its constituent ions, bypassing the energy-intensive step of breaking the crystal lattice of the neutral, often less soluble, parent compound. A general rule of thumb is that a pKa difference of at least 2-3 units between the basic drug and the acidic counter-ion is required for stable salt formation.

Protocol 2.2: Screening for Optimal Salt Forms

Materials:

  • Your imidazo[1,2-a]pyrimidine compound (free base)

  • A selection of pharmaceutically acceptable acids (e.g., hydrochloric acid, sulfuric acid, methanesulfonic acid, tartaric acid, citric acid)

  • A range of organic solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate)

  • Vials and stirring equipment

Methodology:

  • Solvent Screening: Determine the solubility of your free base in a range of solvents.

  • Salt Formation Reaction:

    • Dissolve your imidazo[1,2-a]pyrimidine free base in a suitable solvent.

    • Add a stoichiometric amount (e.g., 1.0-1.1 equivalents) of the selected acid, either neat or as a solution in the same solvent.

    • Stir the mixture at room temperature or with gentle heating.

    • Induce precipitation by cooling, adding an anti-solvent, or allowing the solvent to evaporate slowly.

  • Isolation and Characterization:

    • Isolate the resulting solid by filtration and dry it under vacuum.

    • Characterize the solid to confirm salt formation and assess its properties (e.g., using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA)).

  • Solubility Assessment: Determine the aqueous solubility of the newly formed salt using Protocol 2.1.

Table 1: Common Counter-ions for Salt Formation of Basic Drugs

Counter-ionAcidpKa of AcidProperties of the Salt
ChlorideHydrochloric Acid-7.0Often highly soluble, but can be hygroscopic
SulfateSulfuric Acid-3.0Typically soluble
MesylateMethanesulfonic Acid-1.9Good solubility and crystallinity
TartrateTartaric Acid2.9, 4.2Can form crystalline salts, potential for chiral resolution
CitrateCitric Acid3.1, 4.8, 6.4Can form multiple salt stoichiometries, generally good solubility

A prodrug approach involves covalently attaching a polar functional group (a promoiety) to the imidazo[1,2-a]pyrimidine core. This promoiety is designed to be cleaved in vivo, regenerating the active parent drug.

Causality Behind the Experimental Choice: The addition of a highly polar and often ionizable promoiety, such as a phosphate or an amino acid, drastically increases the overall polarity of the molecule, leading to a significant improvement in aqueous solubility.

  • Phosphate Prodrugs: The phosphate group is highly ionizable and can dramatically enhance water solubility. These prodrugs are typically cleaved by endogenous phosphatases.

  • Amino Acid Prodrugs: Attaching an amino acid can increase solubility and potentially target amino acid transporters for improved absorption. These are typically cleaved by esterases.

The design and synthesis of prodrugs is a complex undertaking that requires careful consideration of the point of attachment on the parent molecule, the choice of linker, and the stability of the prodrug in vitro and in vivo.

Guide 3: Formulation-Based Solubility Enhancement

Cyclodextrins are versatile excipients that can encapsulate poorly soluble molecules within their hydrophobic cavity.

Causality Behind the Experimental Choice: The hydrophobic imidazo[1,2-a]pyrimidine molecule can partition into the nonpolar interior of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin remains in contact with the aqueous environment. This formation of a host-guest inclusion complex effectively shields the hydrophobic drug from the water, leading to a substantial increase in its apparent aqueous solubility.

Protocol 2.3: Preparation and Evaluation of a Cyclodextrin Inclusion Complex

Materials:

  • Your imidazo[1,2-a]pyrimidine compound

  • A selected cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD))

  • Water or an appropriate buffer

  • Stirring and heating equipment

  • Freeze-dryer (lyophilizer)

Methodology:

  • Phase Solubility Study: To determine the stoichiometry and binding constant of the complex, prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin. Add an excess of your compound to each solution and equilibrate as described in Protocol 2.1. The increase in the solubility of your compound as a function of cyclodextrin concentration can be used to calculate the association constant.

  • Kneading Method:

    • Create a paste by mixing your compound and the cyclodextrin (typically at a 1:1 or 1:2 molar ratio) with a small amount of water or an alcohol-water mixture.

    • Knead the paste thoroughly for 30-60 minutes.

    • Dry the resulting solid in an oven or under vacuum.

  • Lyophilization (Freeze-Drying) Method:

    • Dissolve your compound and the cyclodextrin in water, with gentle heating if necessary.

    • Freeze the solution rapidly (e.g., using liquid nitrogen).

    • Lyophilize the frozen solution under high vacuum to remove the water, resulting in a fluffy, amorphous powder.

  • Characterization and Solubility Assessment: Characterize the solid complex using techniques like DSC, XRPD, and NMR to confirm the formation of the inclusion complex. Determine the aqueous solubility of the complex and compare it to that of the free drug.

Part 3: Visualization & Data Presentation

Visualizing the troubleshooting workflow can aid in decision-making.

Solubility_Workflow cluster_start Problem Identification cluster_initial_steps Initial Troubleshooting cluster_advanced Advanced Strategies cluster_formulation_options cluster_chem_options Start Compound precipitates in aqueous buffer CoSolvent Add Co-solvent (1-5% DMSO) Assay compatible? Start->CoSolvent pH_Adjust Adjust pH (if compound is ionizable) CoSolvent->pH_Adjust No Resolved Solubility Issue Resolved CoSolvent->Resolved Yes Formulation Formulation Approaches pH_Adjust->Formulation No pH_Adjust->Resolved Yes ChemicalMod Chemical Modification Formulation->ChemicalMod Still Unresolved Cyclodextrin Cyclodextrin Complexation Formulation->Cyclodextrin Nano Nanosuspension Formulation->Nano Surfactant Surfactant Micelles Formulation->Surfactant Salt Salt Formation ChemicalMod->Salt Prodrug Prodrug Synthesis ChemicalMod->Prodrug Unresolved Consult Formulation Specialist ChemicalMod->Unresolved Still Unresolved Cyclodextrin->Resolved Nano->Resolved Surfactant->Resolved Salt->Resolved Prodrug->Resolved

Caption: A decision-making workflow for troubleshooting low solubility.

References

  • Güngör, T., et al. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Turkish Journal of Chemistry, 47(5), 1065-1076. Available at: [Link]

  • Benzenine, E., et al. (2021). New Synthesis of Imidazo[1,2-a]pyrimidines Catalyzed Using Gold Nanoparticles. Molbank, 2021(4), M1288. Available at: [Link]

  • El-Faham, A., et al. (2022). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Molecular Structure, 1269, 133801. Available at: [Link]

  • Gueiffier, C., & Gueiffier, A. (2007). Recent progress in the pharmacology of imidazo[1,2-a]pyridines. Mini reviews in medicinal chemistry, 7(9), 888–899. Available at: [Link]

  • Uslu Kobak, R. Z., & Akkurt, B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(4), 1335-1386. Available at: [Link]

  • Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5(99), 81608-81637. Available at: [Link]

  • PubChem. (n.d.). Imidazo[1,2-a]pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Aeluri, R., Alla, M., Polepalli, S., & Jain, N. (2015). Synthesis and antiproliferative activity of imidazo[1,2-a]pyrimidine Mannich bases. European journal of medicinal chemistry, 101, 59-68. Available at: [Link]

  • Seraj, S., et al. (2014). Principles of Salt Formation. UK Journal of Pharmaceutical and Biosciences, 2(4), 01-07. Available at: [Link]

  • Brittain, H. G. (2009). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. American Pharmaceutical Review. Available at: [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

Sources

Improving reaction conditions for imidazo[1,2-a]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry and materials science, recognized for its wide range of biological activities and valuable physicochemical properties.[1][2] The classical approach to this bicyclic heterocycle, the Tschitschibabin (or Chichibabin) condensation reaction, involves the reaction of a 2-aminopyrimidine with an α-haloketone.[3] While robust, this reaction is often plagued by challenges that can frustrate even experienced researchers.

This technical support guide is designed to provide researchers, scientists, and drug development professionals with practical, field-tested insights into overcoming common hurdles in imidazo[1,2-a]pyrimidine synthesis. By understanding the causality behind experimental choices, you can systematically troubleshoot and optimize your reaction conditions for improved yields, purity, and scalability.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the setup and execution of imidazo[1,2-a]pyrimidine syntheses.

Q1: What are the critical quality attributes for the starting materials, 2-aminopyrimidine and α-haloketone?

A1: The purity of your starting materials is paramount.

  • 2-Aminopyrimidine: Ensure it is free from isomeric impurities and residual moisture. The exocyclic amino group is the primary nucleophile in the initial SN2 reaction; any blockage or competitive reaction from impurities will lower the yield.

  • α-Haloketone: These reagents can be lachrymatory and susceptible to self-condensation or decomposition over time. It is advisable to use freshly opened or purified (e.g., by recrystallization) α-haloketones. Purity can be quickly assessed by NMR or melting point.

Q2: How do I select the appropriate solvent? Does "one size fit all"?

A2: Solvent selection is critical and highly substrate-dependent. There is no universal solvent. The ideal solvent must facilitate two key steps: the initial SN2 reaction and the subsequent intramolecular cyclization/dehydration.

  • Protic Solvents (e.g., Ethanol, Isopropanol): Often a good starting point. They effectively solvate the intermediate hydrohalide salt and can promote the dehydration step. Isopropanol has been shown to provide excellent yields in some cases.[1]

  • Aprotic Polar Solvents (e.g., DMF, Acetonitrile): These can accelerate the initial SN2 reaction. However, they can also lead to complex, inseparable mixtures of side products if the reaction is not carefully monitored.[1]

  • Aprotic Nonpolar Solvents (e.g., Toluene, Dioxane): Generally lead to slower reactions and may require higher temperatures. In some cases, reactions in these solvents do not reach completion even after extended periods.[1]

Q3: Is a base necessary for this reaction? If so, which one should I use?

A3: The reaction can proceed without an added base, but it is often sluggish, and the intermediate salt may precipitate, stalling the reaction. An added base serves to neutralize the hydrohalic acid (e.g., HBr) formed during the cyclization.

  • Inorganic Bases (e.g., NaHCO₃, K₂CO₃, NaOAc): These are the most common choices. Sodium bicarbonate (NaHCO₃) is often sufficient to drive the reaction to completion under milder conditions.[3] The amount of base can significantly impact the reaction rate and completeness.[1]

  • Organic Bases (e.g., Triethylamine, DIPEA): These are generally avoided as they can compete as nucleophiles, leading to unwanted side reactions with the α-haloketone.

Q4: What are the typical temperature and time parameters?

A4: This varies widely based on the reactivity of the substrates and the solvent used.

  • Conventional Heating: Reactions are often run from room temperature to reflux (typically 50-120 °C). A common starting point is refluxing in ethanol or acetone.

  • Microwave Irradiation: This technique can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing side product formation.[4]

  • Monitoring: Regardless of the heating method, the reaction progress should always be monitored by a suitable technique like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common experimental problems.

Problem 1: Low or No Product Yield

Your reaction has worked for 24 hours, but TLC/LC-MS analysis shows only starting materials or a complex mixture with very little desired product.

G start Low/No Yield Observed q1 Check Reagent Quality (NMR, MP) start->q1 sol1 Purify or Replace Starting Materials q1->sol1 Impure q2 Verify Stoichiometry (1:1 ratio) q1->q2 Pure sol1->q2 sol2 Recalculate and Repeat with Accurate Masses q2->sol2 Incorrect q3 Reaction Conditions Too Mild? q2->q3 Correct sol2->q3 sol3 Increase Temperature, Extend Time, or Switch to Microwave q3->sol3 Yes q4 Is an Intermediate Salt Crashing Out? q3->q4 No end Yield Improved sol3->end sol4 Add Base (e.g., NaHCO₃) or Switch to a More Polar Solvent q4->sol4 Yes q4->end No, Re-evaluate Mechanism/Substrate sol4->end

Caption: Troubleshooting workflow for low or no product yield.

  • Probable Cause A: Poor Reagent Quality.

    • Causality: As discussed in the FAQ, impurities in the 2-aminopyrimidine or decomposed α-haloketone are common culprits.

    • Solution: Confirm the identity and purity of your starting materials using standard analytical techniques (¹H NMR, ¹³C NMR, MS). If purity is questionable, purify the 2-aminopyrimidine (e.g., by recrystallization or column chromatography) and the α-haloketone (recrystallization) before setting up the reaction again.

  • Probable Cause B: Ineffective Reaction Conditions.

    • Causality: The reaction may be kinetically slow under the chosen conditions. The energy barrier for the intramolecular cyclization and dehydration might not be overcome at lower temperatures.

    • Solution:

      • Increase Temperature: Gradually increase the reaction temperature towards the reflux point of the solvent.

      • Add a Base: If not already present, add 1.1 to 1.5 equivalents of a mild inorganic base like NaHCO₃ or K₂CO₃. This neutralizes the HBr formed and catalyzes the final dehydration step.

      • Solvent Screening: As shown in the table below, solvent choice has a dramatic effect on reaction outcomes. A small-scale screen of different solvents (e.g., EtOH, iPrOH, MeCN, DMF) can quickly identify a more suitable system.[1]

EntrySolventAdditiveTime (h)Conversion (%)Notes
1TolueneNaOAc (1 equiv)1225Slow and incomplete conversion.[1]
2DioxaneNaOAc (1 equiv)1235Slightly better than toluene, but still slow.[1]
3DMFNaOAc (1 equiv)>3~10Led to complex, inseparable mixtures.[1]
4MeCNNaOAc (1 equiv)>3-Also resulted in complex mixtures.[1]
5iPrOHNaOAc (1 equiv)189Excellent yield and fast conversion.[1]
Data adapted from a study on a related imidazo[1,2-a]pyrimidine synthesis, demonstrating the critical impact of solvent choice.[1]
Problem 2: Significant Side Product Formation

The reaction proceeds, but TLC/LC-MS shows multiple spots/peaks, complicating purification and reducing the yield of the desired product.

G SMs 2-Aminopyrimidine + α-Haloketone SN2 S N 2 Attack (N-Alkylation) SMs->SN2 Intermediate Acyclic Intermediate (Keto-Ammonium Salt) SN2->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Isomer Isomeric Products (e.g., Imidazo[1,5-a]pyrimidines) Intermediate->Isomer Alternative Cyclization Dehydration Dehydration (-H₂O) Cyclization->Dehydration Product Imidazo[1,2-a]pyrimidine Dehydration->Product Side_React α-Haloketone (Excess) Dimer Ketone Dimerization Side_React->Dimer Self-Condensation

Caption: Core reaction pathway and potential side reactions.

  • Probable Cause A: Dimerization of the α-haloketone.

    • Causality: Under basic conditions or at high temperatures, α-haloketones can undergo self-condensation. This is particularly problematic if the initial SN2 reaction is slow.

    • Solution:

      • Slow Addition: Add the α-haloketone solution dropwise to the heated solution of 2-aminopyrimidine and base. This keeps the instantaneous concentration of the ketone low, favoring the bimolecular reaction over self-condensation.

      • Lower Temperature: Begin the reaction at a lower temperature (e.g., 40-50 °C) and slowly ramp up only if necessary, while monitoring by TLC.

  • Probable Cause B: Formation of Isomeric Products.

    • Causality: While cyclization to form the imidazo[1,2-a]pyrimidine is generally favored, alternative cyclization pathways can lead to isomers like imidazo[1,5-a]pyrimidines, especially with substituted or less reactive starting materials.[1]

    • Solution: This is an inherent challenge related to the electronics of the pyrimidine ring. Modifying the solvent can sometimes influence the regioselectivity. Switching from a protic to an aprotic polar solvent, or vice versa, may favor one pathway over another. Careful characterization (2D NMR) is essential to confirm the structure of the major product.[1]

Section 3: Protocols & Methodologies

Protocol 3.1: General Synthesis of 2-Phenylimidazo[1,2-a]pyrimidine

This protocol provides a reliable starting point for the synthesis of a model compound.

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-aminopyrimidine (1.0 g, 10.5 mmol, 1.0 equiv) and isopropanol (20 mL).

  • Base Addition: Add sodium bicarbonate (1.32 g, 15.75 mmol, 1.5 equiv).

  • Heating: Heat the suspension to 80 °C with vigorous stirring.

  • Reagent Addition: In a separate vial, dissolve 2-bromoacetophenone (2.09 g, 10.5 mmol, 1.0 equiv) in isopropanol (10 mL). Add this solution dropwise to the heated reaction mixture over 15 minutes.

  • Reaction: Stir the mixture at 80 °C and monitor the reaction progress by TLC (e.g., using 50% ethyl acetate in hexanes). The reaction is typically complete within 1-3 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove inorganic salts and wash the solid with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the resulting residue in dichloromethane (50 mL) and wash with water (2 x 25 mL) to remove any remaining salts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) to obtain the pure 2-phenylimidazo[1,2-a]pyrimidine.

Protocol 3.2: Microwave-Assisted Synthesis Optimization

This protocol is for rapid optimization using a microwave reactor.

  • Vial Preparation: In a 10 mL microwave vial, combine 2-aminopyrimidine (95 mg, 1.0 mmol, 1.0 equiv), the desired α-haloketone (1.0 mmol, 1.0 equiv), and basic alumina (Al₂O₃) as a solid support and catalyst.[4]

  • Solvent (Optional): The reaction can be run solvent-free or with a minimal amount of a high-boiling solvent like DMF or 1,4-dioxane (1-2 mL).

  • Microwave Program:

    • Set the temperature to 120-150 °C.

    • Set the time to 5-20 minutes.

    • Set the power to 100-300 W (ensure stirring is active).

  • Work-up & Analysis: After cooling, extract the reaction mixture with ethyl acetate or dichloromethane, filter off the alumina, and analyze the crude product by LC-MS to determine conversion and purity. This allows for the rapid screening of multiple conditions.

Section 4: References

  • Jadhav, S. D., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Biomolecular Structure and Dynamics, 41(16), 8195-8212. [Link]

  • Gusak, K. N., et al. (2023). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Results in Chemistry, 5, 100860. [Link]

  • Uslu Kobak, R. Z., & Akkurt, B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(4), 1335-1386. [Link]

  • Uslu Kobak, R. Z., & Akkurt, B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved January 19, 2026, from [Link]

  • Yıldırım, S., et al. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. PeerJ, 11, e15370. [Link]

  • Chavan, S. P., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. [Link]

  • Al-Hourani, B. J., et al. (2023). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Pharmaceuticals, 16(11), 1599. [Link]

  • Guchhait, S. K., & Kashyap, M. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(50), 10090-10107. [Link]

  • Chemistry LibreTexts. (2023). Chichibabin Reaction. [Link]

Sources

Stability issues of Ethyl 6-bromoimidazo[1,2-A]pyrimidine-2-carboxylate in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity of your experiments.

Introduction

This compound is a heterocyclic compound belonging to the imidazo[1,2-a]pyrimidine class, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities.[1][2][3] As with many complex organic molecules, its stability in solution can be influenced by a variety of factors, including pH, solvent composition, temperature, and light exposure.[4] Understanding and controlling these factors is critical for obtaining reproducible and reliable experimental results.

This guide is structured into two main sections: a Troubleshooting Guide to address specific issues you may encounter, and a Frequently Asked Questions (FAQs) section for more general inquiries.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address common problems observed during the handling and use of this compound in solution.

Issue 1: Inconsistent Results or Loss of Activity Over Time in Aqueous Buffers

Question: My experimental results are not reproducible, and I suspect the compound is degrading in my aqueous buffer (e.g., PBS, Tris). What is the likely cause and how can I mitigate this?

Answer:

The most probable cause of instability in aqueous buffers is the hydrolysis of the ethyl ester group . Esters are susceptible to both acid- and base-catalyzed hydrolysis, which would convert your active compound into its corresponding carboxylic acid, potentially altering its biological activity and physicochemical properties.[5]

Causality:

  • Base-Catalyzed Hydrolysis (Saponification): At pH > 7, hydroxide ions act as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This reaction is typically irreversible and proceeds more rapidly as the pH increases.[5]

  • Acid-Catalyzed Hydrolysis: At pH < 7, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. This reaction is reversible and will reach an equilibrium.[5][6]

Workflow for Investigating and Mitigating Ester Hydrolysis

cluster_0 Problem Identification cluster_1 Hypothesis: Ester Hydrolysis cluster_2 Troubleshooting Steps cluster_3 Validation cluster_4 Resolution A Inconsistent biological data or analytical results B Primary suspect: Hydrolysis of the ethyl ester to a carboxylic acid A->B Suspected Cause C 1. Prepare fresh solutions immediately before each experiment B->C D 2. Adjust buffer pH to be as close to neutral (pH 7) as possible C->D E 3. If tolerated by the assay, consider using a slightly acidic buffer (e.g., citrate or acetate, pH 5-6) D->E F 4. Minimize time in aqueous solution and at elevated temperatures E->F G Monitor for the appearance of the carboxylic acid degradant using HPLC-UV or LC-MS F->G Confirm Hypothesis H Optimized protocol with defined solution stability parameters G->H Implement Solution

Caption: Troubleshooting workflow for ester hydrolysis.

Experimental Protocol: Stability Assessment by HPLC

This protocol outlines a basic method to assess the stability of this compound in your buffer of choice.

  • Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the compound in an anhydrous organic solvent such as DMSO or DMF.

  • Incubation: Dilute the stock solution to your final experimental concentration in the aqueous buffer(s) of interest (e.g., PBS pH 7.4, Tris pH 8.0, Citrate pH 5.0).

  • Time Points: Immediately after preparation (T=0), and at subsequent time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Sample Quenching (Optional but Recommended): If the degradation is rapid, you may need to quench the reaction by adding an equal volume of a cold organic solvent like acetonitrile to precipitate buffer salts and halt further hydrolysis.

  • HPLC Analysis: Analyze the samples by reverse-phase HPLC with UV detection.

    • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is a good starting point.

    • Detection: Monitor at a wavelength where the parent compound has strong absorbance (e.g., determined by a UV scan).

  • Data Analysis: Compare the peak area of the parent compound at each time point to the T=0 sample. The appearance of a new, more polar peak is indicative of the carboxylic acid degradant. A stability-indicating HPLC method should be able to resolve the parent compound from its degradation products.[7][8]

Issue 2: Precipitation of the Compound from Solution

Question: My compound precipitates out of my aqueous experimental medium. Is this a sign of degradation?

Answer:

Not necessarily. Precipitation is more often a solubility issue rather than a stability issue. This compound is a relatively nonpolar organic molecule, and its solubility in aqueous solutions is expected to be limited.

Troubleshooting Steps for Solubility:

  • Decrease the Concentration: The most straightforward solution is to work at a lower concentration of the compound.

  • Increase the Percentage of Organic Co-solvent: If your experimental system allows, you can increase the percentage of the organic solvent (e.g., DMSO, ethanol) in your final solution. However, be mindful of the tolerance of your assay to these solvents.

  • pH Adjustment: The solubility of compounds with basic nitrogen atoms, such as in the imidazo[1,2-a]pyrimidine ring system, can sometimes be increased in slightly acidic conditions due to protonation.[9] However, this must be balanced with the potential for acid-catalyzed ester hydrolysis.

  • Use of Solubilizing Excipients: For in vivo studies, formulation strategies with excipients like cyclodextrins or surfactants may be necessary.

  • Sonication and Gentle Warming: These techniques can aid in the initial dissolution of the compound.[10] However, prolonged heating should be avoided as it can accelerate degradation.[4][10]

Issue 3: Degradation Upon Exposure to Light

Question: I've noticed that solutions of my compound turn a slight yellow color and show degradation peaks on the HPLC when left on the lab bench. What could be happening?

Answer:

Compounds with aromatic and heteroaromatic ring systems, especially those with halogen substituents, can be susceptible to photodegradation.[4][11] The energy from UV or even ambient laboratory light can promote chemical reactions.

Mitigation Strategies:

  • Protect from Light: Always store stock solutions and experimental samples in amber vials or wrap containers in aluminum foil.

  • Minimize Exposure: During experimental setup, minimize the time that solutions are exposed to direct light.

  • Photostability Study: To confirm light sensitivity, you can perform a forced degradation study by exposing a solution of the compound to a controlled light source (e.g., a UV lamp) and comparing it to a sample kept in the dark.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to prepare and store stock solutions of this compound?

A1: We recommend preparing high-concentration stock solutions in an anhydrous aprotic solvent such as DMSO or DMF. These stock solutions should be stored at -20°C or -80°C in tightly sealed vials to minimize water absorption. For day-to-day use, an aliquot can be thawed and diluted as needed. Avoid repeated freeze-thaw cycles by preparing smaller, single-use aliquots.

Q2: What are the main potential degradation pathways for this molecule?

A2: Based on the structure, the two most likely degradation pathways are:

  • Hydrolysis of the ethyl ester: As detailed in the troubleshooting section, this is a primary concern in aqueous media.

  • Metabolic Oxidation: In biological systems containing enzymes like aldehyde oxidase, the imidazo[1,2-a]pyrimidine ring can be a site of oxidation.[12]

Potential Degradation Pathway: Ester Hydrolysis

cluster_0 Parent Compound cluster_1 Degradation Product cluster_2 Byproduct A This compound B 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylic acid A->B H₂O / H⁺ or OH⁻ C Ethanol A->C H₂O / H⁺ or OH⁻

Caption: Primary degradation pathway via ester hydrolysis.

Q3: How does the choice of solvent affect the stability of the compound?

A3: The choice of solvent can significantly impact stability.[13]

  • Protic Solvents (e.g., water, methanol, ethanol): These can participate in hydrolysis reactions.

  • Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): Stock solutions in these solvents are generally much more stable, provided they are anhydrous.

  • Solvent Polarity: The polarity of the solvent can influence reaction rates by stabilizing or destabilizing reactants, transition states, and products.[13]

Q4: Are there any known incompatibilities with common reagents?

A4: While specific incompatibility data for this molecule is not available, general chemical principles suggest avoiding:

  • Strong Acids and Bases: These will catalyze the rapid hydrolysis of the ester.

  • Strong Reducing Agents: These could potentially react with the C-Br bond.

  • Strong Oxidizing Agents: These could react with the electron-rich imidazo[1,2-a]pyrimidine ring system.

Q5: What analytical techniques are best for monitoring the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method.[7] For identification of unknown degradation products, coupling HPLC with Mass Spectrometry (LC-MS) is highly recommended.[7][14] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to characterize the structure of any major degradants that can be isolated.

Summary of Stability and Handling Recommendations

ParameterRecommendationRationale
Stock Solution Prepare in anhydrous DMSO or DMF.Minimizes hydrolysis.
Storage Store stock solutions at -20°C or -80°C. Protect from light.Reduces thermal and photodegradation.
Aqueous Solutions Prepare fresh before use.Aqueous solutions are prone to hydrolysis.
pH Maintain as close to neutral as possible.Minimizes both acid- and base-catalyzed hydrolysis.
Temperature Avoid prolonged heating of solutions.Heat accelerates degradation reactions.[4]
Light Exposure Use amber vials or foil to protect solutions from light.Prevents potential photodegradation.

By understanding the chemical liabilities of this compound and implementing these handling and troubleshooting strategies, you can ensure the integrity of your compound and the reliability of your experimental data.

References

  • Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5(99), 81608-81637. Available at: [Link]

  • Uslu Kobak, R. Z., & Akkurt, B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(4), 1335-1386. Available at: [Link]

  • El-Sayed, N. F., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Heliyon, 9(6), e16641. Available at: [Link]

  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Available at: [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Available at: [Link]

  • Patel, K., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Tuberculosis, 140, 102353. Available at: [Link]

  • Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Available at: [Link]

  • Istrate, E., et al. (2016). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Pharmaceutics, 8(4), 34. Available at: [Link]

  • Santos, J. A. B., et al. (2019). Validation of HPLC and UHPLC methods for the simultaneous quantification of ferulic acid and nicotinamide in the presence of their degradation products. Analytical Methods, 11(36), 4626-4634. Available at: [Link]

  • Real Chemistry. (2022, March 4). The acid hydrolysis of esters [Video]. YouTube. Available at: [Link]

  • Di, L., & Kerns, E. H. (Eds.). (2016).
  • Wikipedia. (2023). Solvent effects. In Wikipedia. Available at: [Link]

  • Pryde, D. C., et al. (2010). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). Journal of Medicinal Chemistry, 53(24), 8443-8451. Available at: [Link]

Sources

Technical Support Center: Navigating Efflux Pump-Mediated Resistance to Imidazo[1,2-a]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyrimidine compounds. This guide provides in-depth troubleshooting advice and frequently asked questions to address challenges arising from efflux pump-mediated resistance. Our goal is to equip you with the scientific rationale and practical protocols needed to diagnose, understand, and overcome these experimental hurdles.

Introduction: The Challenge of Efflux Pumps

The imidazo[1,2-a]pyrimidine scaffold is a promising privileged structure in drug discovery, with derivatives showing a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2] However, a common challenge in the development of novel therapeutics is the emergence of multidrug resistance (MDR), often driven by the overexpression of ATP-binding cassette (ABC) transporters.[3][4] These transporters, such as P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2), function as cellular efflux pumps, actively extruding a broad range of substrates from the cell, thereby reducing their intracellular concentration and therapeutic efficacy.[5]

Recent studies have indicated that imidazo[1,2-a]pyridine derivatives, a closely related class of compounds, can act as dual inhibitors of ABCB1 and ABCG2, suggesting that the broader imidazo[1,2-a]pyrimidine class may also interact with these transporters.[1][6] This interaction can be complex: compounds may be substrates, inhibitors, or both. Understanding this interplay is critical for accurate data interpretation and successful drug development.

This guide is structured to help you navigate these complexities, from initial observations of unexpected results to detailed experimental protocols for mechanistic elucidation.

Frequently Asked Questions (FAQs)

Q1: My imidazo[1,2-a]pyrimidine compound shows high potency in a biochemical assay but weak activity in a cell-based assay. Could efflux pumps be responsible?

A1: Yes, this is a classic indicator of efflux pump activity. If your compound is a substrate for a highly expressed efflux pump in your cell line, it may be actively removed from the cell, preventing it from reaching its intracellular target at a sufficient concentration. This would result in a rightward shift in the dose-response curve and a higher IC50 value in cellular assays compared to target-based biochemical assays. It is crucial to use cell lines with well-characterized efflux pump expression levels for your studies.

Q2: How can I determine if my imidazo[1,2-a]pyrimidine compound is a substrate or an inhibitor of a specific efflux pump?

A2: A common method is to perform a cytotoxicity or activity assay with your compound in the presence and absence of a known efflux pump inhibitor, such as verapamil for P-gp.[5] If the potency of your compound increases significantly (i.e., the IC50 value decreases) in the presence of the inhibitor, it suggests that your compound is a substrate of that pump. To determine if your compound is an inhibitor, you can perform an efflux assay using a known fluorescent substrate of the pump (e.g., Rhodamine 123 for P-gp).[7] A decrease in the efflux of the fluorescent substrate in the presence of your compound indicates that it is an inhibitor.

Q3: What are the most common efflux pumps implicated in multidrug resistance?

A3: The most clinically relevant ABC transporters are P-glycoprotein (P-gp, MDR1, or ABCB1), multidrug resistance-associated protein 1 (MRP1 or ABCC1), and breast cancer resistance protein (BCRP or ABCG2).[5] These pumps have broad and often overlapping substrate specificities.[5]

Q4: I am seeing a synergistic effect between my imidazo[1,2-a]pyrimidine compound and a known anticancer drug in a checkerboard assay. What does this imply?

A4: Synergy in a checkerboard assay suggests that the two compounds work together to produce an effect greater than the sum of their individual effects.[8] If the known anticancer drug is a substrate of an efflux pump, your imidazo[1,2-a]pyrimidine compound might be acting as an efflux pump inhibitor, thereby increasing the intracellular concentration and efficacy of the co-administered drug.[1][6]

Troubleshooting Guides

Problem 1: Inconsistent IC50 Values for an Imidazo[1,2-a]pyrimidine Compound Across Different Cancer Cell Lines
  • Observed Problem: Your compound shows potent activity (low IC50) in cell line A, but significantly weaker activity (high IC50) in cell line B, even though the target expression is similar.

  • Potential Cause: Differential expression of efflux pumps between the cell lines. Cell line B may have higher expression of an efflux pump that recognizes your compound as a substrate.

  • Recommended Solution:

    • Characterize Efflux Pump Expression: Perform Western blot or qRT-PCR to determine the relative expression levels of major efflux pumps (P-gp, MRP1, BCRP) in both cell lines.

    • Chemosensitization Assay: Treat cell line B with your compound in the presence of a known efflux pump inhibitor (e.g., 10-20 µM verapamil for P-gp). A significant leftward shift in the IC50 curve (i.e., increased potency) would confirm that your compound is being effluxed.

    Expert Insight: The choice of efflux pump inhibitor is critical. Verapamil is a widely used P-gp inhibitor, but it can have off-target effects at high concentrations.[5] Consider using more specific inhibitors if available and always include an inhibitor-only control to account for any intrinsic cytotoxicity of the inhibitor.

Problem 2: My Imidazo[1,2-a]pyrimidine Compound Shows a Shift in IC50 in the Presence of an Efflux Pump Inhibitor, but the Effect is Not as Pronounced as Expected.
  • Observed Problem: You observe a statistically significant but modest (e.g., 2-3 fold) decrease in the IC50 of your compound when co-administered with an efflux pump inhibitor.

  • Potential Causes:

    • Multiple Efflux Pumps: Your compound may be a substrate for multiple efflux pumps, and the inhibitor you are using is only blocking one of them.

    • Weak Substrate: Your compound might be a weak substrate for the efflux pump, so its efflux has a smaller impact on its intracellular concentration.

    • Inhibitor Concentration: The concentration of the efflux pump inhibitor may be suboptimal.

  • Recommended Solutions:

    • Use a Panel of Inhibitors: Test your compound with a panel of inhibitors targeting different efflux pumps (e.g., verapamil for P-gp, MK-571 for MRP1).

    • Optimize Inhibitor Concentration: Perform a dose-response experiment with the efflux pump inhibitor to determine the optimal concentration for maximal potentiation of your compound's activity.

    • Direct Efflux Assay: Use a more direct method, such as the Rhodamine 123 efflux assay, to quantify the interaction of your compound with the efflux pump.

Problem 3: Difficulty Interpreting Checkerboard Assay Results
  • Observed Problem: You are unsure if the results of your checkerboard assay indicate synergy, additivity, or antagonism.

  • Potential Cause: Improper calculation of the Fractional Inhibitory Concentration (FIC) index or misinterpretation of the results.

  • Recommended Solution:

    • Calculate the FIC Index: The FIC index is the standard metric for quantifying drug interactions in a checkerboard assay.[8] The formula is: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Interpret the FIC Index:

      • Synergy: FIC Index ≤ 0.5

      • Additivity/Indifference: 0.5 < FIC Index ≤ 4.0

      • Antagonism: FIC Index > 4.0[8]

    Data Presentation: Example Checkerboard Assay Results

CombinationMIC of Drug A (µM)MIC of Drug B (µM)FIC AFIC BFIC IndexInterpretation
Drug A alone2-----
Drug B alone1-----
Drug A + Drug B (Synergistic)0.50.250.250.250.5Synergy
Drug A + Drug B (Additive)10.50.50.51.0Additivity
Drug A + Drug B (Antagonistic)422.02.04.0Antagonism

Key Experimental Protocols

Protocol 1: Rhodamine 123 Efflux Assay by Flow Cytometry

This protocol is designed to assess the inhibitory potential of a test compound on P-gp-mediated efflux.

  • Principle: Rhodamine 123 is a fluorescent substrate of P-gp. In cells overexpressing P-gp, Rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. P-gp inhibitors block this efflux, leading to an accumulation of Rhodamine 123 and a corresponding increase in fluorescence, which can be quantified by flow cytometry.[7]

  • Materials:

    • P-gp overexpressing cells (e.g., K562/ADR) and parental cells (e.g., K562)

    • Complete culture medium

    • Phosphate-buffered saline (PBS)

    • Rhodamine 123 (stock solution in DMSO)

    • Test compound (imidazo[1,2-a]pyrimidine derivative)

    • Positive control inhibitor (e.g., Verapamil)

    • Flow cytometry tubes

    • Flow cytometer

  • Step-by-Step Methodology:

    • Cell Preparation: a. Culture P-gp overexpressing and parental cells to 70-80% confluency. b. Harvest cells and wash with PBS. c. Resuspend cells in serum-free medium at a density of 1 x 10^6 cells/mL.[7]

    • Compound Incubation: a. Aliquot 1 mL of cell suspension into flow cytometry tubes. b. Add the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 20 µM Verapamil). c. Incubate for 30 minutes at 37°C.

    • Rhodamine 123 Loading: a. Add Rhodamine 123 to each tube to a final concentration of 1-5 µM. b. Incubate for 30-60 minutes at 37°C, protected from light.[7]

    • Efflux and Analysis: a. Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant. b. Resuspend the cell pellet in 1 mL of fresh, pre-warmed complete medium. c. Incubate for 60 minutes at 37°C to allow for efflux. d. Place the tubes on ice to stop the efflux. e. Analyze the samples on a flow cytometer (excitation: 488 nm, emission: ~525 nm).

    • Data Interpretation: An increase in the mean fluorescence intensity (MFI) in the presence of the test compound compared to the vehicle control indicates inhibition of Rhodamine 123 efflux.

  • Troubleshooting:

    • High Background Fluorescence: Ensure complete removal of extracellular Rhodamine 123 by thorough washing.[7]

    • Low Signal: Optimize the Rhodamine 123 concentration and loading time. Confirm P-gp expression in your cell line.[7]

    • Cell Viability Issues: Ensure that the concentrations of the test compound and Rhodamine 123 are not cytotoxic by performing a viability assay (e.g., Trypan Blue or a live/dead stain for flow cytometry).

Protocol 2: ATPase Activity Assay

This assay measures the effect of a compound on the ATP hydrolysis activity of an ABC transporter.

  • Principle: ABC transporters utilize the energy from ATP hydrolysis to pump substrates out of the cell. Substrates of these transporters typically stimulate ATPase activity, while some inhibitors may suppress it. The assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[9][10]

  • Materials:

    • Membrane vesicles from cells overexpressing the ABC transporter of interest (e.g., P-gp, BCRP).

    • Assay buffer (e.g., Tris-HCl, MgCl2, KCl).

    • ATP.

    • Test compound.

    • Positive control substrate (e.g., Verapamil for P-gp).

    • Sodium orthovanadate (a potent inhibitor of P-gp ATPase activity).

    • Reagents for Pi detection (e.g., molybdate-based colorimetric reagent).

    • 96-well microplate.

    • Plate reader.

  • Step-by-Step Methodology:

    • Reaction Setup: a. In a 96-well plate, add the assay buffer, test compound at various concentrations, and membrane vesicles. b. Include controls: no compound (basal activity), positive control substrate, and sodium orthovanadate (to determine non-transporter-specific ATPase activity). c. Pre-incubate for 5 minutes at 37°C.

    • Initiate Reaction: a. Add ATP to all wells to start the reaction. b. Incubate for 20-30 minutes at 37°C.

    • Stop Reaction and Detect Pi: a. Stop the reaction by adding the Pi detection reagent. b. Incubate for color development according to the manufacturer's instructions. c. Measure the absorbance at the appropriate wavelength.

    • Data Analysis: a. Subtract the absorbance of the vanadate-inhibited control to determine the transporter-specific ATPase activity. b. Plot the ATPase activity as a function of the test compound concentration.

  • Data Interpretation:

    • Stimulation of ATPase activity: Suggests the compound is a substrate.

    • Inhibition of basal or substrate-stimulated ATPase activity: Suggests the compound is an inhibitor.[10] Some imidazo[1,2-a]pyridine derivatives have been shown to slightly suppress ATPase activity.[1][6]

Visualizing the Concepts

Mechanism of Efflux Pump-Mediated Resistance

EffluxPumpMechanism cluster_cell Cell Drug_In Imidazo[1,2-a]pyrimidine Compound Target Intracellular Target Drug_In->Target Therapeutic Effect Efflux_Pump Efflux Pump (e.g., P-gp) Drug_In->Efflux_Pump Binding ADP ADP + Pi Efflux_Pump->ADP Drug_Out Compound (Extracellular) Efflux_Pump->Drug_Out Efflux ATP ATP ATP->Efflux_Pump Energy caption Mechanism of Efflux Pump Resistance

Caption: Efflux pumps use ATP to expel drugs, reducing intracellular concentration.

Experimental Workflow for Investigating Efflux Pump Interaction

TroubleshootingWorkflow A Observation: Low cellular potency despite high biochemical activity B Hypothesis: Compound is an efflux pump substrate A->B C Experiment 1: Chemosensitization Assay (Cytotoxicity with/without inhibitor) B->C D Result: IC50 decreases significantly with inhibitor? C->D E Conclusion: Compound is likely a substrate of the targeted pump D->E Yes G Conclusion: Efflux is not the primary resistance mechanism. Consider other factors. D->G No F Next Steps: - Test other inhibitors - Quantify with efflux assay E->F caption Workflow for Investigating Efflux

Caption: A logical workflow to test if a compound is an efflux pump substrate.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Rhodamine 123 Efflux Assay Featuring a P-gp Modulator.
  • GenoMembrane. (n.d.). Protocol - ATPase Assay.
  • Gilmore, J. L., et al. (2015). Overcoming ABCG2-mediated drug resistance with imidazo-[1,2-b]-pyridazine-based Pim1 kinase inhibitors. Cancer Chemotherapy and Pharmacology, 76(5), 1017-1026.
  • Venter, H. (2019). Reversing Resistance to Counter Antimicrobial Resistance in the World Health Organisation's Critical Priority of Most Dangerous Pathogens. Bioscience Reports, 39(4), BSR20180474.
  • SOLVO Biotechnology. (n.d.). ATPase Assay.
  • Duraffourd, C., et al. (1994). Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines. Leukemia Research, 18(9), 647-653.
  • Sonveaux, N., et al. (2004). Effect of verapamil on inhibition of Pgp ATPase activity by Vi plus ADP... Journal of Biological Chemistry, 279(28), 29599-29608.
  • SOLVO Biotechnology. (2007). MRP1 TR ATPase Assay Protocol.
  • KAPLAN, J., et al. (2013). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 4(10), 973-978.
  • Misbahi, H., et al. (2018). In Vitro Evaluation of the Multidrug Resistance Reversing Activity of Novel Imidazo[4,5-b]pyridine Derivatives. Anticancer Research, 38(7), 3999-4003.
  • Gilmore, J. L., et al. (2015). Overcoming ABCG2-mediated drug resistance with imidazo-[1,2-b]-pyridazine-based Pim1 kinase inhibitors. Semantic Scholar.
  • Gilmore, J. L., et al. (2015). Overcoming ABCG2-mediated drug resistance with imidazo-[1,2-b]-pyridazine-based Pim1 kinase inhibitors.
  • Cyprotex. (n.d.). Time Dependent CYP Inhibition (IC50 Shift).
  • Wang, Y., et al. (2023). Imidazo[1,2-a]Pyridine Derivatives as Novel Dual-Target Inhibitors of ABCB1 and ABCG2 for Reversing Multidrug Resistance. Journal of Medicinal Chemistry, 66(4), 2804-2831.
  • Wang, Y., et al. (2023). Imidazo[1,2-a]Pyridine Derivatives as Novel Dual-Target Inhibitors of ABCB1 and ABCG2 for Reversing Multidrug Resistance.
  • GPE, S., et al. (2016). Cooperativity between Verapamil and ATP Bound to the Efflux Transporter P-glycoprotein. Journal of Biological Chemistry, 291(42), 21943-21954.
  • Pal, D., et al. (2013). Influence of overexpression of efflux proteins on the function and gene expression of endogenous peptide transporters in MDR-transfected MDCKII cell lines. Pharmaceutical Research, 30(4), 939-952.
  • Vargiu, A. V., & Nikaido, H. (2012). Recent advances toward a molecular mechanism of efflux pump inhibition. Frontiers in Antimicrobial Resistance, 3, 411.
  • Syvänen, S., et al. (2009). Verapamil P-glycoprotein transport across the rat blood-brain barrier: cyclosporine, a concentration inhibition analysis, and comparison with human data. Drug Metabolism and Disposition, 37(4), 757-764.
  • Elsayed, K. (2015). In a checkerboard assay why does a low conc of 2 antibiotics combination display synergy while a high conc. doesn't?.
  • Feng, B., et al. (2009).
  • Feng, B., et al. (2009). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination.
  • Emery Pharma. (2013). Screening for Inhibitors of Bacterial Multidrug Efflux Pumps.
  • Emery Pharma. (n.d.). Antimicrobial Synergy Study – Checkerboard Testing.
  • Nagy, Á., & Munkácsy, G. (2019). Independent validation of induced overexpression efficiency across 242 experiments shows a success rate of 39%. Scientific Reports, 9(1), 1-8.
  • Al-Bayati, F. A., & Al-Mola, H. F. (2022). Types and Mechanisms of Efflux Pump Systems and the Potential of Efflux Pump Inhibitors in the Restoration of Antimicrobial Susceptibility, with a Special Reference to Acinetobacter baumannii. Antibiotics, 11(1), 93.
  • Froud, S., et al. (2019). Limited Multidrug Resistance Efflux Pump Overexpression among Multidrug-Resistant Escherichia coli Strains of ST131. Antimicrobial Agents and Chemotherapy, 63(12), e01235-19.
  • Sigma-Aldrich. (n.d.). Multidrug Resistance Direct Dye Efflux Assay.
  • Nishino, K., et al. (2011). Correlation of Overexpression of Efflux Pump Genes with Antibiotic Resistance in Escherichia coli Strains Clinically Isolated from Urinary Tract Infection Patients. Journal of Clinical Microbiology, 49(5), 2024-2026.
  • Kumar, A., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(5), 830-853.
  • Gáspár, R., et al. (2005). Flow Cytometric Evaluation of Multidrug Resistance Proteins. Methods in Cell Biology, 75, 329-353.
  • Butler, M. M., et al. (2023). Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities. Microbiology Spectrum, 11(4), e00305-23.
  • Gupta, A., et al. (2009). Effect of P-glycoprotein inhibitor, verapamil, on oral bioavailability and pharmacokinetics of irinotecan in rats. Cancer Chemotherapy and Pharmacology, 64(5), 951-958.
  • Knezevic, P., & Curcin, S. (2022). An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection. Antibiotics, 11(7), 957.
  • Early, J. G., et al. (2016). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Infectious Diseases, 2(12), 947-957.
  • Atkinson, K. A., et al. (2011). An examination of IC50 and IC50-shift experiments in assessing time-dependent inhibition of CYP3A4, CYP2D6 and CYP2C9 in human liver microsomes. Xenobiotica, 41(11), 951-963.
  • Devi, N., et al. (2019). Examples of imidazo[1,2-a]pyridine containing drugs and biologically active compounds.
  • Verchère, A., et al. (2012). ABC transporter functional assays. A) ABC transporters are composed of...
  • Bellio, P., et al. (2021). New and simplified method for drug combination studies by checkerboard assay. MethodsX, 8, 101230.
  • El-Faham, A., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Molecular Structure, 1285, 135471.
  • Cell Signaling Technology. (n.d.). Flow Cytometry Troubleshooting Guide.
  • Bio-Rad Antibodies. (n.d.). Troubleshooting - Flow Cytometry Guide.
  • Kumar, S., et al. (2014).
  • Goel, R., et al. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5(99), 81608-81637.
  • Whittle, G. L., et al. (2023). Heterogeneous efflux pump expression underpins phenotypic resistance to antimicrobial peptides. eLife, 12, e83637.
  • Alenazy, R., et al. (2021). Bacterial Efflux Pump Inhibitors Reduce Antibiotic Resistance. Molecules, 26(21), 6494.
  • Neyfakh, A. A. (2002). In Search of Natural Substrates and Inhibitors of MDR Pumps.
  • da Silva, F. S., et al. (2024). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Journal of Medicinal Chemistry, 67(1), 1-56.
  • Wen, P.-C., et al. (2016). Toward Determining ATPase Mechanism in ABC Transporters: Development of the Reaction Path–Force Matching QM/MM Method. The Journal of Physical Chemistry B, 120(33), 8546-8556.

Sources

Strategies to improve the pharmacokinetic properties of imidazo[1,2-a]pyrimidine inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Imidazo[1,2-a]pyrimidine Inhibitor Optimization

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyrimidine inhibitors. This document is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of this important chemical scaffold. Our goal is to provide not just protocols, but the underlying rationale to empower your decision-making process in the lab.

Section 1: Troubleshooting Poor Aqueous Solubility

Poor solubility is a frequent bottleneck for the imidazo[1,2-a]pyrimidine class, often due to the planar, aromatic nature of the core scaffold. This can lead to unreliable SAR data in biological assays, poor absorption, and significant challenges in developing oral formulations.

Q1: My lead imidazo[1,2-a]pyrimidine compound has a kinetic solubility of <1 µM. What are the primary structural modifications I should explore to improve this?

A1: The core principle for improving solubility is to disrupt the crystal lattice packing of the solid form and increase the favorability of interactions with water. For the imidazo[1,2-a]pyrimidine scaffold, several strategies have proven effective.

Causality First: Aromatic and planar molecules like this one tend to stack efficiently, creating a stable crystal lattice that is difficult for water to break apart. Your primary goal is to introduce features that either break this planarity or add polar, hydrogen-bonding functionalities that are more "water-like."

Recommended Strategies:

  • Introduce Polar, Ionizable Groups: The most direct way to enhance solubility is by adding a basic nitrogen atom that will be protonated at physiological pH (e.g., pH 7.4). This introduces a formal charge, which dramatically increases affinity for water.

    • Proven Tactics: Incorporating groups like piperidine, piperazine, or morpholine is a classic and highly effective strategy. Morpholine is particularly useful as it offers polarity without adding a formal basic handle, which can sometimes mitigate off-target effects like hERG inhibition.

    • Experimental Insight: When adding a basic center, be mindful of its pKa. A pKa in the range of 7-9 is often ideal for forming a stable salt and ensuring ionization in the gut.

  • Disrupt Planarity (Introduce sp³ Character): Breaking up the flat structure of the molecule reduces its ability to pack into a tight crystal.

    • Proven Tactics: Attaching non-planar, saturated ring systems (e.g., a cyclopropyl or cyclohexyl group) or introducing substituents that force a twist in the molecule's conformation can be very effective. Even simple alkyl chains can help, but they may negatively impact other properties like metabolic stability.

  • Add Hydrogen Bond Donors/Acceptors: Increasing the number of hydrogen bonding interactions with water can also improve solubility.

    • Proven Tactics: The addition of hydroxyl (-OH) or amide (-CONH2) groups can be useful. However, be cautious as these can also introduce new metabolic liabilities.

Data-Driven Example of Solubility Optimization:

CompoundModification at R¹Kinetic Solubility (pH 7.4)Rationale
Lead-01 Phenyl< 1 µMBaseline, highly planar and lipophilic.
Analog-01a 4-Morpholinophenyl45 µMAddition of a polar, non-ionizable group.
Analog-01b 4-(Piperidin-1-yl)phenyl> 200 µM (as HCl salt)Addition of an ionizable basic nitrogen.
Analog-01c 4-Cyclohexylphenyl5 µMDisruption of planarity with sp³ character.
Q2: I need to screen multiple new analogues for solubility. Can you provide a reliable protocol for a kinetic solubility assay?

A2: Certainly. A turbidimetric kinetic solubility assay is a high-throughput and resource-efficient method for ranking compounds early in discovery. It measures the concentration at which a compound precipitates from a solution when added from a DMSO stock.

Workflow Diagram: Kinetic Solubility Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare 10 mM compound stock in 100% DMSO a1 Add DMSO stock to buffer (e.g., 2 µL into 198 µL) p1->a1 p2 Prepare aqueous buffer (e.g., PBS, pH 7.4) p3 Aliquot buffer into 96-well microplate p2->p3 p3->a1 a2 Mix vigorously and incubate (e.g., 2h at RT) a1->a2 a3 Measure absorbance/turbidity at 620 nm on plate reader a2->a3 d1 Compare absorbance to positive/negative controls a3->d1 d2 Determine concentration at which precipitation occurs d1->d2 d3 Report Kinetic Solubility (µM) d2->d3

Caption: High-throughput kinetic solubility workflow.

Step-by-Step Protocol: Turbidimetric Kinetic Solubility

  • Materials:

    • Test compounds dissolved in 100% DMSO at 10 mM.

    • Phosphate-buffered saline (PBS), pH 7.4.

    • Clear, flat-bottom 96-well microplates.

    • Plate reader capable of measuring absorbance at ~620 nm.

  • Preparation:

    • Aliquot 198 µL of PBS (pH 7.4) into each well of the 96-well plate.

    • Prepare positive (known insoluble compound) and negative (buffer only) controls.

  • Compound Addition:

    • Using a liquid handler or multichannel pipette, add 2 µL of the 10 mM DMSO stock to the PBS-containing wells. This creates a final concentration of 100 µM with 1% DMSO.

    • Causality Note: The "shock" of adding the DMSO stock to the aqueous buffer is what initiates precipitation, hence the term "kinetic" solubility. It's not a measure of true thermodynamic equilibrium.

  • Incubation and Measurement:

    • Seal the plate and shake vigorously for 5 minutes.

    • Incubate at room temperature for 2 hours to allow precipitation to stabilize.

    • Measure the absorbance (turbidity) of each well at 620 nm.

  • Analysis:

    • Subtract the absorbance of the negative control (buffer + 1% DMSO) from all wells.

    • The solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to controls. For a quick screen, you can set a threshold (e.g., Abs > 0.05) to classify compounds as "soluble" or "insoluble" at 100 µM.

Section 2: Enhancing Metabolic Stability

Rapid metabolism, typically by Cytochrome P450 (CYP) enzymes in the liver, is a primary cause of low oral bioavailability and short in vivo half-life for many small molecule inhibitors. Identifying and blocking these "metabolic soft spots" is a critical optimization step.

Q1: My imidazo[1,2-a]pyrimidine lead is rapidly cleared in a human liver microsome (HLM) assay (t½ < 5 min). How do I pinpoint the sites of metabolic attack?

A1: The most definitive method is to perform a "metabolite identification" or "Met-ID" study. This involves incubating your compound with liver microsomes and then analyzing the resulting mixture using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS).

The Logic: The mass spectrometer will detect new molecular species corresponding to your parent compound plus the mass of common metabolic additions. For example:

  • Oxidation: +16 Da (addition of an oxygen atom)

  • Dealkylation: Loss of an alkyl group (e.g., -14 Da for -CH₂, -28 Da for -C₂H₅)

  • Glucuronidation: +176 Da (a common phase II conjugation)

By comparing the fragmentation pattern (MS/MS) of the metabolites to that of the parent compound, you can often deduce the exact position of the modification.

Common Metabolic Hotspots on the Imidazo[1,2-a]pyrimidine Scaffold:

Caption: Common metabolic liabilities on the imidazo[1,2-a]pyrimidine core.

Based on literature for this scaffold, the most susceptible positions are often:

  • Unsubstituted positions on the core itself: Particularly C5 and C6, which are electron-rich and accessible.

  • Para-position of a phenyl ring: If a phenyl substituent is present, it is a classic site for CYP-mediated hydroxylation.

  • Benzylic positions: A -CH₂- group next to an aromatic ring is highly prone to oxidation.

  • Terminal alkyl groups: Omega (ω) and omega-minus-1 (ω-1) oxidation is common.

Q2: Once a metabolic hotspot is identified (e.g., para-position of a phenyl ring), what are the most effective blocking strategies?

A2: Once you know where the molecule is being attacked, you can strategically modify that position to make it resistant to enzymatic action.

  • Steric Hindrance: Place a bulky group near the site of metabolism to physically block the enzyme's active site from accessing it. This is often a less favored approach as it can negatively impact target engagement.

  • Electronic Modification (Metabolic Blocking): This is the most common and effective strategy. Replace a hydrogen atom at the metabolic site with a group that is resistant to oxidation.

    • Fluorine Substitution: Replacing -H with -F is a go-to strategy. The C-F bond is extremely strong and not susceptible to CYP-mediated hydrogen abstraction. Placing a fluorine at the para-position of a phenyl ring is a highly effective way to prevent hydroxylation there.

    • Deuterium Substitution: Replacing -H with its heavier isotope, deuterium (-D), creates a stronger C-D bond. This is known as the "kinetic isotope effect." The higher energy required to break the C-D bond can significantly slow down the rate of metabolism at that specific site without altering the molecule's steric or electronic properties.

Illustrative Data for Metabolic Blocking:

CompoundModification at Phenyl R¹HLM Intrinsic Clearance (µL/min/mg)Rationale
Lead-02 4-H (unsubstituted)150 (High Clearance)Identified as a metabolic hotspot.
Analog-02a 4-Fluoro12 (Low Clearance)C-F bond blocks para-hydroxylation.
Analog-02b 4-Deutero75 (Moderate Clearance)C-D bond slows metabolism via KIE.
Analog-02c 3,5-Difluoro9 (Low Clearance)Fluorines electronically deactivate the ring and block potential secondary sites.
Q3: Can you provide a standard protocol for a Human Liver Microsome (HLM) stability assay?

A3: Absolutely. This assay measures the rate of disappearance of a parent compound over time when incubated with HLMs, which are vesicles of the endoplasmic reticulum containing high concentrations of drug-metabolizing enzymes.

Step-by-Step Protocol: HLM Stability Assay

  • Materials:

    • Pooled Human Liver Microsomes (commercially available).

    • NADPH regenerating system (e.g., G6P, G6PD, NADP⁺). This is the essential cofactor for CYP enzymes.

    • 0.1 M Phosphate Buffer, pH 7.4.

    • Test compound (1 mM in DMSO).

    • Control compounds (e.g., Verapamil for high clearance, Verapamil without NADPH for negative control).

    • Acetonitrile with an internal standard (e.g., Tolbutamide) for reaction quenching and sample analysis.

  • Assay Procedure:

    • Pre-incubation: In a 96-well plate, add buffer and HLM solution (final protein concentration ~0.5 mg/mL). Add the test compound (final concentration ~1 µM). Gently mix and pre-incubate at 37°C for 5 minutes to allow the compound to equilibrate.

    • Initiate Reaction: Add the pre-warmed NADPH regenerating system to start the metabolic reaction. This is your T=0 time point. Immediately remove an aliquot and quench it in a separate plate containing cold acetonitrile with the internal standard.

    • Time Points: Continue incubating the reaction plate at 37°C. At subsequent time points (e.g., 5, 15, 30, 60 minutes), remove aliquots and quench them in the same manner.

    • Control: Run a parallel incubation without the NADPH system to control for non-enzymatic degradation.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate the protein.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the peak area of the parent compound relative to the internal standard at each time point.

  • Data Calculation:

    • Plot the natural log (ln) of the percent remaining of the parent compound versus time.

    • The slope of this line (k) is the elimination rate constant.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Intrinsic clearance (Cl_int) can then be calculated and scaled to predict in vivo human clearance.

Section 3: Improving Permeability and Mitigating Efflux

For an oral drug to be effective, it must pass from the gut into the bloodstream. This process, known as permeability, can be hindered if a compound is too polar or if it is actively pumped back into the gut by efflux transporters like P-glycoprotein (P-gp).

Q1: My compound shows low apparent permeability (Papp < 1 x 10⁻⁶ cm/s) in my Caco-2 assay. What are the key strategies to improve intestinal absorption?

A1: Low permeability in a Caco-2 assay, which uses a monolayer of human intestinal cells as a model of the gut wall, suggests the compound struggles with passive diffusion. The underlying cause is often either high polarity or a high molecular weight.

Core Principle (Lipinski's Rule of 5): While not absolute, these guidelines are a good starting point. Permeability issues often arise when a compound has:

  • Too many hydrogen bond donors (>5).

  • A molecular weight > 500 Da.

  • A calculated LogP (cLogP) that is too low (too hydrophilic) or too high (may get stuck in the membrane).

Strategies to Improve Permeability:

  • Reduce Hydrogen Bonding Potential: The process of crossing a lipid membrane requires shedding interactions with water. Reducing the number of H-bond donors is often the most effective way to improve permeability.

    • Proven Tactics: Can you replace a carboxylic acid with a less polar bioisostere like a tetrazole? Can an amide -NH be methylated to remove an H-bond donor? This is a delicate balance, as these changes can also reduce solubility.

  • Mask Polarity (Prodrugs): If a polar group is essential for activity, you can temporarily mask it with a lipophilic group that gets cleaved off by enzymes in the body to release the active drug. For example, an ester prodrug can be used to mask a carboxylic acid.

  • Optimize Lipophilicity (LogD): There is often a "sweet spot" for lipophilicity (measured as LogD at pH 7.4) for optimal permeability, typically in the range of 1-3.

    • If LogD is too low (<1): The compound is too polar. Systematically add lipophilic groups (e.g., methyl, ethyl, chloro) to increase LogD.

    • If LogD is too high (>4): The compound may be poorly soluble or get trapped within the lipid bilayer. Systematically add small polar groups (e.g., -OH, -OMe) to decrease LogD.

Q2: The efflux ratio (Papp B→A / Papp A→B) in my bidirectional Caco-2 assay is high (>2). What does this signify and what are my next steps?

A2: An efflux ratio significantly greater than 2 is a classic indicator that your compound is a substrate for an active efflux transporter, most commonly P-glycoprotein (P-gp). This means that even if the compound can enter the cell, it is being actively pumped back out, which will severely limit net absorption in vivo.

Workflow: Investigating High Efflux

G start High Efflux Ratio Observed (ER > 2) in Caco-2 Assay confirm Confirm P-gp Substrate Liability: Re-run Caco-2 assay in the presence of a P-gp inhibitor (e.g., Verapamil) start->confirm result Does Efflux Ratio normalize (ER ≈ 1)? confirm->result conclusion_yes Conclusion: Compound is a P-gp substrate. result->conclusion_yes Yes conclusion_no Conclusion: Another transporter is involved (e.g., BCRP, MRP2). result->conclusion_no No yes Yes no No strategy Mitigation Strategy: Modify structure to disrupt P-gp recognition motifs. conclusion_yes->strategy

Caption: Decision workflow for addressing high efflux.

Next Steps:

  • Confirmation: The definitive next step is to repeat the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil or zosuquidar. If the efflux ratio drops to ~1 in the presence of the inhibitor, you have confirmed your compound is a P-gp substrate.

  • Mitigation: If confirmed, you must modify the structure to evade P-gp recognition. P-gp substrates often have common structural features:

    • They are often amphipathic.

    • They frequently contain basic nitrogen centers.

    • They may have two or more aromatic rings.

    Proven Tactics to Reduce Efflux:

    • Reduce basicity (pKa): Lowering the pKa of a basic nitrogen can sometimes reduce recognition by P-gp.

    • Increase polarity/H-bonding: While this may seem counterintuitive to permeability, adding a well-placed H-bond donor can disrupt the key interactions required for transporter binding.

    • Constrain conformation: Introducing conformational rigidity can lock the molecule in a shape that does not fit well into the P-gp binding pocket.

References

  • Title: Discovery of 2-((2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-N-methyl-8H-imidazo[1,2-a]pyrazin-7-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of AKT Kinases Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrimidines as Potential Scaffolds for Drug Design Source: Molecules URL: [Link]

  • Title: The Role of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Deuterium in Drug Discovery: More Than Just a Mass Effect? Source: Angewandte Chemie International Edition URL: [Link]

  • Title: The Influence of Hydrogen Bonding on ADME Properties Source: Expert Opinion on Drug Discovery URL: [Link]

  • Title: Caco-2 Cells as a Model of the Intestinal Barrier Source: Cell Biology and Toxicology URL: [Link]

Validation & Comparative

A Comparative Guide to Aurora Kinase Inhibitors: Profiling Ethyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate Against Established Clinical Candidates

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the Aurora kinases stand out as critical regulators of mitosis, making them compelling targets for therapeutic intervention.[1][2] Overexpression of these serine/threonine kinases is a common feature in a wide array of human cancers, often correlating with genetic instability and poor prognosis.[3] This has spurred the development of numerous small-molecule inhibitors, several of which have advanced into clinical trials.[1][4][5] This guide provides a comparative analysis of a novel investigational compound, Ethyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate, against established Aurora kinase inhibitors such as Alisertib (MLN8237), Barasertib (AZD1152), and Tozasertib (VX-680). We will delve into their mechanisms of action, selectivity profiles, and the experimental data that defines their potential in cancer therapy.

The Central Role of Aurora Kinases in Cell Division

The Aurora kinase family comprises three members—Aurora A, B, and C—each with distinct roles in orchestrating the complex process of mitosis.[6]

  • Aurora A is primarily involved in centrosome maturation and the formation of the bipolar spindle, ensuring the correct segregation of chromosomes.[7] Its inhibition typically leads to defects in spindle assembly and a transient mitotic arrest.[7]

  • Aurora B , a component of the chromosomal passenger complex (CPC), is crucial for chromosome condensation, proper kinetochore-microtubule attachments, and cytokinesis.[6] Inhibition of Aurora B disrupts the spindle assembly checkpoint, often resulting in endoreduplication (DNA replication without cell division) and polyploidy, ultimately leading to apoptosis.[7]

  • Aurora C shares some functions with Aurora B and is predominantly expressed in meiotic cells.[6]

The distinct cellular outcomes of inhibiting Aurora A versus Aurora B underscore the importance of inhibitor selectivity in designing targeted cancer therapies.

dot graph TD; A[G2 Phase] --> B(Prophase); B --> C{Mitotic Spindle Formation}; C --> D[Metaphase]; D --> E{Chromosome Segregation}; E --> F[Anaphase]; F --> G{Cytokinesis}; G --> H[G1 Phase];

end

Figure 1: Key roles of Aurora A and Aurora B in the cell cycle.

Comparative Analysis of Aurora Kinase Inhibitors

The development of potent and selective Aurora kinase inhibitors has been a significant focus of cancer research. While this compound is an investigational compound, its core scaffold, the imidazo[1,2-a]pyrimidine, is a privileged structure in kinase inhibitor design. Related scaffolds like imidazo[1,2-a]pyrazines and imidazo[4,5-b]pyridines have yielded potent Aurora kinase inhibitors.[8][9][10][11] This suggests that this compound warrants investigation as a potential Aurora kinase inhibitor.

Here, we compare its hypothetical profile with well-characterized inhibitors that have entered clinical development.

InhibitorTarget SelectivityAurora A IC50/KiAurora B IC50/KiKey Cellular Phenotype
This compound Hypothesized Pan-AuroraTo be determinedTo be determinedExpected to induce polyploidy and apoptosis
Alisertib (MLN8237) Aurora A selective1.2 nM (IC50)[12][13]396.5 nM (IC50)[12][13]G2/M arrest, spindle defects[7][12]
Barasertib (AZD1152-HQPA) Aurora B selective1368 nM (IC50)[14]0.37 nM (IC50)[9][14][15]Endoreduplication, polyploidy, apoptosis[9][16]
Tozasertib (VX-680) Pan-Aurora0.6 nM (Kiapp)[8]18 nM (Kiapp)[8]G2/M arrest, endoreduplication, apoptosis[8]
Danusertib (PHA-739358) Pan-Aurora13 nM (IC50)[2][5]79 nM (IC50)[2][5]G2/M arrest, polyploidy[5]

IC50/Ki values are indicative and can vary based on assay conditions.

Experimental Workflows for Characterizing Aurora Kinase Inhibitors

The evaluation of a novel compound like this compound requires a systematic approach employing both biochemical and cell-based assays.

dot graph TD; subgraph "Biochemical Assays" direction LR A[Recombinant Aurora Kinase] --> B{Kinase Activity Assay}; C[ATP & Substrate] --> B; B --> D[IC50 Determination]; end

end

Figure 2: Workflow for the evaluation of novel Aurora kinase inhibitors.

Detailed Experimental Protocols

1. In Vitro Kinase Inhibition Assay

  • Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of purified Aurora A and Aurora B kinases.

  • Methodology:

    • Recombinant human Aurora A and Aurora B/INCENP complex are incubated with a specific peptide substrate and [γ-³³P]ATP in a kinase reaction buffer.

    • The test compound, this compound, is added at varying concentrations.

    • The reaction is allowed to proceed at 30°C for a defined period and then stopped.

    • The phosphorylated substrate is captured on a filter plate, and the incorporation of ³³P is quantified using a scintillation counter.

    • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

  • Causality and Validation: This assay directly measures the compound's ability to interfere with the kinase's catalytic activity. The use of a well-characterized substrate and ATP at concentrations near their Km values ensures that the inhibition is competitive and relevant.[2]

2. Cell Proliferation Assay

  • Objective: To assess the anti-proliferative activity of the compound in a panel of human cancer cell lines.

  • Methodology:

    • Cancer cells (e.g., HCT116, HeLa) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with a range of concentrations of this compound for 72 hours.

    • Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.

    • The concentration that inhibits cell growth by 50% (GI50) is determined from the dose-response curves.

  • Causality and Validation: This assay provides a measure of the compound's overall cellular potency. A significant reduction in cell proliferation suggests that the compound is cell-permeable and engages its intracellular target(s) to elicit a biological response.

3. Cell Cycle Analysis by Flow Cytometry

  • Objective: To determine the effect of the compound on cell cycle progression.

  • Methodology:

    • Cells are treated with the test compound at its GI50 concentration for 24 and 48 hours.

    • Cells are harvested, fixed in ethanol, and stained with a DNA-intercalating dye such as propidium iodide.

    • The DNA content of individual cells is analyzed by flow cytometry.

    • The percentage of cells in G1, S, and G2/M phases, as well as the presence of a polyploid (>4N DNA content) population, is quantified.

  • Causality and Validation: The resulting cell cycle profile provides mechanistic insight. An accumulation of cells in the G2/M phase is characteristic of Aurora A inhibition, while the emergence of a polyploid population is a hallmark of Aurora B inhibition.[7]

4. Western Blot Analysis of Phospho-Histone H3

  • Objective: To confirm target engagement of Aurora B in a cellular context.

  • Methodology:

    • Cells are treated with the test compound for a short duration (e.g., 1-3 hours).

    • Whole-cell lysates are prepared, and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for histone H3 phosphorylated at Serine 10 (a direct substrate of Aurora B) and total histone H3 (as a loading control).

    • The signal is detected using chemiluminescence.

  • Causality and Validation: A dose-dependent decrease in the level of phospho-histone H3 (Ser10) provides direct evidence that the compound is inhibiting Aurora B activity within the cell.[3]

Conclusion and Future Directions

The established Aurora kinase inhibitors Alisertib, Barasertib, and Tozasertib have demonstrated the therapeutic potential of targeting this kinase family. While this compound is at an early stage of investigation, its chemical scaffold holds promise. The experimental framework outlined in this guide provides a robust methodology for its characterization. Future studies should focus on determining its in vivo efficacy in preclinical tumor models, assessing its pharmacokinetic properties, and further profiling its selectivity against a broader panel of kinases to fully understand its therapeutic potential and potential off-target effects. The continued exploration of novel chemical matter targeting Aurora kinases is essential for the development of next-generation cancer therapeutics.

References

  • National Cancer Institute. Clinical Trials Using Aurora Kinase Inhibitor. [Link]

  • Bavetsias, V., et al. Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity. Molecular Cancer Therapeutics, 2007;6(12):3147–57. [Link]

  • Bavetsias, V., et al. Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity. PubMed, 2007. [Link]

  • Falchook, G.S., et al. Aurora Kinase Inhibitors in Oncology Clinical Trials: Current State of the Progress. Seminars in Oncology, 2015;42(6):832-48. [Link]

  • Falchook, G.S., et al. Aurora Kinase Inhibitors: Current Status and Outlook. Frontiers in Oncology, 2016;6:20. [Link]

  • Manfredi, M.G., et al. Characterization of Alisertib (MLN8237), an Investigational Small-Molecule Inhibitor of Aurora A Kinase Using Novel In Vivo Pharmacodynamic Assays. Clinical Cancer Research, 2011;17(23):7415-24. [Link]

  • ResearchGate. Selected clinical trials of Aurora kinases inhibitors. [Link]

  • Semantic Scholar. Aurora kinase inhibitors in preclinical and clinical testing. [Link]

  • MDPI. Aurora B Inhibitors as Cancer Therapeutics. [Link]

  • Aster, J.C., et al. A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Molecular Biology of the Cell, 2017;28(21):2817-2825. [Link]

  • Mori, Y., et al. Aurora kinase inhibitors: Potential molecular-targeted drugs for gynecologic malignant tumors. Oncology Letters, 2017;14(5):5087-5094. [Link]

  • PNAS. Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. [Link]

  • Falchook, G.S., et al. Aurora Kinase Inhibitors: Current Status and Outlook. PMC - PubMed Central, 2016. [Link]

  • Yang, J., et al. AZD1152, a novel and selective aurora B kinase inhibitor, induces growth arrest, apoptosis, and sensitization for tubulin depolymerizing agent or topoisomerase II inhibitor in human acute leukemia cells in vitro and in vivo. Blood, 2007;110(6):2034-40. [Link]

  • Soler, M., et al. Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives. PMC - NIH, 2017. [Link]

  • Li, N., et al. The investigational Aurora kinase A inhibitor alisertib (MLN8237) induces cell cycle G2/M arrest, apoptosis, and autophagy via p38 MAPK and Akt/mTOR signaling pathways in human breast cancer cells. PMC - PubMed Central, 2016. [Link]

  • AstraZeneca Open Innovation. AZD1152 (Baracertib). [Link]

  • Dickson, M.A., et al. Phase II study of MLN8237 (Alisertib) in advanced/metastatic sarcoma. Annals of Oncology, 2013;24(8):2111-2116. [Link]

  • Katsha, A., et al. Aurora Kinases' Inhibitors – Rising Stars in Cancer Therapeutics? PMC - PubMed Central, 2012. [Link]

  • ResearchGate. The discovery of the potent Aurora inhibitor MK-0457 (VX-680). [Link]

  • Semantic Scholar. Discovery and Development of an Aurora Kinase Inhibitor Clinical Candidate Using an Image-Based Assay for Measuring Proliferation, Apoptosis, and DNA Content. [Link]

  • Diamond, J.R., et al. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer. PMC - NIH, 2014. [Link]

  • ResearchGate. Characterisation of aurora kinase inhibitors derived from fragment based lead discovery. [Link]

  • Lin, Z., et al. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform. PMC - NIH, 2016. [Link]

  • ResearchGate. Addendum: VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo. [Link]

  • BioCrick. VX-680 (MK-0457,Tozasertib). [Link]

  • University of California, Berkeley. Biochemical Context Drives Inhibitor Selectivity in Aurora A Kinase. [Link]

  • Liu, X., et al. Selective Inhibition of Aurora Kinase A by AK-01/LY3295668 Attenuates MCC Tumor Growth by Inducing MCC Cell Cycle Arrest and Apoptosis. PubMed Central, 2021. [Link]

  • Tanaka, T., et al. In vitro evaluation of a combination treatment involving anticancer agents and an aurora kinase B inhibitor. Oncology Letters, 2012;4(3):473-477. [Link]

  • Investigative Ophthalmology & Visual Science. Aurora A Kinase Inhibition Is Synthetic Lethal With the Activation of MYCN in Retinoblastoma. [Link]

  • Pollard, J.M., et al. Characterization of a highly selective inhibitor of the Aurora kinases. PMC, 2018. [Link]

  • Journal of Medicinal Chemistry. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. [Link]

  • El-Sayed, N.N.E., et al. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. PMC - NIH, 2012. [Link]

  • Cosimelli, B., et al. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. PubMed, 2014. [Link]

  • ChemBK. Ethyl6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate. [Link]

  • Oslob, J.D., et al. Discovery of a potent and selective aurora kinase inhibitor. PubMed, 2008. [Link]

  • MDPI. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. [Link]

  • Lin, Y.L., et al. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC, 2021. [Link]

Sources

A Researcher's Guide to Cross-Reactivity Profiling of Ethyl 6-bromoimidazo[1,2-A]pyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the imidazo[1,2-a]pyrimidine scaffold has emerged as a privileged structure, demonstrating significant potential across a range of therapeutic areas, particularly in oncology and inflammation.[1] Ethyl 6-bromoimidazo[1,2-A]pyrimidine-2-carboxylate is a representative of this class, and like many kinase inhibitors, its therapeutic efficacy and potential for off-target effects are intrinsically linked to its selectivity profile. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the cross-reactivity of this compound.

The conserved nature of the ATP-binding site across the human kinome presents a significant challenge in the development of highly selective kinase inhibitors. Off-target binding can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, a thorough and early-stage assessment of a compound's selectivity is not merely a regulatory hurdle but a critical step in elucidating its true mechanism of action and therapeutic potential.

This guide will delve into the established methodologies for kinase inhibitor profiling, using data from structurally related imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine analogs as illustrative examples to construct a hypothetical cross-reactivity profile for this compound. We will explore both broad-panel biochemical assays and cell-based target engagement studies, providing detailed protocols and expert insights into the rationale behind these experimental choices.

The Target Landscape of Imidazo[1,2-a]pyrimidine Derivatives

Compounds based on the imidazo[1,2-a]pyridine and related heterocyclic scaffolds have been reported to inhibit a variety of protein kinases, often those implicated in cancer cell proliferation and survival pathways. Key targets include Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and components of the PI3K/AKT/mTOR signaling cascade.[2][3][4][5] For instance, certain imidazo[1,2-a]pyridine derivatives have shown potent inhibition of CDK2, a key regulator of the cell cycle.[2][5] Others have been developed as inhibitors of Aurora kinases A and B, which are critical for mitotic progression.[3][6] Furthermore, the PI3K/AKT/mTOR pathway, a central regulator of cell growth and survival, has been a primary focus for inhibitors with this scaffold.[4]

A hypothetical signaling pathway that could be modulated by this compound, based on the activity of its analogs, is the PI3K/AKT/mTOR pathway.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates S6K p70S6K mTORC1->S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation Inhibits translation (when unphosphorylated) Inhibitor Ethyl 6-bromoimidazo [1,2-A]pyrimidine-2-carboxylate Inhibitor->PI3K Inhibits

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway.

Comparative Cross-Reactivity Profile: A Data-Driven Approach

Due to the limited publicly available cross-reactivity data for this compound, we present a hypothetical profile based on the reported activities of structurally similar imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine kinase inhibitors. This comparative table illustrates the kind of data generated in a broad-panel kinase screen and highlights potential on- and off-targets.

Table 1: Illustrative Cross-Reactivity Data for an Imidazo[1,2-a]pyrimidine Analog

Kinase TargetFamilyIC50 / Kd (nM)% Inhibition @ 1µMReference Compound
Aurora A Ser/Thr Kinase0.02 (Kd) >95%Imidazo-[1,2-a]-pyrazine analog[6]
Aurora B Ser/Thr Kinase0.03 (Kd) >95%Imidazo-[1,2-a]-pyrazine analog[6]
CDK2 Ser/Thr Kinase5 >90%Imidazo[1,2-a]pyridine analog[7]
c-KIT Tyr Kinase<10 >90%4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine analog[8][9]
VEGFR2 (KDR) Tyr Kinase1 >90%Imidazo-[1,2-a]-pyrazine analog[6]
GSK3b Ser/Thr Kinase->80%Imidazo[4,5-b]pyridine analog[10]
Src Tyr Kinase<10>90%Imidazo-[1,2-a]-pyrazine analog[6]
Chk1 Ser/Thr Kinase13>85%Imidazo-[1,2-a]-pyrazine analog[6]
PIM1 Ser/Thr KinaseLow nM>90%Imidazo[1,2-b]pyridazine analog[11][12]
Syk Tyr KinasePotent>90%Imidazo[1,2-c]pyrimidine analog[13]
c-Met Tyr Kinase6>90%Imidazo[1,2-a]pyridine analog[14]
PI3Kα Lipid KinasePotent>90%Imidazo[1,2-a]pyridine analog[4]

This table is a composite illustration based on data from multiple sources for related but distinct chemical entities. The actual profile of this compound would require experimental verification.

Experimental Protocols for Cross-Reactivity Profiling

A multi-faceted approach is essential for a comprehensive understanding of a compound's selectivity. This typically involves a combination of in vitro biochemical assays and in-cell target engagement studies.

Biochemical Kinase Assays (Kinome Scanning)

This is the foundational step for broad-panel screening. It measures the direct inhibitory effect of the compound on the enzymatic activity of a large number of purified kinases.

Workflow Diagram:

Kinome_Scan_Workflow Start Start: Compound Dilution Series AssayPlate Multi-well Assay Plate Start->AssayPlate DispenseCompound Dispense Compound/ Vehicle Control AssayPlate->DispenseCompound AddKinase Add Purified Kinase (from a large panel) DispenseCompound->AddKinase AddSubstrate Add Substrate & [γ-³²P]ATP AddKinase->AddSubstrate Incubate Incubate at RT AddSubstrate->Incubate StopReaction Stop Reaction & Capture Substrate Incubate->StopReaction Wash Wash to Remove Unincorporated ³²P-ATP StopReaction->Wash Readout Quantify Incorporated ³²P (Scintillation Counting) Wash->Readout Analysis Data Analysis: Calculate % Inhibition & IC50 Readout->Analysis End End: Selectivity Profile Analysis->End

Caption: A typical workflow for a radiometric biochemical kinase assay.

Detailed Protocol (Radiometric Assay):

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should be kept constant, typically ≤1%.

  • Assay Plate Preparation: In a multi-well plate, add the kinase reaction buffer, the specific purified kinase from the panel, and its corresponding substrate.

  • Inhibitor Addition: Add the diluted compound or DMSO (as a vehicle control) to the respective wells. A pre-incubation of 10-15 minutes at room temperature is often performed.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should ideally be at or near the Km for each kinase.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Reaction Termination and Substrate Capture: Stop the reaction and capture the phosphorylated substrate on a filter membrane.

  • Washing: Wash the filter membrane to remove unincorporated [γ-³²P]ATP.

  • Detection: Quantify the amount of incorporated ³²P on the filter using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each kinase at a given compound concentration. For kinases showing significant inhibition, determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method to verify target engagement in a cellular environment. It is based on the principle that ligand binding can stabilize a target protein against thermal denaturation.

Workflow Diagram:

CETSA_Workflow Start Start: Treat Intact Cells TreatCells Treat cells with Compound or Vehicle (DMSO) Start->TreatCells Harvest Harvest and Resuspend Cells TreatCells->Harvest Heat Heat Aliquots to a Range of Temperatures Harvest->Heat Lyse Lyse Cells (e.g., Freeze-Thaw) Heat->Lyse Centrifuge Centrifuge to Separate Soluble and Precipitated Proteins Lyse->Centrifuge CollectSupernatant Collect Supernatant (Soluble Fraction) Centrifuge->CollectSupernatant WesternBlot Analyze by Western Blot for Target Protein CollectSupernatant->WesternBlot Analysis Densitometry Analysis to Generate Melt Curves WesternBlot->Analysis End End: Assess Thermal Shift Analysis->End

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Detailed Protocol:

  • Cell Treatment: Culture the desired cell line to near confluency and treat with this compound at various concentrations or a single high concentration. Include a vehicle control (DMSO).

  • Cell Harvesting: After incubation, harvest the cells, wash with PBS, and resuspend in a suitable buffer.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler, followed by cooling.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or other appropriate methods.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Sample Preparation and Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blotting using a specific antibody.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the relative amount of soluble protein as a function of temperature to generate a "melting curve." A shift in the melting curve to higher temperatures in the presence of the compound indicates target stabilization and therefore engagement.

Authoritative Grounding and Concluding Remarks

The journey of a kinase inhibitor from a promising hit to a clinical candidate is paved with rigorous scientific validation. The cross-reactivity profile is a cornerstone of this process, providing invaluable insights into a compound's selectivity and potential liabilities. While direct experimental data for this compound is not yet widely available, the information from structurally related compounds strongly suggests its potential as a kinase inhibitor, likely targeting pathways crucial for cell proliferation and survival.

The methodologies outlined in this guide, from broad kinome scanning to in-cell target engagement assays like CETSA®, represent the current industry standards for comprehensive selectivity profiling. By employing these techniques, researchers can build a robust data package that not only supports the primary mechanism of action but also uncovers potential polypharmacological effects and guides further optimization efforts. The ultimate goal is to develop safer and more effective therapies, and a thorough understanding of cross-reactivity is an indispensable step towards achieving that goal.

References

  • PubMed. (2004). Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors. [Link]

  • National Center for Biotechnology Information. (n.d.). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. [Link]

  • ResearchGate. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): Pyrimidine Derivatives As Anticancer Agents. [Link]

  • PubMed. (2010). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. [Link]

  • National Center for Biotechnology Information. (2010). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. [Link]

  • PubMed. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). [Link]

  • ResearchGate. (n.d.). Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors. [Link]

  • ResearchGate. (2025). Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. [Link]

  • National Center for Biotechnology Information. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. [Link]

  • PubMed. (2011). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. [Link]

  • ACS Publications. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. [Link]

  • PubMed. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. [Link]

  • Cancer Research. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. [Link]

  • PubMed. (2003). Imidazo[1,2-a]pyridines: a potent and selective class of cyclin-dependent kinase inhibitors identified through structure-based hybridisation. [Link]

  • PubMed. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. [Link]

  • ResearchGate. (n.d.). Drugs containing the imidazo[1,2-a]pyridine and pyrido[1,2-a]pyrimidine cores. [Link]

  • AACR Publications. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. [Link]

  • ACS Publications. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[2]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective Mesenchymal–Epithelial Transition Factor (c-Met) Inhibitor in Clinical Development for Treatment of Cancer. [Link]

  • ACS Publications. (2025). Imidazo Pyrimidine Compounds for the Inhibition of Oncogenic KRAS Mutations in Cancer Therapy. [Link]

Sources

A Comparative Benchmarking Guide to Novel Imidazo[1,2-a]pyrimidine Compounds for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug discovery, the imidazo[1,2-a]pyrimidine scaffold has emerged as a privileged structure, demonstrating significant therapeutic potential across a range of cancers.[1] This guide provides an in-depth, objective comparison of newly synthesized imidazo[1,2-a]pyrimidine compounds against established anticancer drugs, supported by experimental data. Our focus is to elucidate the methodologies for rigorous benchmarking and to highlight the potential of these novel agents in addressing the challenges of current cancer therapy, such as drug resistance.

The imidazo[1,2-a]pyrimidine core is a versatile heterocyclic system that allows for diverse chemical modifications, leading to a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] Recent research has identified novel derivatives that exhibit potent inhibitory activity against key signaling pathways implicated in tumorigenesis and metastasis.[1][3]

This guide will navigate through the essential in vitro and in vivo assays required to profile these new chemical entities, comparing their performance metrics with those of well-established kinase inhibitors and cytotoxic agents. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

Section 1: In Vitro Benchmarking: Assessing Cellular Potency and Selectivity

The initial phase of benchmarking new anticancer compounds involves a comprehensive in vitro evaluation to determine their cytotoxic effects, mechanism of action, and selectivity across a panel of cancer cell lines.

Cell Viability Assays: The First Line of Screening

To quantify the cytotoxic potential of our novel imidazo[1,2-a]pyrimidine compounds (designated as IMP-01 , IMP-02 , and IMP-03 ), we employ robust and well-established cell viability assays. The choice between assays like MTT and XTT depends on experimental requirements such as sensitivity and throughput.[4] The core principle of these assays is the measurement of metabolic activity in living cells, where mitochondrial dehydrogenases reduce a tetrazolium salt to a colored formazan product.[5]

The XTT assay is often preferred for its streamlined workflow, as it produces a water-soluble formazan dye, eliminating the need for a solubilization step that is required in the MTT assay.[4][6] This not only saves time but also reduces potential errors.[5]

Comparative Data: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying a compound's potency. The following table summarizes the IC50 values of our novel compounds against a panel of human cancer cell lines, compared to the established drugs, Imatinib (a selective kinase inhibitor) and Doxorubicin (a broad-spectrum cytotoxic agent).

CompoundMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HCT116 (Colon) IC50 (µM)
IMP-01 5.28.13.5
IMP-02 2.84.51.9
IMP-03 12.518.29.8
Imatinib >50>5025.6
Doxorubicin 0.91.30.7

Note: The data presented are for illustrative purposes.

Experimental Protocol: XTT Cell Viability Assay [5]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[7][8]

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds (e.g., 0.1 to 100 µM) and control drugs for 48-72 hours.[8]

  • XTT Reagent Preparation: Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • XTT Reagent Addition: Add 50 µL of the activated XTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should also be used.

  • IC50 Calculation: Calculate the IC50 value from the dose-response curve.

Workflow for In Vitro Cytotoxicity Screening

G cluster_0 Cell Culture & Plating cluster_1 Compound Treatment cluster_2 XTT Assay cluster_3 Data Analysis start Seed cells in 96-well plates incubate1 Incubate overnight start->incubate1 treatment Add serial dilutions of compounds incubate1->treatment incubate2 Incubate for 48-72 hours treatment->incubate2 add_xtt Add activated XTT solution incubate2->add_xtt incubate3 Incubate for 2-4 hours add_xtt->incubate3 read_plate Measure absorbance incubate3->read_plate analyze Calculate IC50 values read_plate->analyze

Caption: Workflow for determining compound cytotoxicity using the XTT assay.

Kinase Inhibition Assays: Unveiling the Mechanism of Action

Many imidazo[1,2-a]pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways.[1][9] Dysregulation of kinase activity is a hallmark of numerous cancers.[10] Therefore, it is essential to profile our novel compounds against a panel of relevant kinases to determine their inhibitory potential and selectivity.

Luminescence-based kinase assays, which measure the amount of ADP produced during the kinase reaction, are a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.[10]

Comparative Data: Kinase Inhibition

The following table shows the IC50 values of IMP-02 against a panel of kinases implicated in cancer progression, compared to the multi-kinase inhibitor, Staurosporine.

Kinase TargetIMP-02 IC50 (nM)Staurosporine IC50 (nM)
Aurora A 8515
CDK2/cyclin A 1507
VEGFR2 4520
EGFR >10,00050
PI3Kα >10,000100

Note: The data presented are for illustrative purposes.

Experimental Protocol: In Vitro Kinase Activity Assay (Luminescence-Based) [10]

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction Setup: In a 96-well plate, add the serially diluted compound or DMSO control. Add the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate Kinase Reaction: Add the substrate/ATP mixture to each well to start the reaction. Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Add an ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • IC50 Calculation: Determine the IC50 value from the dose-response curve.

Signaling Pathway Modulated by IMP-02

G IMP02 IMP-02 AuroraA Aurora A Kinase IMP02->AuroraA inhibition CDK2 CDK2/cyclin A IMP02->CDK2 inhibition VEGFR2 VEGFR2 IMP02->VEGFR2 inhibition CellCycle Cell Cycle Progression AuroraA->CellCycle CDK2->CellCycle Angiogenesis Angiogenesis VEGFR2->Angiogenesis

Caption: IMP-02 inhibits key kinases involved in cell cycle and angiogenesis.

Section 2: In Vivo Benchmarking: Evaluating Efficacy in Preclinical Models

While in vitro assays provide valuable initial data, in vivo studies are crucial for evaluating the therapeutic efficacy and pharmacokinetic properties of a compound in a more complex biological system.[11] Cell line-derived xenograft (CDX) models, where human cancer cell lines are implanted into immunodeficient mice, are a widely used platform for preclinical cancer drug testing.[11][12]

Xenograft Tumor Growth Inhibition Studies

The primary endpoint in xenograft studies is the assessment of a compound's ability to inhibit tumor growth over time.

Comparative Data: In Vivo Efficacy

The following table summarizes the tumor growth inhibition (TGI) observed in a HCT116 colon cancer xenograft model after treatment with IMP-02 and a standard-of-care chemotherapeutic agent, 5-Fluorouracil (5-FU).

Treatment GroupDoseTumor Growth Inhibition (%)
Vehicle Control -0
IMP-02 50 mg/kg65
5-Fluorouracil 20 mg/kg78

Note: The data presented are for illustrative purposes.

Experimental Protocol: Cell Line-Derived Xenograft Model [11]

  • Cell Implantation: Subcutaneously inject human cancer cells (e.g., HCT116) into the flank of immunodeficient mice.

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups and begin dosing with the test compound, control drug, or vehicle.

  • Tumor Volume Measurement: Measure tumor volume regularly (e.g., twice weekly) using calipers.

  • Data Analysis: Calculate tumor growth inhibition at the end of the study.

G start Implant tumor cells tumor_growth Monitor tumor growth start->tumor_growth randomize Randomize into groups tumor_growth->randomize treat Administer treatment randomize->treat measure Measure tumor volume treat->measure analyze Analyze tumor growth inhibition measure->analyze

Sources

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Correlation of Ethyl 6-bromoimidazo[1,2-A]pyrimidine-2-carboxylate Activity

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Preclinical to Clinical Translation

In the landscape of modern drug discovery, the journey from a promising molecule in a test tube to a life-saving therapeutic is fraught with challenges. One of the most critical hurdles is establishing a robust in vitro-in vivo correlation (IVIVC) , a predictive mathematical model that links the biological activity observed in a laboratory setting to the efficacy seen in a living organism. This guide provides a comprehensive analysis of the preclinical activity of Ethyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate, a member of the promising imidazo[1,2-a]pyrimidine class of compounds.

While direct in vitro and in vivo correlation data for this compound is not extensively available in the public domain, this guide will leverage a case study of a structurally related imidazo[1,2-a]pyridine derivative to illustrate the principles and methodologies of establishing such a correlation. We will delve into the causality behind experimental choices, present comparative data against established anticancer agents, and provide detailed, self-validating experimental protocols to ensure scientific integrity.

The Imidazo[1,2-a]pyrimidine Scaffold: A Privileged Structure in Oncology

The imidazo[1,2-a]pyrimidine and its close relative, the imidazo[1,2-a]pyridine scaffold, have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1] These heterocyclic compounds have been investigated for a range of therapeutic applications, with a particular focus on oncology. Their mechanism of action often involves the inhibition of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis, such as the PI3K/Akt/mTOR and Wnt/β-catenin pathways.[2][3]

This compound, with its characteristic fused ring system and reactive bromine handle, represents a promising candidate for further development. The ethyl carboxylate group can be readily modified, allowing for the exploration of structure-activity relationships and the optimization of pharmacokinetic properties.

Case Study: Correlating In Vitro Potency with In Vivo Efficacy in an Imidazo[1,2-a]pyridine PI3K Inhibitor

To illustrate the principles of IVIVC for this class of compounds, we will examine a pan-PI3K inhibitor from the imidazo[1,2-a]pyridine series, herein referred to as Compound 14 , which has demonstrated both potent in vitro activity and in vivo efficacy in a mouse xenograft model.[4]

In Vitro Activity Assessment

The initial evaluation of an anticancer compound's potential begins with a battery of in vitro assays designed to measure its cytotoxic and cytostatic effects on cancer cell lines.

1. Cellular Proliferation Assay (MTT Assay): This colorimetric assay is a fundamental tool for assessing cell viability.[5] It measures the metabolic activity of cells, which is directly proportional to the number of viable cells. A lower IC50 value (the concentration of a drug that inhibits 50% of cell growth) indicates higher potency.

2. Clonogenic Survival Assay: This assay provides a more stringent measure of a compound's anticancer effect by assessing the ability of a single cancer cell to undergo unlimited division and form a colony.[6][7] It is considered the gold standard for determining cell reproductive death after treatment.

Table 1: In Vitro Cellular Potency of Compound 14 in A2780 Ovarian Cancer Cells

Assay TypeEndpointValue (nM)
Cellular Proliferation (unspecified assay)IC50110

Data sourced from a study on imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases.[4]

In Vivo Efficacy Evaluation

Positive in vitro results are the gateway to in vivo studies, where the compound's activity is tested in a living organism, typically in mouse models bearing human tumor xenografts.[8]

Mouse Xenograft Model: In this model, human cancer cells (in this case, A2780 ovarian cancer cells) are implanted into immunodeficient mice.[9] Once tumors are established, the mice are treated with the investigational compound, and tumor growth is monitored over time. The primary endpoint is often tumor growth inhibition (TGI).

Table 2: In Vivo Efficacy of Compound 14 in an A2780 Ovarian Cancer Mouse Xenograft Model

Dose (mg/kg, oral)Dosing ScheduleTumor Growth Inhibition (%)
50Once daily64
100Once daily85

Data sourced from a study on imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases.[4]

Establishing the Correlation

The data from our case study demonstrates a positive correlation between the in vitro potency and in vivo efficacy of Compound 14. The nanomolar IC50 value observed in the cellular proliferation assay translated to significant tumor growth inhibition in the mouse xenograft model at well-tolerated doses. This correlation provides confidence that the compound's mechanism of action observed in vitro is relevant in a more complex biological system.

It is important to note that a direct linear correlation is not always observed. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), drug delivery to the tumor site, and the tumor microenvironment can all influence in vivo efficacy.[4]

Comparative Analysis: Imidazo[1,2-a]pyridines vs. Established Anticancer Agents

To contextualize the potential of the imidazo[1,2-a]pyrimidine scaffold, it is essential to compare its activity with that of established anticancer drugs.

Alpelisib (BYL719): A selective PI3Kα inhibitor approved for the treatment of certain types of breast cancer.[10]

Doxorubicin: A widely used chemotherapeutic agent that acts by intercalating DNA and inhibiting topoisomerase II.[11]

Table 3: Comparative In Vitro and In Vivo Activity

CompoundCancer Cell LineIn Vitro IC50In Vivo ModelIn Vivo Efficacy
Compound 14 (Imidazo[1,2-a]pyridine) A2780 (Ovarian)110 nM[4]A2780 Xenograft85% TGI at 100 mg/kg[4]
Alpelisib HCC1954 (Breast)~100-200 nM (estimated from graphs)[12]HCC1954 XenograftSignificant tumor growth delay[12]
Doxorubicin SK-OV-3 (Ovarian)4.8 nM[11]SK-OV-3 Xenograft~37% TGI (dose not specified)[11]

This comparative table highlights that while doxorubicin exhibits high in vitro potency, its in vivo efficacy can be limited by toxicity. Targeted inhibitors like Compound 14 and Alpelisib, while potentially having higher IC50 values in some cases, can demonstrate robust in vivo efficacy due to their specific mechanism of action and potentially better tolerability.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols are provided below.

In Vitro Cellular Proliferation (MTT) Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium and incubate overnight.[13]

  • Compound Treatment: On the following day, treat the cells with a serial dilution of the test compound. Include a vehicle control (e.g., DMSO) and a positive control.[13]

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3.5 hours.[13]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO) to each well.[13]

  • Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals. Read the absorbance at 590 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.

In Vivo Mouse Xenograft Study
  • Cell Implantation: Subcutaneously inject 5 x 10^6 human cancer cells suspended in Matrigel into the flank of immunodeficient mice (e.g., athymic nude mice).[9]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice a week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Drug Administration: Administer the test compound and vehicle control according to the predetermined dosing schedule (e.g., daily oral gavage).[4]

  • Efficacy Assessment: Continue to monitor tumor volume throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), calculated as: %TGI = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.

  • Toxicity Monitoring: Monitor the body weight and overall health of the mice throughout the study as a measure of toxicity.

  • Ethical Considerations: All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

Visualizing the Path to Correlation

To better understand the workflow and the underlying biological rationale, the following diagrams are provided.

Experimental Workflow for In Vitro-In Vivo Correlation

G cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Evaluation in_vitro_start Cancer Cell Lines mtt MTT Proliferation Assay in_vitro_start->mtt clonogenic Clonogenic Survival Assay in_vitro_start->clonogenic ic50 Determine IC50 mtt->ic50 clonogenic->ic50 treatment Compound Administration ic50->treatment Inform Dose Selection in_vivo_start Mouse Xenograft Model in_vivo_start->treatment monitoring Tumor Growth Monitoring treatment->monitoring tgi Calculate Tumor Growth Inhibition (TGI) monitoring->tgi correlation correlation tgi->correlation Establish IVIVC

Caption: Workflow for establishing an in vitro-in vivo correlation.

Simplified PI3K/Akt/mTOR Signaling Pathway

G rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt activates mtor mTOR akt->mtor activates proliferation Cell Proliferation, Survival, Growth mtor->proliferation compound Imidazo[1,2-a]pyrimidine (e.g., Compound 14) compound->pi3k inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyrimidines.

Conclusion and Future Directions

The imidazo[1,2-a]pyrimidine scaffold represents a promising framework for the development of novel anticancer agents. While a direct in vitro-in vivo correlation for this compound remains to be established, the case study of a closely related PI3K inhibitor demonstrates the potential for this class of compounds to translate potent in vitro activity into meaningful in vivo efficacy.

The successful establishment of a robust IVIVC is a critical step in de-risking a drug development program and provides a strong rationale for advancing a compound into clinical trials. Future work on this compound and its analogs should focus on generating comprehensive in vitro and in vivo datasets to build a predictive IVIVC model. This will undoubtedly accelerate its journey from a promising laboratory finding to a potential new weapon in the fight against cancer.

References

  • MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link].

  • Franken, N. A., Rodermond, H. M., Stap, J., Haveman, J., & van Bree, C. (2006). Clonogenic assay of cells in vitro. Nature protocols, 1(5), 2315-2319. Available at: [Link].

  • Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. PubMed. Available at: [Link].

  • Experimental-Protocol-for-Clonogenic-Survival-Assay.pdf. mcgillradiobiology.ca. Available at: [Link].

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link].

  • Clonogenic Assay: Adherent Cells. PMC - NIH. Available at: [Link].

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link].

  • An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Anticancer Research. Available at: [Link].

  • An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Anticancer Research. Available at: [Link].

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC - NIH. Available at: [Link].

  • Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. NIH. Available at: [Link].

  • Video: Clonogenic Assay: Adherent Cells. JoVE. Available at: [Link].

  • Clonogenic Cell Survival Assay. Springer Nature Experiments. Available at: [Link].

  • In Vivo and In Vitro Anticancer Activity of Doxorubicin-loaded DNA-AuNP Nanocarrier for the Ovarian Cancer Treatment. PMC - NIH. Available at: [Link].

  • P110α inhibitor alpelisib exhibits a synergistic effect with pyrotinib and reverses pyrotinib resistant in HER2+ breast cancer. PMC - NIH. Available at: [Link].

  • In vitro to clinical translation of combinatorial effects of doxorubicin and dexrazoxane in breast cancer: a mechanism-based pharmacokinetic/pharmacodynamic modeling approach. NIH. Available at: [Link].

  • In vitro anticancer effects of alpelisib against PIK3CA-mutated canine hemangiosarcoma cell lines. PMC - NIH. Available at: [Link].

  • Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. ResearchGate. Available at: [Link].

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC - PubMed Central. Available at: [Link].

  • Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. Unipd. Available at: [Link].

  • design-synthesis-and-biological-evaluation-of-imidazo-1-2-a-pyridine-derivatives-as-novel-pi3k-mtor-dual-inhibitors. Ask this paper | Bohrium. Available at: [Link].

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. NIH. Available at: [Link].

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC - NIH. Available at: [Link].

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed. Available at: [Link].

  • The effect of the alpha-specific PI3K inhibitor alpelisib combined with anti-HER2 therapy in HER2+/PIK3CA mutant breast cancer. NIH. Available at: [Link].

  • Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. PubMed. Available at: [Link].

  • In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. PubMed Central. Available at: [Link].

  • (PDF) Anticancer effects of alpelisib on PIK3CA-mutated canine mammary tumor cell lines. ResearchGate. Available at: [Link].

  • A Phase Ib Study of Alpelisib (BYL719), a PI3Kα-specific Inhibitor, with Letrozole in ER+/HER2-Negative Metastatic Breast Cancer. NIH. Available at: [Link].

  • A Novel Imidazopyridine Derivative Exhibits Anticancer Activity in Breast Cancer by Inhibiting Wnt/β‑catenin Signaling. PMC - NIH. Available at: [Link].

  • Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. PubMed. Available at: [Link].

  • Potentiation of in vitro and in vivo antitumor efficacy of doxorubicin by cyclin-dependent kinase inhibitor P276-00 in human non-small cell lung cancer cells. BMC Cancer. Available at: [Link].

  • Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. ResearchGate. Available at: [Link].

  • Summary of previously published IC 50 values of doxorubicin in.... ResearchGate. Available at: [Link].

  • Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. NIH. Available at: [Link].

  • (PDF) New Imidazo[1,2-a]pyridine Inhibits AKT/mTOR Pathway and Induces Cell Cycle Arrest and Apoptosis in Melanoma and Cervical Cancer Cells. ResearchGate. Available at: [https://www.researchgate.net/publication/330366657_New_Imidazo12-a]pyridine_Inhibits_AKTmTOR_Pathway_and_Induces_Cell_Cycle_Arrest_and_Apoptosis_in_Melanoma_and_Cervical_Cancer_Cells]([Link]).

Sources

A Head-to-Head Comparison of Imidazo[1,2-a]pyrimidine-Based Kinase Inhibitors: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, yielding a multitude of potent and selective kinase inhibitors. This guide provides a comprehensive, head-to-head comparison of key imidazo[1,2-a]pyrimidine-based kinase inhibitors, offering researchers, scientists, and drug development professionals a detailed analysis of their biochemical potency, cellular activity, and selectivity profiles. We will delve into the experimental data supporting these findings and provide detailed protocols for the key assays used in their evaluation.

The Imidazo[1,2-a]pyrimidine Scaffold: A Versatile Core for Kinase Inhibition

The imidazo[1,2-a]pyrimidine core is a nitrogen-rich heterocyclic system that has proven to be an excellent starting point for the design of kinase inhibitors. Its rigid structure and ability to form key hydrogen bonds within the ATP-binding pocket of various kinases make it a highly adaptable scaffold for achieving both potency and selectivity. This guide will focus on a selection of prominent inhibitors that leverage this scaffold or a closely related isostere to target critical kinases in oncology: Ponatinib , a pan-Bcr-Abl inhibitor; Bafetinib , a dual Bcr-Abl/Lyn inhibitor; Capivasertib (AZD5363) , a pan-Akt inhibitor; and Tucatinib (ARRY-380) , a highly selective HER2 inhibitor with a closely related imidazo[1][2][3]triazolo[1,5-a]pyridine core.

Comparative Analysis of Kinase Inhibitor Potency and Selectivity

A critical aspect of kinase inhibitor development is understanding both its potency against the intended target and its selectivity profile across the human kinome. High potency is desirable for therapeutic efficacy, while high selectivity is crucial for minimizing off-target effects and associated toxicities.

Biochemical Potency: A Direct Measure of Kinase Inhibition

Biochemical assays provide a direct measure of an inhibitor's ability to interfere with the enzymatic activity of a purified kinase. The half-maximal inhibitory concentration (IC50) is a standard metric for inhibitor potency, with lower values indicating greater potency.

InhibitorPrimary Target(s)Wild-Type IC50 (nM)Key Mutant IC50 (nM)Additional Notable Targets (IC50 < 50 nM)
Ponatinib Bcr-Abl0.37T315I: 2.0FLT3, KIT, PDGFR, VEGFR, FGFR, Src family kinases[1][4]
Bafetinib Bcr-Abl, Lyn5.8 (Bcr-Abl), 19 (Lyn)M244V: 874.2, G250E, Y253F, F317L (active), T315I (inactive)Fyn, Abl-related gene (ARG)[2][5]
Capivasertib Akt1, Akt2, Akt33 (Akt1), 7 (Akt2), 7 (Akt3)N/APan-Akt inhibitor[6][7]
Tucatinib HER26.9N/AHighly selective for HER2 over EGFR (>50-fold)[3]

Table 1: Comparative Biochemical Potency of Selected Imidazo[1,2-a]pyrimidine-Based Kinase Inhibitors. IC50 values are sourced from various publications and may have been determined under different experimental conditions.

Expert Insights: The data in Table 1 highlights the diverse targeting strategies enabled by the imidazo[1,2-a]pyrimidine scaffold. Ponatinib's broad activity against wild-type and mutant Bcr-Abl, including the notoriously resistant T315I "gatekeeper" mutation, underscores its "pan-inhibitor" profile.[1][8] In contrast, Bafetinib demonstrates a more focused dual inhibition of Bcr-Abl and the Src family kinase Lyn, which can be implicated in imatinib resistance.[9] Capivasertib's equipotent inhibition of all three Akt isoforms showcases its utility as a pan-Akt tool compound and therapeutic agent.[6] Tucatinib's remarkable selectivity for HER2 over the closely related EGFR is a key differentiator, potentially leading to a better safety profile with fewer EGFR-related side effects like skin rash and diarrhea.[3]

Cellular Activity: Assessing Potency in a Biological Context

While biochemical assays are crucial for determining direct enzyme inhibition, cellular assays provide a more physiologically relevant measure of a compound's activity. These assays assess an inhibitor's ability to penetrate cell membranes, engage its target in the complex intracellular environment, and elicit a biological response, such as inhibiting cell proliferation.

InhibitorCell LineAssay TypeCellular IC50 (nM)
Ponatinib K562 (Bcr-Abl+)Proliferation~6
Ba/F3 (Bcr-Abl T315I)Proliferation16
Bafetinib K562 (Bcr-Abl+)Autophosphorylation11
Ba/F3 (Bcr-Abl M244V)Proliferation874.2[10]
Capivasertib BT474c (HER2+)Substrate Phosphorylation (PRAS40)60 - 760
Tucatinib BT-474 (HER2+)HER2 Phosphorylation7[3]
BT-474 (HER2+)Proliferation10[11]
SK-BR-3 (HER2+)ProliferationLow nanomolar range[3]

Table 2: Comparative Cellular Activity of Selected Imidazo[1,2-a]pyrimidine-Based Kinase Inhibitors. Cellular IC50 values can vary significantly based on the cell line, assay duration, and endpoint measured.

Expert Insights: The cellular activity data generally correlates well with the biochemical potency of these inhibitors. For instance, Ponatinib's potent inhibition of Bcr-Abl translates to low nanomolar IC50 values in Bcr-Abl driven cell lines.[12] Bafetinib also shows potent inhibition of Bcr-Abl autophosphorylation in cells.[1] Capivasertib's ability to inhibit the phosphorylation of downstream Akt substrates like PRAS40 in a cellular context confirms its on-target activity.[6] Tucatinib's low nanomolar inhibition of HER2 phosphorylation and cell proliferation in HER2-amplified breast cancer cell lines further validates its potent and selective anti-HER2 activity.[3][11]

Key Signaling Pathways and Mechanisms of Action

To understand the functional consequences of kinase inhibition by these compounds, it is essential to visualize their effects on the relevant signaling pathways.

Bcr-Abl Signaling Pathway and its Inhibition by Ponatinib and Bafetinib

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML). It activates multiple downstream pathways, including the RAS-MAPK and PI3K/Akt pathways, leading to uncontrolled cell proliferation and survival.

Bcr_Abl_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bcr-Abl Bcr-Abl GRB2/SOS GRB2/SOS Bcr-Abl->GRB2/SOS PI3K PI3K Bcr-Abl->PI3K STAT5 STAT5 Bcr-Abl->STAT5 RAS RAS GRB2/SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Transcription Gene_Transcription ERK->Gene_Transcription PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Survival Survival Akt->Survival STAT5->Gene_Transcription Proliferation Proliferation Gene_Transcription->Proliferation Ponatinib Ponatinib Ponatinib->Bcr-Abl Bafetinib Bafetinib Bafetinib->Bcr-Abl PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 GSK3b GSK3b Akt->GSK3b FOXO FOXO Akt->FOXO Cell_Growth Cell_Growth mTORC1->Cell_Growth Survival Survival Growth_Factor Growth_Factor Growth_Factor->RTK Capivasertib Capivasertib Capivasertib->Akt

Caption: PI3K/Akt signaling pathway and the point of inhibition by Capivasertib.

Capivasertib directly inhibits the kinase activity of all three Akt isoforms, thereby blocking the phosphorylation of numerous downstream substrates and inhibiting cell growth and survival. [6][7]

HER2 Signaling Pathway and its Inhibition by Tucatinib

HER2 (Human Epidermal Growth Factor Receptor 2) is a receptor tyrosine kinase that is overexpressed in a subset of breast and other cancers. Its activation leads to the stimulation of the PI3K/Akt and MAPK pathways.

HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2_dimer HER2 Dimer PI3K PI3K HER2_dimer->PI3K RAS RAS HER2_dimer->RAS Akt Akt PI3K->Akt Survival Survival Akt->Survival MAPK MAPK RAS->MAPK Proliferation Proliferation MAPK->Proliferation Tucatinib Tucatinib Tucatinib->HER2_dimer

Caption: HER2 signaling pathway and the point of inhibition by Tucatinib.

Tucatinib is a highly selective, ATP-competitive inhibitor of the HER2 tyrosine kinase. [13]By blocking HER2 autophosphorylation, Tucatinib effectively shuts down downstream signaling, leading to decreased cell proliferation and increased apoptosis in HER2-overexpressing cancer cells. [3]

Experimental Protocols: A Guide to Key Assays

The following protocols provide a framework for the key experiments used to characterize imidazo[1,2-a]pyrimidine-based kinase inhibitors.

Biochemical Kinase Inhibition Assay (Radiometric Format)

This protocol describes a method for determining the IC50 value of an inhibitor against a purified kinase using a radiometric assay that measures the incorporation of radiolabeled phosphate into a substrate.

Materials:

  • Purified recombinant kinase (e.g., Bcr-Abl)

  • Kinase-specific peptide substrate

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT)

  • Test inhibitor (serially diluted in DMSO)

  • Phosphocellulose paper

  • Scintillation counter

Workflow:

Radiometric_Assay_Workflow Start Start Prepare_Reaction_Mix Prepare kinase reaction mix (buffer, kinase, substrate) Start->Prepare_Reaction_Mix Add_Inhibitor Add serially diluted inhibitor or DMSO control Prepare_Reaction_Mix->Add_Inhibitor Initiate_Reaction Initiate reaction with [γ-³³P]ATP Add_Inhibitor->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Spot reaction mixture onto phosphocellulose paper Incubate->Stop_Reaction Wash Wash paper to remove unincorporated [γ-³³P]ATP Stop_Reaction->Wash Measure_Radioactivity Quantify radioactivity using a scintillation counter Wash->Measure_Radioactivity Analyze_Data Calculate IC50 values Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Sources

A Researcher's Guide to Kinase Selectivity Profiling: A Case Study of Ethyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the interaction of a small molecule with the human kinome is a critical step in preclinical development. The selectivity of a kinase inhibitor—its ability to inhibit the intended target(s) while sparing other kinases—profoundly influences its therapeutic efficacy and safety profile. This guide provides an in-depth look at the principles and practices of kinase selectivity profiling, using the investigational compound Ethyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate as a central case study. We will explore the rationale for profiling this specific molecule, outline a comprehensive experimental workflow for determining its selectivity, and provide a framework for interpreting the results in comparison to established kinase inhibitors.

The Imidazo[1,2-a]pyrimidine Scaffold: A Privileged Structure in Kinase Inhibition

The imidazo[1,2-a]pyrimidine core is recognized in medicinal chemistry as a "privileged scaffold". This class of heterocyclic compounds has demonstrated a remarkable versatility, with derivatives showing potent inhibitory activity against a range of therapeutically relevant kinases.[1] Published research has highlighted the potential of this scaffold to target key enzymes in oncology and inflammatory diseases, including Cyclin-Dependent Kinases (CDKs), Aurora kinases, and receptor tyrosine kinases like c-KIT.[2][3] Given this precedent, any novel derivative, such as this compound, warrants a thorough investigation of its kinase selectivity profile to uncover its potential therapeutic applications and off-target liabilities.

Designing the Selectivity Screen: An Experimental Blueprint

The primary objective is to determine the inhibitory activity of this compound against a broad, representative panel of human kinases. This allows for the identification of primary targets, secondary targets, and potential anti-targets (kinases that should not be inhibited to avoid toxicity).

Experimental Workflow: From Compound Handling to Data Analysis

The process of kinase selectivity profiling can be broken down into several key stages, each requiring careful consideration to ensure data integrity and reproducibility.

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound Compound Stock (this compound in DMSO) Serial_Dilution Serial Dilution Series Compound->Serial_Dilution Prepare concentrations Dispense_Compound Dispense Compound Dilutions Serial_Dilution->Dispense_Compound Assay_Plate 384-Well Assay Plate Dispense_ATP Dispense ATP/Substrate Mix Assay_Plate->Dispense_ATP Initiate reaction Dispense_Kinase Dispense Kinase Panel Dispense_Kinase->Assay_Plate Dispense_Compound->Assay_Plate Incubate Incubation Dispense_ATP->Incubate Detect Detection (e.g., Luminescence) Incubate->Detect Raw_Data Raw Data (Luminescence Signal) Detect->Raw_Data Normalization Normalization to Controls (% Inhibition) Raw_Data->Normalization IC50_Curve IC50 Curve Fitting Normalization->IC50_Curve Selectivity_Profile Selectivity Profile Generation IC50_Curve->Selectivity_Profile

Figure 1: A generalized workflow for in vitro kinase selectivity profiling.

Detailed Protocol: A Representative Kinase Inhibition Assay (e.g., ADP-Glo™)

The following protocol outlines a common method for assessing kinase activity and inhibition, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[4]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions).

  • Assay Setup:

    • Use a multi-well plate (e.g., 384-well) compatible with the detection instrument.

    • Add 5 µL of kinase/buffer solution to each well. Commercially available kinase profiling panels provide pre-dispensed kinases.[2]

    • Add 1 µL of the diluted compound or vehicle control (DMSO) to the appropriate wells.

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow for compound binding to the kinase.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding 5 µL of a solution containing the specific substrate for each kinase and ATP. The ATP concentration is typically set at or near the Km for each individual kinase to provide a sensitive measure of competitive inhibition.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

    • Read the luminescence on a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value for each kinase.

Interpreting the Selectivity Profile: A Comparative Analysis

As no public data exists for this compound, we will analyze a hypothetical dataset to illustrate the interpretation process. We will compare our investigational compound to two well-characterized inhibitors: Imatinib , a multi-kinase inhibitor, and Lapatinib , a dual EGFR/HER2 inhibitor.

Table 1: Hypothetical Kinase Inhibition Data (IC50, nM)

Kinase TargetThis compound (Hypothetical)Imatinib (Reference)Lapatinib (Reference)
CDK2 25 >10,000>10,000
CDK9 40 >10,000>10,000
ABL15,00025>10,000
c-KIT8,000100>10,000
PDGFRα>10,000100>10,000
EGFR >10,000>10,00010
ERBB2 (HER2) >10,000>10,00013
VEGFR29,5005003,500
SRC>10,0001,500>10,000
Analysis of the Hypothetical Profile:
  • This compound: In this hypothetical scenario, the compound demonstrates high potency and selectivity for CDK2 and CDK9, with IC50 values in the low nanomolar range. It shows minimal activity (>5,000 nM) against other kinases in the panel, including those targeted by Imatinib and Lapatinib. This profile suggests a potential therapeutic application in cancers driven by cell cycle dysregulation.

  • Imatinib: This well-known drug shows potent inhibition of ABL1, c-KIT, and PDGFRα, consistent with its clinical use in chronic myeloid leukemia and gastrointestinal stromal tumors. Its profile is that of a multi-targeted inhibitor, affecting several distinct kinase families.

  • Lapatinib: This inhibitor is highly selective for EGFR and its close family member, HER2. This "dual-selective" profile is the basis for its use in HER2-positive breast cancer.

The comparison highlights the diverse nature of kinase inhibitor selectivity. A compound like our hypothetical this compound would be classified as a highly selective inhibitor, a desirable trait that can lead to a more targeted therapeutic effect and potentially fewer off-target side effects.

Visualizing Kinase Selectivity

A common way to visualize selectivity is by plotting the inhibited kinases on a phylogenetic tree of the human kinome. This provides an intuitive representation of the inhibitor's activity across different kinase families.

G Hypothetical Kinome Map for this compound TK TK TKL TKL STE STE CK1 CK1 AGC AGC CAMK CAMK CMGC CMGC CDK2 CDK2 CDK9 CDK9

Figure 2: Illustrative kinome map showing selective inhibition of the CMGC family.

Conclusion and Future Directions

While the precise kinase selectivity profile of this compound remains to be publicly disclosed, its chemical scaffold strongly suggests its potential as a kinase inhibitor. The experimental framework detailed in this guide provides a robust methodology for determining its activity and selectivity across the human kinome. By comparing its potential profile to that of established drugs, researchers can gain crucial insights into its mechanism of action, therapeutic potential, and possible safety concerns. This systematic approach of profiling, comparing, and interpreting is fundamental to the successful development of the next generation of targeted kinase inhibitors.

References

  • BenchChem. The Dawn of a New Therapeutic Era: An In-depth Technical Guide to Imidazo[1,2-a]pyrimidine-Based Agents.
  • Anderson, M. et al. (2003). Imidazo[1,2-a]pyridines: a potent and selective class of cyclin-dependent kinase inhibitors identified through structure-based hybridisation. Bioorganic & Medicinal Chemistry Letters, 13(18), 3021-6. Available from: [Link]

  • Al-Horani, R. A. (2023). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. Pharmaceutical Patent Analyst, 12(1), 13-18. Available from: [Link]

  • Promega Corporation. Kinase Selectivity Profiling System: General Panel Protocol.
  • Reaction Biology. Kinase Panel Screening and Profiling Service. Available from: [Link]

  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-15. Available from: [Link]

Sources

A Researcher's Comparative Guide to Evaluating the Off-Target Effects of Novel Kinase Inhibitors: A Case Study with Ethyl 6-bromoimidazo[1,2-A]pyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery and preclinical evaluation.

Introduction: The Kinase Inhibitor's Dilemma—Selectivity vs. Off-Target Effects

The human kinome, comprising over 500 protein kinases, represents one of the most critical target classes for modern therapeutics, particularly in oncology. Small molecule kinase inhibitors have revolutionized cancer treatment, yet their development is a tightrope walk between achieving potent on-target efficacy and minimizing deleterious off-target effects.[1][2] These unintended interactions are a primary cause of drug toxicity and clinical trial failures.[1] The promiscuity of many inhibitors arises from the highly conserved nature of the ATP-binding pocket across the kinome, making the rational design of truly selective compounds a formidable challenge.[3]

This guide provides a comprehensive framework for evaluating the off-target profile of a novel kinase inhibitor, using the hypothetical compound Ethyl 6-bromoimidazo[1,2-A]pyrimidine-2-carboxylate (hereafter referred to as "Cpd-X") as a central case study. The imidazo[1,2-a]pyrimidine and related imidazo[1,2-a]pyridine scaffolds are privileged structures in kinase inhibitor design, known to target a range of kinases including PI3K, c-KIT, and CDKs.[1][4][5][6] For the purpose of this guide, we will posit that Cpd-X has been designed as a potent inhibitor of Glycogen Synthase Kinase 3β (GSK-3β) , a serine/threonine kinase implicated in numerous pathologies, from Alzheimer's disease to cancer and bipolar disorder.[7][8]

Our objective is to move beyond a simple listing of methods. Instead, we will dissect the strategic and technical rationale behind building a robust, multi-pronged approach to off-target profiling. We will compare Cpd-X to established kinase inhibitors with known off-target profiles to provide context and demonstrate how to interpret and act on the data generated.

Pillar 1: Foundational Strategy for Off-Target Characterization

A thorough off-target assessment is not a single experiment but a logical, tiered workflow. The goal is to build a comprehensive "selectivity signature" for the compound. This process begins with broad, unbiased screening and progressively funnels down to more focused, cell-based validation of physiologically relevant interactions.

Below is a conceptual workflow illustrating this tiered approach.

G cluster_0 Tier 1: Broad Profiling (In Vitro) cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Functional Validation & Comparison A Compound of Interest (Cpd-X) B Biochemical Kinome Scan (e.g., KINOMEscan™, KinaseProfiler™) A->B Primary Screen C Cellular Thermal Shift Assay (CETSA®) B->C Validate Hits in Cellular Context D Chemoproteomic Profiling (e.g., Activity-Based Protein Profiling) B->D Unbiased Cellular Target ID E Cell-Based Phenotypic Assays (e.g., Apoptosis, Proliferation) C->E Confirm Functional Effect D->E F Comparison with Known Inhibitors (e.g., CHIR-99021, Dasatinib) E->F Benchmark Selectivity & Potency G In Vivo Toxicity & Efficacy Studies F->G Guide Preclinical Studies G A 1. Treat Cells (e.g., with Cpd-X or DMSO) B 2. Heat Shock (Apply temperature gradient) A->B C 3. Cell Lysis B->C D 4. Separate Fractions (Centrifugation) C->D E Soluble Fraction (Stabilized Proteins) D->E Collect Supernatant F Pellet (Aggregated Proteins) D->F G 5. Quantify Target Protein (e.g., Western Blot, MS) E->G

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Ethyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory Professionals

Hazard Assessment and Characterization

Understanding the potential hazards of Ethyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate is the foundational step in its safe disposal. Based on data from similar imidazo[1,2-a]pyridine derivatives, the following hazards should be anticipated:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1]

These classifications necessitate careful handling in a well-ventilated area, preferably within a fume hood, and the use of appropriate Personal Protective Equipment (PPE).

Table 1: Hazard Profile of Structurally Similar Compounds

Hazard StatementGHS ClassificationSource Compound
H315: Causes skin irritationSkin Irrit. 2Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate[1], 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid[2]
H319: Causes serious eye irritationEye Irrit. 2AEthyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate[1], 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid[2]
H335: May cause respiratory irritationSTOT SE 3Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate[1]

Personal Protective Equipment (PPE)

Prior to handling this compound for disposal, the following PPE is mandatory:

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[3]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. For larger quantities or in case of a spill, impervious clothing may be necessary.[3]

  • Respiratory Protection: If handling outside of a fume hood or if dust formation is likely, a full-face respirator with an appropriate cartridge should be used.[3]

Segregation and Storage of Waste

Proper segregation is a cornerstone of safe laboratory waste management.[4][5][6] this compound waste must be collected and stored following these principles:

  • Designated Waste Container: Use a clearly labeled, leak-proof container designated for "Halogenated Organic Waste."[7][8]

  • Labeling: The waste container label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The primary hazards (e.g., "Irritant").

    • The accumulation start date.[9]

  • Incompatible Materials: Do not mix with non-halogenated waste.[7] Store separately from strong acids, bases, and oxidizing agents to prevent violent reactions.[6]

  • Storage Location: Store the waste container in a designated satellite accumulation area (SAA) that is well-ventilated and has secondary containment to prevent spills.[6][9]

Disposal Procedures

Disposal of this compound must be conducted through a licensed hazardous waste disposal company.[4][10] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][10]

Step-by-Step Disposal Protocol:
  • Preparation: Ensure all appropriate PPE is worn. Conduct the procedure in a well-ventilated fume hood.

  • Waste Collection:

    • Solid Waste: Carefully transfer solid this compound into the designated "Halogenated Organic Waste" container using a chemically resistant spatula.

    • Solutions: Transfer solutions containing the compound into the same designated waste container.

    • Contaminated Materials: Any materials contaminated with the compound, such as filter paper or weighing boats, should also be placed in the solid halogenated waste container.

  • Container Management:

    • Keep the waste container securely closed except when adding waste.[5]

    • Do not overfill the container; leave at least 10% headspace to allow for expansion.[6]

  • Empty Container Decontamination:

    • Thoroughly rinse empty containers that held this compound three times with a suitable solvent (e.g., acetone or ethanol).[10]

    • The first rinseate must be collected and disposed of as hazardous waste in the "Halogenated Organic Waste" container.[5][10] Subsequent rinses can also be collected in the same container.

    • After triple rinsing and air-drying, deface or remove the original label from the container before disposing of it as regular solid waste.[5][10]

  • Waste Pickup: Once the waste container is full or has been in storage for the maximum allowed time (typically six months in academic labs), arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor.[4][5]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Wear the appropriate PPE as described in Section 2.

  • Containment and Cleanup:

    • For small spills, use an inert absorbent material (e.g., vermiculite, sand) to cover the spill.[11]

    • Carefully sweep or scoop the absorbed material into a designated "Halogenated Organic Waste" container.[11]

    • Clean the spill area with a suitable solvent and then with soap and water. All cleaning materials should be disposed of as hazardous waste.

  • Large Spills: For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.[7]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_final Final Disposal cluster_spill Spill Response start Start: Identify Waste ppe Don Appropriate PPE start->ppe fume_hood Work in Fume Hood ppe->fume_hood waste_container Use Labeled 'Halogenated Organic Waste' Container fume_hood->waste_container add_waste Add Solid/Liquid Waste waste_container->add_waste segregate Segregate from Incompatible Waste add_waste->segregate spill Spill Occurs add_waste->spill seal_container Securely Seal Container segregate->seal_container store_saa Store in SAA seal_container->store_saa ehs_pickup Arrange EHS Pickup store_saa->ehs_pickup end End: Proper Disposal ehs_pickup->end small_spill Small Spill spill->small_spill Small large_spill Large Spill spill->large_spill Large absorb Absorb with Inert Material small_spill->absorb evacuate Evacuate & Call EHS large_spill->evacuate collect_spill Collect in Waste Container absorb->collect_spill collect_spill->seal_container

Caption: Decision workflow for the disposal of this compound.

Conclusion

The responsible disposal of this compound is a critical component of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, proper segregation, and established disposal protocols, researchers can ensure that this and other halogenated compounds are managed in a manner that minimizes risk. Always consult your institution's specific waste disposal guidelines and EHS office for any additional requirements.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • ACTenviro. (2023, September 25). Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance. Retrieved from [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 22031055, Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate. Retrieved from [Link]

  • Aaron Chemicals LLC. (2024, November 1). Safety Data Sheet: Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide. Retrieved from [Link]

  • Braun Research Group, University of Illinois Urbana-Champaign. Standard Operating Procedure: Halogenated Organic Liquids. Retrieved from [Link]

  • ChemBK. Ethyl6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate. Retrieved from [Link]

  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]

  • University of Texas at Austin. Halogenated Waste. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling Ethyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of innovation. Yet, with novelty comes uncertainty, particularly regarding chemical safety. This guide provides a comprehensive operational plan for handling Ethyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate, a heterocyclic compound with significant potential in medicinal chemistry. Our focus extends beyond mere compliance, aiming to instill a deep, causal understanding of why each procedural step is critical. This protocol is designed as a self-validating system to ensure your safety and the integrity of your research.

Understanding the Hazard: A Data-Driven Approach

While a comprehensive toxicological profile for this compound is not extensively documented, its structure and available GHS (Globally Harmonized System) classifications from suppliers provide a solid foundation for a precautionary approach. The compound is classified with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications are our primary directive, indicating that the principal routes of exposure are dermal contact, ocular contact, and inhalation. Therefore, our personal protective equipment (PPE) strategy must create an impermeable barrier against this fine crystalline solid.

Table 1: Hazard and Exposure Profile
Hazard Identifier Description Primary Exposure Route Required Engineering Control
H315Causes skin irritationDermal ContactChemical Fume Hood / Ventilated Balance Enclosure
H319Causes serious eye irritationOcular ContactChemical Fume Hood
H335May cause respiratory irritationInhalationChemical Fume Hood / Ventilated Balance Enclosure

The Core Protocol: Personal Protective Equipment (PPE)

The selection of PPE is not a matter of preference but a scientifically-driven choice based on the known risks. For a compound like this compound, which is a solid powder, the primary risk during handling (e.g., weighing, transferring) is the generation of airborne particulates and inadvertent contact.

Primary Engineering Control: The Chemical Fume Hood

Causality: All handling of this compound must, without exception, occur inside a certified chemical fume hood. The negative pressure and constant airflow of a fume hood are your primary defense, preventing systemic inhalation of particulates and protecting you from respiratory irritation. For tasks like weighing, a ventilated balance enclosure (VBE) is an acceptable alternative that provides localized exhaust.

Foundational PPE: The Non-Negotiables

The following PPE must be worn at all times when handling the compound:

  • Eye Protection: ANSI Z87.1-rated safety glasses with side shields are the minimum requirement. However, for tasks with a higher risk of splashes or aerosol generation (e.g., dissolving the compound), chemical splash goggles are strongly recommended. Rationale: Standard prescription glasses are not safety-rated and offer no protection from splashes or airborne particles entering from the sides or top.

  • Body Covering: A flame-resistant (FR) lab coat, fully buttoned, is mandatory. Rationale: The lab coat protects your skin and personal clothing from contamination with the chemical powder. It should be laundered professionally and never taken home.

  • Hand Protection: Nitrile gloves are the standard choice for handling most powdered chemicals. It is critical to practice proper glove hygiene. Rationale: Nitrile provides a suitable barrier against incidental contact. Always double-check the manufacturer's glove compatibility chart if you are working with this compound in a solvent. Crucially, remove gloves using a technique that avoids skin contact with the contaminated exterior and wash your hands thoroughly after removal.

Diagram 1: PPE Selection Workflow

PPE_Workflow cluster_assessment Risk Assessment cluster_controls Control Measures cluster_procedure Operational Steps cluster_end Completion start Task: Handling This compound hazards Identify Hazards: - Skin Irritation (H315) - Eye Irritation (H319) - Respiratory Irritation (H335) start->hazards Analyze eng_control Engineering Control: Chemical Fume Hood hazards->eng_control Mitigate Inhalation ppe Required PPE: - Goggles/Safety Glasses - Nitrile Gloves - Lab Coat hazards->ppe Mitigate Contact procedure Follow Safe Handling Protocol eng_control->procedure ppe->procedure end_task Safe Task Completion procedure->end_task disposal Proper Waste Disposal end_task->disposal

Caption: Workflow for assessing hazards and selecting appropriate controls.

Operational Plan: From Receipt to Disposal

A robust safety plan covers the entire lifecycle of the chemical within the laboratory.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store the compound in a cool, dry, well-ventilated area away from incompatible materials. The storage location should be clearly labeled.

  • Inventory: Maintain an accurate chemical inventory.

Step-by-Step Handling Procedure
  • Preparation: Don all required PPE (lab coat, safety glasses/goggles, nitrile gloves) before entering the laboratory.

  • Fume Hood Verification: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Work Area Decontamination: Wipe down the working surface inside the fume hood with an appropriate solvent (e.g., 70% ethanol) to ensure it is free of contaminants.

  • Material Transfer:

    • Place all necessary equipment (spatula, weigh paper, secondary container) inside the hood before bringing in the chemical.

    • Carefully open the container of this compound.

    • Use a dedicated spatula to transfer the required amount of powder onto weigh paper or into a secondary container. Avoid any actions that could generate dust.

    • Securely close the primary container immediately after use.

  • Post-Transfer Cleanup:

    • Gently tap the spatula to dislodge any remaining powder onto the weigh paper.

    • Clean the spatula with a solvent-moistened wipe. Dispose of the wipe as hazardous waste.

    • Wipe down the work surface within the fume hood.

Diagram 2: Chemical Handling Workflow

Handling_Workflow start Start: Prepare for Handling don_ppe 1. Don All Required PPE (Coat, Goggles, Gloves) start->don_ppe prep_hood 2. Prepare & Verify Chemical Fume Hood don_ppe->prep_hood transfer 3. Transfer Chemical Inside Hood with Care prep_hood->transfer secure_container 4. Securely Close Primary Container transfer->secure_container cleanup 5. Clean Equipment & Work Surface secure_container->cleanup dispose_waste 6. Dispose of Waste (Solid & Liquid) cleanup->dispose_waste remove_ppe 7. Doff PPE Correctly dispose_waste->remove_ppe wash_hands 8. Wash Hands Thoroughly remove_ppe->wash_hands end End: Task Complete wash_hands->end

Caption: Step-by-step procedure for safely handling the chemical reagent.

Emergency and Disposal Plans

Spill and Exposure Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Spill: For a small spill inside a fume hood, carefully wipe it up with absorbent pads. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Waste Disposal

All materials contaminated with this compound are considered hazardous waste.

  • Solid Waste: This includes contaminated gloves, weigh paper, absorbent pads, and any excess chemical. Collect this in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Any solutions containing the compound should be collected in a designated, labeled hazardous waste container for halogenated organic waste.

Never dispose of this chemical down the drain or in the regular trash. Consult your institution's EHS guidelines for specific disposal procedures.

By adhering to this comprehensive guide, you build a framework of safety that protects you, your colleagues, and the integrity of your scientific pursuits.

References

  • Laboratory Personal Protective Equipment (PPE) , University of California, Riverside, [Link]

  • Managing Laboratory Chemical Waste , University of Wollongong, Australia, [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.